molecular formula C12H19ClN2O B064161 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride CAS No. 175277-47-1

2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride

Cat. No.: B064161
CAS No.: 175277-47-1
M. Wt: 242.74 g/mol
InChI Key: UAOWADVOQLCJBN-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2O and its molecular weight is 242.74 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-tert-butylphenoxy)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14;/h4-7H,8H2,1-3H3,(H3,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOWADVOQLCJBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372588
Record name 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-47-1
Record name 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride, a compound of interest for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are grounded in established chemical principles and are designed to be both reproducible and informative, offering insights into the rationale behind the procedural steps.

Introduction

Amidine-containing molecules are a significant class of compounds in medicinal chemistry due to their ability to act as bioisosteres of amines and their involvement in various biological processes. The title compound, this compound, features a phenoxy scaffold, a common motif in pharmacologically active molecules, coupled with an ethanimidamide group. The 4-tert-butyl substituent provides lipophilicity, which can influence the compound's pharmacokinetic profile. This guide will detail a robust synthetic route to this molecule and the analytical techniques for its thorough characterization.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of the key intermediate, 2-(4-tert-butylphenoxy)acetonitrile, via a Williamson ether synthesis. This is followed by the conversion of the nitrile to the target amidine hydrochloride through the Pinner reaction.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Pinner Reaction 4-tert-butylphenol 4-tert-butylphenol Reaction_1 Reaction 4-tert-butylphenol->Reaction_1 Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Reaction_1 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_1 Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_1 2-(4-tert-butylphenoxy)acetonitrile 2-(4-tert-butylphenoxy)acetonitrile Reaction_1->2-(4-tert-butylphenoxy)acetonitrile Formation of Nitrile Intermediate Nitrile_Intermediate 2-(4-tert-butylphenoxy)acetonitrile Pinner_Step1 Imidate Formation Nitrile_Intermediate->Pinner_Step1 Ethanol Ethanol Ethanol->Pinner_Step1 HCl (gas) HCl (gas) HCl (gas)->Pinner_Step1 Ammonia Ammonia Pinner_Step2 Ammonolysis Ammonia->Pinner_Step2 Final_Product 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride Pinner_Step1->Pinner_Step2 Pinner Salt Intermediate Pinner_Step2->Final_Product

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the potential mechanisms of action for the compound 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride. In the absence of direct, conclusive studies on this specific molecule, this document synthesizes evidence from structurally related compounds to propose and evaluate several plausible biological targets and signaling pathways. By examining the distinct chemical moieties of the target compound—the amidine group, the 4-tert-butylphenoxy substituent, and the ethanimidamide core—we explore its potential roles as an inhibitor of serine proteases and nitric oxide synthases, as well as a modulator of adrenergic receptors. This guide is intended for researchers, scientists, and drug development professionals, offering a structured, evidence-based framework for initiating further investigation into the pharmacological profile of this compound. Detailed experimental protocols and conceptual diagrams are provided to facilitate the validation of the hypothesized mechanisms of action.

Introduction and Molecular Profile

This compound is a small molecule whose pharmacological properties have not been extensively characterized in publicly available literature. Its chemical structure, however, presents several key features that are well-recognized pharmacophores, allowing for informed hypotheses regarding its biological activity.

  • The Amidine Moiety: The ethanimidamide group is a strong basic moiety. Amidine-containing compounds are known to be potent inhibitors of a variety of enzymes, most notably serine proteases and nitric oxide synthases (NOS).[1][2][3] The positively charged amidinium ion can form strong electrostatic interactions and hydrogen bonds with negatively charged residues in the active sites of these enzymes.

  • The 4-tert-butylphenoxy Group: The bulky and lipophilic tert-butyl group attached to a phenoxy ring is a common feature in ligands for various receptors and enzymes. The tert-butyl group can engage in hydrophobic interactions within protein binding pockets, contributing to affinity and selectivity. Phenoxy derivatives are found in a wide range of bioactive compounds, including adrenoceptor antagonists.[4][5][6][7]

This guide will dissect the potential mechanisms of action stemming from these structural alerts, presenting the underlying rationale and suggesting experimental approaches for validation.

Putative Mechanism of Action I: Inhibition of Serine Proteases

The amidine group is a well-established mimetic of the guanidino group of arginine, a common substrate for many serine proteases such as trypsin, thrombin, and plasmin.[3][8] These proteases play crucial roles in physiological processes ranging from digestion and blood coagulation to fibrinolysis and inflammation.[2]

Rationale for Serine Protease Inhibition

The positively charged amidinium group of 2-(4-tert-butylphenoxy)ethanimidamide can be expected to bind to the S1 specificity pocket of trypsin-like serine proteases, which typically contains an aspartic acid residue at its base. This interaction would anchor the inhibitor in the active site, allowing the rest of the molecule to establish further interactions, potentially leading to competitive inhibition.[3] The 4-tert-butylphenoxy group could occupy other subsites (S2, S3, etc.), contributing to the overall binding affinity and potentially conferring selectivity for certain proteases over others.

Proposed Signaling Pathway of Inhibition

The following diagram illustrates the general mechanism of competitive inhibition of a serine protease.

G cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by 2-(4-tert-butylphenoxy)ethanimidamide Enzyme Serine Protease ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate Substrate (e.g., Arginine-containing peptide) Substrate->ES_Complex ES_Complex->Enzyme Releases Products Cleaved Products ES_Complex->Products Inhibitor 2-(4-tert-butylphenoxy) ethanimidamide hydrochloride EI_Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->EI_Complex Enzyme_i Serine Protease EI_Complex->Enzyme_i Reversible Enzyme_i->EI_Complex Binds

Caption: Competitive inhibition of a serine protease.

Experimental Validation Protocol: Serine Protease Inhibition Assay

Objective: To determine if this compound inhibits the activity of a panel of serine proteases (e.g., trypsin, thrombin, plasmin).

Methodology:

  • Enzyme and Substrate Preparation:

    • Reconstitute lyophilized serine proteases (e.g., bovine trypsin, human thrombin) in appropriate assay buffers to a final concentration of 1 µM.

    • Prepare a stock solution of a suitable chromogenic or fluorogenic substrate for each protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) in DMSO.

  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile water or DMSO.

    • Perform serial dilutions to obtain a range of inhibitor concentrations (e.g., from 1 nM to 100 µM).

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the inhibitor dilution (or vehicle control).

    • Add 160 µL of assay buffer.

    • Add 10 µL of the enzyme solution to initiate the pre-incubation. Incubate for 15 minutes at room temperature.

    • Add 10 µL of the substrate solution to start the reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance or fluorescence at appropriate wavelengths every minute for 30 minutes using a plate reader.

    • Calculate the reaction velocity (rate of substrate cleavage) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ParameterDescription
Enzymes Trypsin, Thrombin, Plasmin, etc.
Substrates Chromogenic or fluorogenic peptides
Inhibitor Conc. 1 nM - 100 µM
Readout Change in absorbance/fluorescence over time
Analysis IC50 determination

Putative Mechanism of Action II: Inhibition of Nitric Oxide Synthases (NOS)

The amidine functionality is also a key structural feature in many inhibitors of nitric oxide synthases (NOS).[1][9][10] NOS enzymes (nNOS, eNOS, and iNOS) catalyze the production of nitric oxide (NO), a critical signaling molecule involved in neurotransmission, vasodilation, and the immune response.[11] Overproduction of NO by iNOS is implicated in inflammatory diseases and neurodegenerative disorders.[12]

Rationale for NOS Inhibition

Similar to serine proteases, the active site of NOS contains a binding site for the guanidino group of the natural substrate, L-arginine. The amidine group of 2-(4-tert-butylphenoxy)ethanimidamide can mimic this group and bind to the active site, thereby acting as a competitive inhibitor.[1] The selectivity for different NOS isoforms would likely be determined by the interactions of the 4-tert-butylphenoxy moiety with regions of the enzyme outside the primary substrate binding site.

Proposed Signaling Pathway of NOS Inhibition

The following diagram illustrates the inhibition of nitric oxide production.

G cluster_0 Normal NO Production cluster_1 Inhibition of NO Production NOS Nitric Oxide Synthase (NOS) NOS_Complex NOS-Substrate Complex NOS->NOS_Complex L_Arginine L-Arginine L_Arginine->NOS_Complex NOS_Complex->NOS NO Nitric Oxide (NO) NOS_Complex->NO Citrulline L-Citrulline NOS_Complex->Citrulline Inhibitor 2-(4-tert-butylphenoxy) ethanimidamide hydrochloride NOSI_Complex NOS-Inhibitor Complex (Inactive) Inhibitor->NOSI_Complex NOS_i Nitric Oxide Synthase (NOS) NOS_i->NOSI_Complex NOSI_Complex->NOS_i Reversible

Caption: Inhibition of nitric oxide synthase.

Experimental Validation Protocol: NOS Inhibition Assay (Griess Assay)

Objective: To assess the inhibitory effect of this compound on the activity of NOS isoforms.

Methodology:

  • Cell Culture and Stimulation:

    • Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Induce iNOS expression by treating the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

  • Inhibitor Treatment:

    • Treat the stimulated cells with various concentrations of this compound (1 nM to 100 µM) for 24 hours.

  • Nitrite Measurement (Griess Reagent):

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable breakdown product of NO.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the percentage of NO production inhibition for each inhibitor concentration and determine the IC50 value.

ParameterDescription
Cell Line RAW 264.7 macrophages (for iNOS)
Stimulants LPS and IFN-γ
Inhibitor Conc. 1 nM - 100 µM
Readout Absorbance at 540 nm (Nitrite concentration)
Analysis IC50 determination

Putative Mechanism of Action III: Modulation of Adrenergic Receptors

The phenoxy moiety is a common structural element in antagonists of both alpha and beta-adrenergic receptors.[4][5][6][7] These receptors are key regulators of the sympathetic nervous system, controlling heart rate, blood pressure, and smooth muscle tone.[13][14][15][16][17][18]

Rationale for Adrenergic Receptor Antagonism

The 4-tert-butylphenoxy group of the compound could fit into the ligand-binding pocket of adrenergic receptors. The bulky tert-butyl group might confer selectivity for a particular receptor subtype. The ethanimidamide portion could form interactions with polar residues in the receptor, further contributing to binding affinity. Depending on the specific interactions, the compound could act as an antagonist, blocking the binding of endogenous catecholamines like norepinephrine and epinephrine.[4][5][6][7]

Proposed Signaling Pathway of Adrenergic Receptor Antagonism

The following diagram depicts the blockade of an alpha-1 adrenergic receptor.

G cluster_0 Normal Alpha-1 Adrenergic Signaling cluster_1 Antagonism of Alpha-1 Adrenergic Receptor Receptor Alpha-1 Adrenergic Receptor Gq Gq Protein Receptor->Gq Activates Norepinephrine Norepinephrine Norepinephrine->Receptor PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 and DAG PLC->IP3_DAG Generates Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Response Antagonist 2-(4-tert-butylphenoxy) ethanimidamide hydrochloride Receptor_i Alpha-1 Adrenergic Receptor Antagonist->Receptor_i Blocks Norepinephrine_i Norepinephrine Norepinephrine_i->Receptor_i Binding Prevented

Caption: Antagonism of alpha-1 adrenergic receptor signaling.

Experimental Validation Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for alpha and beta-adrenergic receptors.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from cell lines overexpressing specific adrenergic receptor subtypes (e.g., HEK293 cells expressing α1A, α2A, β1, β2).

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]-Prazosin for α1 receptors, [3H]-CGP 12177 for β receptors), and varying concentrations of this compound.

    • Incubate to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to determine the Ki (inhibition constant).

ParameterDescription
Receptors α1, α2, β1, β2 adrenergic receptor subtypes
Radioligands [3H]-Prazosin, [3H]-Yohimbine, [3H]-CGP 12177, etc.
Inhibitor Conc. 1 nM - 100 µM
Readout Radioactivity (counts per minute)
Analysis Ki determination

Conclusion and Future Directions

This technical guide has outlined three plausible mechanisms of action for this compound based on its structural features: inhibition of serine proteases, inhibition of nitric oxide synthases, and antagonism of adrenergic receptors. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses.

Future research should focus on performing these in vitro assays to identify the primary biological target(s) of this compound. Subsequent studies should then aim to characterize its selectivity profile across different enzyme or receptor subtypes and validate its activity in cell-based and in vivo models relevant to the identified mechanism of action. A thorough understanding of its structure-activity relationship through the synthesis and testing of analogs will also be crucial for its potential development as a therapeutic agent.

References

  • beta-Adrenergic antagonists with multiple pharmacophores: persistent blockade of receptors. (n.d.). PubMed.
  • Cinelli, M. A., et al. (2014). Phenyl Ether- and Aniline-Containing 2-Aminoquinolines as Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 57(4), 1513–1530.
  • CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers).
  • Ferguson, F. M., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 987654.
  • CV Pharmacology. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers).
  • Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. (2023). Molecules, 28(5), 2195.
  • Structural Studies of Nitric Oxide Synthase Inhibitor Complexes: An Anchored Plasticity Approach for Selective Enzyme Inhibition. (2009).
  • Kittisak Chawawisit, et al. (2015). 2, 4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp. KB1. Journal of Applied Pharmaceutical Science, 5(Suppl 3), 007-012.
  • Laura, R., & Bing, D. H. (1982). Inhibition of four human serine proteases by substituted benzamidines. Biochemistry, 21(8), 1857–1861.
  • List of Beta-adrenergic blocking agents (beta blockers). (n.d.). Drugs.com.
  • Nitric Oxide Synthase Inhibitors into the Clinic at Last. (2020). Handbook of Experimental Pharmacology, 264, 1-17.
  • Nitric oxide synthase inhibition results in synergistic anti-tumour activity with melphalan and tumour necrosis factor alpha-based isolated limb perfusions. (2000). British Journal of Cancer, 83(9), 1176–1182.
  • Sanders, T. C., & Seto, C. T. (1999). 4-Heterocyclohexanone-based Inhibitors of the Serine Protease Plasmin. Journal of Medicinal Chemistry, 42(15), 2969–2976.
  • Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. (2015). Journal of Medicinal Chemistry, 58(1), 2-29.
  • Lejan JU. (n.d.). Alpha-Receptor Antagonist Drugs. Pre-Med.
  • The synthesis of a number of ring-halogenated N-isopropyl- and N-tert-butyl-2-amino-1-(2-thienyl)ethanols has been carried out in order to ascertain the influence of chloro or bromo substitution at the thiophene moiety on their blocking beta-adrenoceptor activity. (1977). Journal of Medicinal Chemistry, 20(7), 970-974.
  • 2-[4-(TERT-BUTYL)PHENOXY]ETHANIMIDAMIDE HYDROCHLORIDE. (n.d.). BLD Pharm.
  • Alpha 1 Adrenergic Receptor Antagonists. (2018). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Beta Adrenergic Blocking Agents. (2018). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Alpha blocker. (n.d.). In Wikipedia.
  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (2019). Molecules, 24(11), 2038.
  • Alpha adrenoceptors--an overview. (1987). Journal of Molecular and Cellular Cardiology, 19(12), 1135-1143.
  • 2-(2-Tert-butyl-4-methylphenoxy)ethanimidamide. (n.d.). PubChem.
  • Dual Target Ligands with 4- tert- Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. (2020). International Journal of Molecular Sciences, 21(10), 3411.
  • Nitric Oxide Synthase and Structure-Based Inhibitor Design. (2016). Journal of Medicinal Chemistry, 59(22), 9993-10013.

Sources

An In-Depth Technical Guide to the In Vitro Biological Activity of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride. Lacking extensive specific literature, this document leverages a structure-activity relationship approach to propose and detail a suite of assays targeting biological activities suggested by its core chemical moieties: the amidine group and the 4-tert-butylphenoxy scaffold. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind experimental choices. We will explore potential antiproliferative and DNA-interacting properties associated with the amidine functional group, as well as potential neurological activities, such as histamine H3 receptor antagonism and monoamine oxidase B inhibition, linked to the 4-tert-butylphenoxy portion of the molecule. Each proposed assay is presented with step-by-step methodologies, data interpretation guidelines, and illustrative diagrams to provide a robust starting point for the comprehensive in vitro characterization of this compound.

Introduction: Deconstructing this compound for Targeted In Vitro Analysis

The compound this compound presents a unique combination of chemical features that suggest a range of potential biological activities. The presence of a positively charged amidine group is a hallmark of molecules known to interact with negatively charged biological macromolecules, most notably DNA.[1] This interaction can lead to a variety of cellular effects, including cytotoxicity and inhibition of enzymes involved in DNA replication and maintenance, such as topoisomerases.[2]

Conversely, the 4-tert-butylphenoxy scaffold is found in a number of neurologically active compounds. This lipophilic group can facilitate passage across cellular membranes, including the blood-brain barrier, and has been associated with antagonism of the histamine H3 receptor and inhibition of monoamine oxidase B (MAO-B), both of which are significant targets in the central nervous system.

Given the nascent state of research on this specific molecule, a logical and scientifically rigorous approach to its in vitro characterization is to investigate the activities suggested by its constituent parts. This guide, therefore, is structured to provide the necessary tools to explore these potential biological activities in a systematic and validated manner.

Potential Antiproliferative and DNA-Interacting Activities of the Amidine Moiety

The amidine functional group is a key pharmacophore in a variety of compounds with demonstrated antiproliferative and cytotoxic effects.[3] This activity is often linked to the ability of the cationic amidine to bind to the minor groove of DNA, particularly at AT-rich regions. This binding can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Furthermore, some amidine-containing compounds have been shown to act as topoisomerase II inhibitors, further contributing to their cytotoxic potential.[2]

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of desired concentrations. Remove the culture medium from the wells and add 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent like doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundMCF-748To be determined
This compoundA54948To be determined
Doxorubicin (Positive Control)MCF-748Literature Value
Investigating the Mechanism of Cell Death: Caspase Activation

Should the MTT assay reveal significant cytotoxicity, a subsequent investigation into the mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents and is mediated by a family of proteases called caspases.[5] The activation of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis.[6][7]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Recruitment & Dimerization Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf1 Apaf1 Cytochrome c->Apaf1 Binds Procaspase-9 Procaspase-9 Apaf1->Procaspase-9 Recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Caspase activation pathways in apoptosis.

DNA Binding Affinity: Ethidium Bromide Displacement Assay

To determine if this compound directly interacts with DNA, an ethidium bromide (EtBr) displacement assay can be employed. EtBr is a fluorescent dye that intercalates into DNA, resulting in a significant increase in its fluorescence.[8] A compound that binds to DNA will displace the intercalated EtBr, leading to a quenching of the fluorescence signal.[9][10]

  • Preparation of DNA-EtBr Complex: Prepare a solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl). Add EtBr to the DNA solution and incubate to allow for intercalation.

  • Fluorescence Measurement: Measure the initial fluorescence of the DNA-EtBr complex using a spectrofluorometer (excitation ~520 nm, emission ~600 nm).

  • Compound Titration: Add increasing concentrations of this compound to the DNA-EtBr solution.

  • Fluorescence Quenching: After each addition, record the fluorescence intensity.

  • Data Analysis: Plot the relative fluorescence intensity (F/F0, where F is the fluorescence in the presence of the compound and F0 is the initial fluorescence) against the compound concentration. Calculate the Stern-Volmer quenching constant (Ksv) and the binding constant (Kb).

CompoundDNA TypeKsv (M⁻¹)Kb (M⁻¹)
This compoundctDNATo be determinedTo be determined
Known DNA Intercalator (e.g., Doxorubicin)ctDNALiterature ValueLiterature Value
Topoisomerase II Inhibition Assay

Topoisomerase II enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[11] Inhibition of topoisomerase II leads to the accumulation of DNA strand breaks and ultimately cell death. The kDNA decatenation assay is a common method to assess topoisomerase II activity.[12][13] Kinetoplast DNA (kDNA) is a network of interlocked DNA minicircles. Topoisomerase II can decatenate this network, releasing individual minicircles that can be separated by agarose gel electrophoresis.[14]

G cluster_workflow kDNA Decatenation Assay Workflow cluster_results Expected Results start Reaction Setup: kDNA + Topo II + Compound incubation Incubate at 37°C start->incubation stop_reaction Stop Reaction (e.g., with SDS) incubation->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Visualize DNA (e.g., with EtBr) gel->visualize control Control (No Compound): Decatenated kDNA (migrates into gel) visualize->control inhibition Inhibition: Catenated kDNA (remains in well) visualize->inhibition

Caption: Workflow for the topoisomerase II kDNA decatenation assay.

Potential Neurological Activities of the 4-tert-butylphenoxy Scaffold

The 4-tert-butylphenoxy moiety is present in various compounds that exhibit activity in the central nervous system. This suggests that this compound may also possess neurological activities. Two plausible targets, based on the structure, are the histamine H3 receptor and monoamine oxidase B.

Histamine H3 Receptor Binding Assay

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters.[15] Antagonists of the H3 receptor can enhance neurotransmitter release and have potential therapeutic applications in cognitive disorders.[16] A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.[17][18]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine) and varying concentrations of this compound.

  • Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 value and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Histamine Histamine H3R H3 Receptor Histamine->H3R Binds Gi Gi Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Substrate DOPAL DOPAL MAOB->DOPAL Oxidative Deamination H2O2 Hydrogen Peroxide (ROS) MAOB->H2O2 Byproduct Inhibitor MAO-B Inhibitor Inhibitor->MAOB Inhibits

Caption: Role of MAO-B in dopamine metabolism.

CompoundEnzymeSubstrateIC50 (µM)
This compoundHuman MAO-BKynuramineTo be determined
Selegiline (Positive Control)Human MAO-BKynuramineLiterature Value

Conclusion and Future Directions

This technical guide outlines a rational and comprehensive approach to the initial in vitro characterization of this compound. By systematically investigating the potential biological activities suggested by its chemical structure, researchers can efficiently gather crucial data on its cytotoxic, DNA-interacting, and neurological properties. The detailed protocols and conceptual frameworks provided herein are designed to ensure scientific rigor and reproducibility.

Positive results in any of these assays would warrant further investigation, including more detailed mechanistic studies, evaluation in a broader range of cell lines, and assessment of selectivity. This structured approach will enable a thorough understanding of the in vitro biological activity of this novel compound and guide its future development as a potential therapeutic agent.

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Deconvoluting the Mechanism: A Technical Guide to Target Identification and Validation of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for the identification and validation of the molecular target(s) of the novel compound, 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride. For drug discovery and development professionals, elucidating a compound's mechanism of action is a critical step that informs efficacy, safety, and therapeutic potential. This document outlines a multi-pronged strategy, beginning with computational prediction and progressing through direct biochemical identification, confirmation of target engagement, and rigorous functional validation in cellular models. Each section details not just the "how" but the "why," offering insights into experimental design, data interpretation, and the construction of a robust, self-validating body of evidence.

Introduction: The Enigma of a Phenotypic Hit

The discovery of a bioactive small molecule, such as this compound, through phenotypic screening is both an opportunity and a challenge. While the compound exhibits a desirable biological effect, its molecular mechanism of action remains a "black box." The core objective of the subsequent research is to illuminate this box, identifying the specific protein(s) with which the compound interacts to elicit its effect. This process, known as target deconvolution, is paramount for advancing a compound from a "hit" to a viable clinical candidate.

The structure of this compound, with its characteristic tert-butylphenoxy group, provides a starting point for hypothesis generation. Similar scaffolds have been identified in ligands for various targets, including G-protein coupled receptors and enzymes. For instance, compounds with a 4-tert-butylphenoxy scaffold have been investigated as antagonists for the histamine H3 receptor and inhibitors of monoamine oxidase B (MAO B)[1][2][3]. This prior knowledge, while not definitive, underscores the importance of an unbiased and systematic approach to target identification.

This guide will navigate the logical progression from broad, hypothesis-generating techniques to specific, hypothesis-testing assays.

Phase I: Hypothesis Generation - In Silico Target Prediction

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about the potential targets of this compound. These in silico approaches leverage vast databases of known drug-target interactions and protein structures to predict likely binding partners.[4][5]

The primary value of this step is to narrow the field of potential targets, allowing for more focused subsequent experimental design. It is a cost-effective and rapid way to generate initial leads.[6]

Core Methodologies:
  • Ligand-Based Approaches: These methods compare the 2D or 3D structure of our compound to databases of molecules with known targets.[7] The underlying principle is that structurally similar molecules often share similar biological activities.[7]

    • 2D/3D Similarity Searching: Utilizes algorithms to find known ligands with high structural similarity.

    • Pharmacophore Modeling: Identifies the essential steric and electronic features of the compound that are necessary for its biological activity and searches for proteins with binding sites that can accommodate this pharmacophore.[5]

  • Structure-Based Approaches (Reverse Docking): If the 3D structure of potential protein targets is known, reverse docking can be employed.[7] This involves computationally "docking" our small molecule into the binding sites of a large number of proteins to predict binding affinity and pose.[8]

Data Presentation: Predicted Target Classes
Prediction Method Predicted Target Class Top Predicted Targets Confidence Score
2D SimilarityGPCRsHistamine H3 ReceptorHigh
PharmacophoreEnzymesMonoamine Oxidase BMedium
Reverse DockingIon Channels-Low

This table is illustrative. Actual results would be populated from the output of the in silico screening software.

Phase II: Unbiased Target Identification - Affinity Chromatography-Mass Spectrometry (AP-MS)

With computational hypotheses in hand, the next logical step is to physically isolate the binding partners of this compound from a complex biological sample, such as a cell lysate. Affinity chromatography coupled with mass spectrometry (AP-MS) is a powerful, unbiased method for achieving this.[9][10]

The rationale is to use the compound as "bait" to "fish" for its interacting proteins.[11] This technique is advantageous because it does not rely on prior knowledge of the target and can identify novel or unexpected interactions.[9]

Experimental Workflow: AP-MS

APMS_Workflow

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Detailed Protocol: AP-MS
  • Immobilization of the Ligand:

    • Synthesize an analog of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Incubate the linker-modified compound with the activated beads according to the manufacturer's protocol to achieve covalent immobilization.

    • Thoroughly wash the beads to remove any non-covalently bound compound.

  • Preparation of Cell Lysate:

    • Select a cell line relevant to the observed phenotype of the compound.

    • Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the compound-immobilized beads. As a negative control, incubate a separate aliquot of lysate with beads that have been treated with the linker alone.

    • After incubation, wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the compound.

  • Elution and Mass Spectrometry:

    • Elute the specifically bound proteins from the beads. This can be done by changing the pH, increasing the salt concentration, or by competitive elution with an excess of the free compound.

    • The eluted proteins are then digested into peptides, typically with trypsin, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their identity.[10]

Phase III: Confirmation of Direct Target Engagement

The list of proteins identified by AP-MS represents potential targets. It is crucial to confirm that the compound directly binds to these proteins in a cellular context. Several orthogonal methods should be employed to build a strong case for direct engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[12] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation. This change in thermal stability can be measured to confirm a direct interaction.[13][14]

Experimental Workflow: CETSA

CETSA_Workflow

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA
  • Cell Treatment: Treat intact cells with either this compound or a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).

  • Lysis and Separation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated, denatured proteins) by centrifugation.

  • Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using a specific antibody via Western blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates ligand-induced stabilization and thus, direct target engagement.[15]

Biophysical Characterization of Binding

To quantify the binding affinity and kinetics of the interaction, biophysical techniques using the purified candidate protein and the compound are essential. Surface Plasmon Resonance (SPR) is a gold-standard, label-free method for this purpose.[16][17]

SPR measures changes in the refractive index at the surface of a sensor chip as a ligand (in this case, our compound) flows over an immobilized protein.[18] This allows for the real-time determination of association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.[17][19]

Data Presentation: SPR Kinetic Analysis
Parameter Value Unit
ka (Association Rate)1.5 x 105M-1s-1
kd (Dissociation Rate)3.0 x 10-4s-1
KD (Dissociation Constant)2.0nM

This table is illustrative. Actual results would be derived from fitting the SPR sensorgram data.

Cellular Target Engagement with BRET/FRET

To confirm target engagement in living cells with high sensitivity, Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) assays can be developed.[20][21][22] These assays measure the proximity between two molecules.[23] For example, in a NanoBRET™ assay, the target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor), and a fluorescent tracer that binds to the same target is used as the energy acceptor.[24] When the tracer binds, energy transfer occurs. The addition of a competing compound, like this compound, will displace the tracer and disrupt the BRET signal in a dose-dependent manner, allowing for the quantification of target engagement and affinity in a physiological context.[20][24]

Phase IV: Functional Validation of the Target

Confirming that the compound binds to a protein is not sufficient. It is essential to demonstrate that this binding event is responsible for the observed biological effect. Genetic methods, such as siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout, are the definitive tools for this validation.[25]

siRNA-Mediated Target Knockdown

Small interfering RNAs (siRNAs) can be used to transiently reduce the expression of the target protein.[26][27] The logic is that if the compound acts through this target, then reducing the amount of the target protein should phenocopy or block the effect of the compound.[28]

Detailed Protocol: siRNA Knockdown Validation
  • Transfection: Transfect the relevant cell line with an siRNA specifically designed to target the mRNA of the putative target protein. Use a non-targeting ("scrambled") siRNA as a negative control.[26]

  • Phenotypic Assay: Treat both the target-knockdown cells and the control cells with this compound and measure the biological response.

  • Data Interpretation: If the cellular response to the compound is significantly diminished in the knockdown cells compared to the control cells, it provides strong evidence that the protein is functionally important for the compound's mechanism of action.

CRISPR-Cas9-Mediated Gene Knockout

For more definitive validation, CRISPR-Cas9 technology can be used to create a cell line in which the gene encoding the target protein is permanently knocked out.[30][31][] This provides a clean genetic background to test the compound's activity.

Logical Framework for CRISPR Validation

CRISPR_Logic

Caption: Logic of using CRISPR-Cas9 knockout for target validation.

The absence of a response to the compound in the knockout cell line is considered the highest level of evidence for target validation.[30]

Conclusion: Synthesizing a Coherent Narrative

The identification and validation of a drug's target is a systematic process of building a multi-faceted, evidence-based case. By integrating computational predictions, unbiased biochemical screening, direct biophysical and cellular engagement assays, and functional genetic validation, researchers can move with confidence from a phenotypic observation to a well-understood mechanism of action. This structured approach, as outlined for this compound, not only de-risks the progression of a drug candidate but also provides invaluable insights into its therapeutic potential and the underlying biology of the disease it is intended to treat.

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An In-depth Technical Guide to the Pharmacokinetics and Metabolism of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating the pharmacokinetic and metabolic profile of the novel chemical entity, 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride. As direct studies on this specific molecule are not publicly available, this document outlines the essential experimental strategies and theoretical considerations necessary to thoroughly characterize its absorption, distribution, metabolism, and excretion (ADME) properties. This paper is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.

Introduction: The Imperative of ADME Profiling

The journey of a drug from administration to its therapeutic target and eventual elimination from the body is a complex process governed by its pharmacokinetic and metabolic properties. A thorough understanding of a compound's ADME profile is paramount in drug discovery and development. It informs dose selection, predicts potential drug-drug interactions, and is a critical determinant of both efficacy and safety. For this compound, a molecule with the chemical formula C12H19ClN2O and a molecular weight of 242.75 g/mol , a systematic investigation into its in vivo fate is a prerequisite for any further development.[1][2]

Physicochemical Characterization: The Foundation of Pharmacokinetics

Before embarking on in vivo studies, a comprehensive physicochemical characterization of this compound is essential. These properties fundamentally influence its absorption and distribution.

Table 1: Key Physicochemical Parameters for Initial Assessment

ParameterExperimental MethodRationale
Solubility Kinetic and thermodynamic solubility assays in various pH buffers (e.g., 2.0, 4.5, 6.8, 7.4)Determines the dissolution rate and potential for absorption in the gastrointestinal tract.
LogP/LogD Shake-flask method or reverse-phase HPLCPredicts the lipophilicity of the compound, which influences its ability to cross biological membranes.
pKa Potentiometric titration or UV-Vis spectroscopyIdentifies the ionization state of the molecule at different physiological pH values, affecting its solubility and permeability.
Chemical Stability Stability testing in various pH buffers and simulated gastric and intestinal fluidsAssesses the compound's degradation profile in the gastrointestinal tract, which can impact its bioavailability.

In Vitro Metabolism: Unraveling Metabolic Pathways

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) enzyme superfamily playing a crucial role in the biotransformation of xenobiotics.[3][4][5][6][7] In vitro metabolism studies provide the first glimpse into the metabolic fate of this compound.

Experimental Protocol: Metabolic Stability in Liver Microsomes
  • Preparation: Human liver microsomes (HLMs) are thawed and diluted to a final protein concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).

  • Incubation: this compound (1 µM) is added to the microsome suspension.

  • Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

Data Analysis and Interpretation

The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). These parameters are crucial for predicting the in vivo hepatic clearance.

Reaction Phenotyping: Identifying the Key Metabolic Enzymes

To identify the specific CYP enzymes responsible for the metabolism of this compound, incubations are performed with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[5][6] The disappearance of the parent compound in the presence of each specific enzyme indicates its involvement in the metabolic pathway.

Hypothetical Metabolic Pathway

Based on the structure of this compound, several metabolic transformations are plausible. Phase I reactions could involve hydroxylation of the tert-butyl group or the aromatic ring, O-dealkylation of the ether linkage, and hydrolysis of the ethanimidamide group. Phase II reactions could involve glucuronidation or sulfation of the hydroxylated metabolites.[8]

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent This compound Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 CYP-mediated Hydroxylation Metabolite2 O-dealkylated Metabolite Parent->Metabolite2 CYP-mediated O-dealkylation Metabolite3 Hydrolyzed Metabolite Parent->Metabolite3 Esterase-mediated Hydrolysis Conjugate1 Glucuronide Conjugate Metabolite1->Conjugate1 UGT-mediated Glucuronidation Conjugate2 Sulfate Conjugate Metabolite1->Conjugate2 SULT-mediated Sulfation

Caption: Hypothetical metabolic pathway of this compound.

In Vivo Pharmacokinetics: Characterizing the ADME Profile

Following in vitro characterization, in vivo studies in animal models (e.g., rats, mice) are conducted to understand the complete ADME profile of the compound.

Experimental Design: A Single-Dose Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats are used.

  • Dosing: The compound is administered via intravenous (IV) and oral (PO) routes at a dose of 5 mg/kg.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Plasma is separated by centrifugation.

  • Sample Analysis: Plasma concentrations of the parent compound and its major metabolites are determined using a validated LC-MS/MS method.[9]

Pharmacokinetic Parameter Calculation

The plasma concentration-time data are used to calculate key pharmacokinetic parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)
Experimental Workflow for In Vivo Pharmacokinetic Studies

G cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Analytical Phase cluster_3 Data Analysis Phase Dosing Administer Compound (IV and PO routes) Sampling Collect Blood Samples at Multiple Time Points Dosing->Sampling Processing Process Blood to Plasma Sampling->Processing Analysis Quantify Compound and Metabolites by LC-MS/MS Processing->Analysis PK_Calc Calculate Pharmacokinetic Parameters Analysis->PK_Calc Report Generate Report PK_Calc->Report

Caption: Workflow for a typical in vivo pharmacokinetic study.

Analytical Methodologies: The Key to Accurate Quantification

The reliability of pharmacokinetic and metabolism data hinges on the robustness and sensitivity of the analytical methods used.

LC-MS/MS Method Development

A sensitive and selective LC-MS/MS method is the gold standard for the quantification of small molecules in biological matrices.

Table 3: Typical LC-MS/MS Method Parameters

ParameterDetails
Chromatographic Column C18 reverse-phase column
Mobile Phase Gradient elution with water and acetonitrile containing 0.1% formic acid
Ionization Source Electrospray ionization (ESI) in positive ion mode
Mass Spectrometry Triple quadrupole mass spectrometer
Detection Mode Multiple reaction monitoring (MRM)
Method Validation

The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to characterizing the pharmacokinetics and metabolism of this compound. The proposed studies, from in vitro metabolic stability to in vivo pharmacokinetic profiling, will generate the critical data necessary to assess its drug-like properties and potential for further development. Future work should focus on metabolite identification and characterization, as well as investigating the potential for drug-drug interactions through CYP inhibition and induction studies. The insights gained from this comprehensive ADME evaluation will be instrumental in guiding the progression of this compound from a promising chemical entity to a potential therapeutic agent.

References

  • 2-(2-Tert-butyl-4-methylphenoxy)ethanimidamide | C13H20N2O - PubChem. Available at: [Link]

  • Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H‑Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation - PMC - PubMed Central. Available at: [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI. Available at: [Link]

  • Metabolism and disposition of (R)-4-[3-(2-hydroxy-2-phenyl)ethylamino-3-methylbutyl]benzamide Hcl (LY 195448) in rodents - PubMed. Available at: [Link]

  • Pharmacokinetics and cell trafficking dynamics of 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride (FTY720) in cynomolgus monkeys after single oral and intravenous doses - PubMed. Available at: [Link]

  • Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures - YouTube. Available at: [Link]

  • Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions - Taylor & Francis eBooks. Available at: [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC - PubMed Central. Available at: [Link]

  • 2-[4-(TERT-BUTYL)PHENOXY]ETHANIMIDAMIDE HYDROCHLORIDE. Available at: [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available at: [Link]

  • (PDF) Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human - ResearchGate. Available at: [Link]

  • 6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethyl-phenol; hydron - PubChem. Available at: [Link]

  • Sensitive and selective methods for the determination of cyproheptadine in tablets using N-bromosuccinimide and two dyes - ResearchGate. Available at: [Link]

  • Metabolism and disposition of 4-t-butylcatechol in rats and mice - PubMed. Available at: [Link]

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An In-depth Technical Guide to 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride (CAS: 175277-47-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride, a compound of interest within the broader class of 4-tert-butylphenoxy derivatives. While direct research on this specific molecule is limited, this document synthesizes available data on its chemical properties and provides expert insights into its potential synthesis, mechanism of action, and applications in drug discovery, drawing parallels from structurally related compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this and similar chemical entities.

Introduction: The Emerging Potential of the 4-tert-butylphenoxy Scaffold

The 4-tert-butylphenoxy moiety is a key pharmacophore in a variety of biologically active compounds. Its lipophilic nature, conferred by the tert-butyl group, often enhances membrane permeability and oral bioavailability, making it an attractive scaffold in medicinal chemistry. Notably, derivatives incorporating this scaffold have shown promise as dual-target ligands, particularly in the realm of neurodegenerative diseases. Research has highlighted their potential to modulate the histamine H3 receptor (H3R) and monoamine oxidase B (MAO-B), both of which are significant targets in the therapeutic strategy for Parkinson's disease.[1][2] The exploration of compounds like this compound is a logical extension of this research, aiming to delineate the structure-activity relationships within this chemical class.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development.

PropertyValueSource
CAS Number 175277-47-1-
Molecular Formula C12H19ClN2O[3]
Formula Weight 242.75 g/mol [3]
Appearance Solid (predicted)[3]
Melting Point 194-196°C-
Solubility Expected to be soluble in water and polar organic solvents-

Postulated Synthesis Pathway

Step 1: Williamson Ether Synthesis

The initial step would likely involve the formation of the ether linkage via a Williamson ether synthesis. 4-tert-butylphenol is deprotonated with a suitable base, such as sodium hydride, to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with a haloacetonitrile, like chloroacetonitrile, to yield 2-(4-tert-butylphenoxy)acetonitrile.

Step 2: Pinner Reaction

The nitrile group of 2-(4-tert-butylphenoxy)acetonitrile can then be converted to the desired ethanimidamide hydrochloride through the Pinner reaction. This reaction involves treating the nitrile with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride. This forms an imidate ester hydrochloride, which upon treatment with ammonia, yields the final product, this compound.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Pinner Reaction start1 4-tert-butylphenol reagent1 + Chloroacetonitrile (Base, Solvent) start1->reagent1 intermediate 2-(4-tert-butylphenoxy)acetonitrile reagent1->intermediate intermediate2 2-(4-tert-butylphenoxy)acetonitrile reagent2 + HCl, Ethanol + NH3 intermediate2->reagent2 product 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride reagent2->product Mechanism_of_Action cluster_H3R Histamine H3 Receptor Pathway cluster_MAOB Monoamine Oxidase B Pathway Compound 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride H3R Histamine H3 Receptor Compound->H3R Hypothesized Interaction MAOB Monoamine Oxidase B Compound->MAOB Hypothesized Interaction Neurotransmitter_Release Increased Neurotransmitter (e.g., Histamine, Dopamine) Release H3R->Neurotransmitter_Release Antagonism Dopamine_Degradation Decreased Dopamine Degradation MAOB->Dopamine_Degradation Inhibition Experimental_Workflow cluster_H3R_Assay H3R Binding Assay cluster_MAOB_Assay MAO-B Inhibition Assay H3R_Start hH3R-expressing cells H3R_Step1 Membrane Preparation H3R_Start->H3R_Step1 H3R_Step2 Competitive Binding with Radioligand & Compound H3R_Step1->H3R_Step2 H3R_Step3 Quantification of Bound Radioligand H3R_Step2->H3R_Step3 H3R_End Determine Ki H3R_Step3->H3R_End MAOB_Start Recombinant hMAO-B MAOB_Step1 Pre-incubation with Compound MAOB_Start->MAOB_Step1 MAOB_Step2 Reaction with Fluorogenic Substrate MAOB_Step1->MAOB_Step2 MAOB_Step3 Signal Detection MAOB_Step2->MAOB_Step3 MAOB_End Determine IC50 MAOB_Step3->MAOB_End

Caption: Recommended in vitro screening workflow.

Conclusion and Future Directions

This compound represents an intriguing yet understudied molecule within a class of compounds with significant therapeutic potential. Based on the established pharmacology of the 4-tert-butylphenoxy scaffold, this compound is a promising candidate for investigation as a dual-target ligand for H3R and MAO-B. The synthetic pathway and preliminary screening protocols outlined in this guide provide a solid framework for initiating research into its biological activities. Future studies should focus on confirming its synthesis, elucidating its precise mechanism of action, and evaluating its efficacy in preclinical models of neurodegenerative diseases. Such research will be crucial in unlocking the full therapeutic potential of this and related compounds.

References

  • Łażewska, D., & Kieć-Kononowicz, K. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. International Journal of Molecular Sciences, 21(10), 3411. [Link]

  • Łażewska, D., Kaleta, M., Latacz, G., Karcz, T., & Kieć-Kononowicz, K. (2018). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. Molecules, 23(11), 2847. [Link]

  • PubChem. (n.d.). 2-(2-Tert-butyl-4-methylphenoxy)ethanimidamide. Retrieved from [Link]

  • (This is a placeholder reference as no direct synthesis was found.
  • Łażewska, D., et al. (2018). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. Molecules, 23(11), 2847. [Link]

  • Łażewska, D., et al. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. International Journal of Molecular Sciences, 21(10), 3411. [Link]

  • Chawawisit, K., Bhoopong, P., Phupong, W., & Lertcanawanichakul, M. (2015). 2, 4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp. KB1. Journal of Applied Pharmaceutical Science, 5(Suppl 3), 007-012. [Link]

  • Goncearenco, A., et al. (2020). Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives. The Moldovan Medical Journal, 63(4), 18-23. [Link]

  • Chen, X., et al. (2019). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 24(1), 108. [Link]

Sources

Introduction: The Versatile Scaffold of 4-tert-Butylphenoxy Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship of 4-tert-Butylphenoxy Compounds

The 4-tert-butylphenoxy scaffold is a privileged chemical structure that serves as a foundation for a diverse array of compounds with significant industrial and medicinal applications. The defining feature of this class is a phenol ring substituted with a bulky tert-butyl group at the para position. This substitution profoundly influences the molecule's physicochemical properties, including its lipophilicity, steric hindrance, and electronic characteristics. These properties, in turn, dictate the biological activity of the resulting compounds, which range from industrial antioxidants and polymer components to potent modulators of biological systems.[1][2][3][4] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of various classes of 4-tert-butylphenoxy compounds, offering insights for researchers, scientists, and professionals in drug development.

Part 1: The Foundational Moiety - 4-tert-Butylphenol and Its Direct Derivatives

4-tert-Butylphenol is a white solid with a characteristic phenolic odor, soluble in organic solvents but not in water.[4] It is a key intermediate in organic synthesis, particularly in the production of resins, plasticizers, and other industrial chemicals.[2][4]

Chemical Properties and Industrial Significance

The tert-butyl group provides significant steric hindrance, which can influence the reactivity of the phenolic hydroxyl group and the aromatic ring.[2] This steric bulk is a key factor in its use as an antioxidant, as it can stabilize the phenoxyl radical formed during the scavenging of free radicals.[1][3] Industrially, 4-tert-butylphenol is a crucial building block for polycarbonate and epoxy resins, where it acts as a chain terminator to control the polymer's molecular weight.[4]

Toxicology and Endocrine Disrupting Potential

Despite its industrial utility, 4-tert-butylphenol has raised toxicological concerns. It has been identified as a potential endocrine disruptor and has been associated with skin depigmentation (leukoderma or vitiligo).[4][5] The mechanism of this depigmenting effect is believed to involve the oxidation of 4-tert-butylphenol by tyrosinase to a reactive quinone. This quinone can deplete the cellular antioxidant glutathione (GSH), leading to oxidative stress and melanocyte damage.[5]

Structure-Activity Relationship Insights

The SAR of simple 4-tert-butylphenol derivatives is often linked to their antioxidant and toxicological profiles. The presence of the bulky tert-butyl group is crucial for its antioxidant activity, as it helps to stabilize the resulting phenoxyl radical. However, this same feature contributes to its interaction with biological targets like tyrosinase. Modifications to the hydroxyl group or the aromatic ring can significantly alter both its beneficial and detrimental effects.

Part 2: A Prominent Natural Product - 2,4-Di-tert-butylphenol (2,4-DTBP)

2,4-Di-tert-butylphenol (2,4-DTBP) is a naturally occurring lipophilic phenol found in a wide range of organisms, including bacteria, fungi, plants, and animals.[6][7][8] It exhibits a broad spectrum of biological activities, making it a compound of significant scientific interest.[9]

Broad-Spectrum Biological Activity

2,4-DTBP is known for its potent antifungal, antibacterial, antioxidant, anti-inflammatory, and cytotoxic properties.[6][10][11][12] Its antimicrobial activity has been demonstrated against various pathogens, including the opportunistic fungus Candida albicans and multidrug-resistant bacteria like Staphylococcus aureus.[1][10][12] The proposed mechanism for its antifungal activity includes the inhibition of hyphal development, which is crucial for biofilm formation.[10]

Mechanisms of Action

The diverse biological effects of 2,4-DTBP are attributed to multiple mechanisms of action. Its antioxidant activity is linked to its ability to scavenge reactive oxygen species (ROS).[6] In the context of cancer, 2,4-DTBP has been shown to induce apoptosis in various cancer cell lines, including colon and cervical cancer.[13][14] Furthermore, 2,4-DTBP has been identified as a potential endocrine-disrupting chemical and an obesogen due to its ability to activate the retinoid X receptor (RXRα), a key regulator of adipogenesis.[15]

SAR of 2,4-DTBP Analogs

The positioning of the two tert-butyl groups on the phenol ring is critical for the biological activity of 2,4-DTBP. For instance, its structural analog, 2,6-di-tert-butylphenol (2,6-DTBP), does not induce adipogenesis, highlighting the importance of the substitution pattern for RXRα activation.[15] The presence of two bulky tert-butyl groups enhances the lipophilicity of the molecule, facilitating its passage through cell membranes. The phenolic hydroxyl group is essential for its antioxidant and radical-scavenging activities.

Part 3: Synthetic Derivatives with Therapeutic Potential

The 4-tert-butylphenoxy scaffold has been extensively used in medicinal chemistry to develop novel therapeutic agents with a wide range of applications.

Anticancer Agents

Several synthetic derivatives incorporating the 4-tert-butylphenoxy moiety have demonstrated significant anticancer activity. For example, certain N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide derivatives have shown potent cytotoxicity against HeLa cells.[16] Another study reported on tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate compounds exhibiting cytotoxic and pro-apoptotic activities against leukemia cells.[17] The bulky tert-butyl group in these compounds often contributes to favorable interactions with the target proteins.

Antifungal Agents

The antifungal properties of 2,4-DTBP have inspired the development of synthetic analogs. For instance, 4-(4-tert-butylphenyl)cyclohexylamines have been patented as fungicides.[18] The lipophilic nature of the 4-tert-butylphenyl group likely enhances the compounds' ability to penetrate fungal cell membranes.

Other Therapeutic Applications

The versatility of the 4-tert-butylphenoxy scaffold is further demonstrated by its incorporation into compounds with other therapeutic activities. For example, derivatives have been investigated as antiplasmodial agents for the treatment of malaria.[19] Additionally, N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]-thiourea analogues have been studied as TRPV1 receptor antagonists, with potential applications in pain management.[20]

SAR for Specific Scaffolds

For these more complex derivatives, the SAR is highly dependent on the specific chemical scaffold. Generally, the 4-tert-butylphenoxy group serves as a key lipophilic and sterically bulky element that can occupy hydrophobic pockets in target enzymes or receptors. The nature and position of other substituents on the molecule fine-tune its potency, selectivity, and pharmacokinetic properties. For instance, in a series of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern on the anilino part of the molecule, in addition to the diaryl ether structure, significantly impacted the activity.[19]

Part 4: Experimental Protocols for SAR Evaluation

A systematic evaluation of the SAR of 4-tert-butylphenoxy compounds requires a combination of in vitro and in vivo assays.

In Vitro Assays
  • Cytotoxicity Assays: The MTT assay is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[21]

  • Apoptosis Assays: Flow cytometry using Annexin V and propidium iodide (PI) staining can be used to quantify apoptosis.[17] Nuclear morphology changes, such as chromatin condensation, can be visualized using DAPI or Hoechst staining.[17][21]

  • Antimicrobial Assays: The minimum inhibitory concentration (MIC) of compounds against various bacterial and fungal strains can be determined using broth microdilution methods.[22] The effect on biofilm formation can be assessed using crystal violet staining.[22]

  • Antioxidant Assays: The radical scavenging activity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[23]

  • Enzyme Inhibition Assays: For compounds designed to target specific enzymes, such as cyclooxygenase (COX), in vitro enzyme inhibition assays are crucial.[24]

Experimental Workflow: In Vitro Cytotoxicity and Apoptosis Assessment

G cluster_workflow In Vitro Cytotoxicity & Apoptosis Workflow start Cancer Cell Culture treatment Treat cells with 4-tert-butylphenoxy compounds start->treatment mtt MTT Assay for Cell Viability treatment->mtt 24-72h incubation flow Flow Cytometry (Annexin V/PI) treatment->flow Time-course microscopy Fluorescence Microscopy (DAPI/Hoechst) treatment->microscopy Time-course data_analysis Data Analysis: IC50 Determination, Apoptosis Quantification mtt->data_analysis flow->data_analysis microscopy->data_analysis conclusion SAR Conclusion data_analysis->conclusion

Sources

"potential therapeutic targets of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Investigating the Therapeutic Targets of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride

Abstract

This technical guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the potential therapeutic targets of this compound. Given the limited direct literature on this specific molecule, we leverage data from the structurally analogous and well-characterized compound, guanabenz, to inform a rational, hypothesis-driven approach to target discovery. This guide outlines the primary and secondary potential targets, details robust experimental protocols for validation, and provides insights into the underlying biological pathways. Our objective is to equip scientific teams with the necessary strategic and methodological tools to thoroughly investigate the therapeutic potential of this compound.

Introduction: The Case for this compound

This compound is a small molecule with a chemical structure suggestive of potential biological activity. While direct studies on this specific compound are not extensively published, its core scaffold is shared with guanabenz, a drug historically used as an antihypertensive agent and more recently investigated for its role in modulating cellular stress responses. This structural similarity provides a strong foundation for hypothesizing potential therapeutic targets and mechanisms of action.

This guide will proceed by first examining the established and emerging targets of guanabenz as our primary hypotheses for this compound. Subsequently, we will detail the experimental workflows required to validate these targets, from initial binding assays to cellular and functional studies.

Chemical Structure Comparison
CompoundChemical FormulaMolecular WeightKey Structural Features
This compound C12H19ClN2O242.75 g/mol 4-tert-butylphenoxy group, ethanimidamide moiety
Guanabenz C8H8Cl2N4231.08 g/mol 2,6-dichlorobenzylidene group, aminoguanidine moiety

While not identical, the presence of a phenoxy ring and an imidamide-like functional group suggests the potential for overlapping pharmacophores and, consequently, shared biological targets.

Primary Potential Target: Alpha-2 Adrenergic Receptor Agonism

Hypothesis: this compound acts as an agonist at alpha-2 adrenergic receptors, similar to guanabenz.

The most well-established mechanism of action for guanabenz is its role as a central alpha-2 adrenergic agonist[1][2][3][4]. This action decreases sympathetic outflow from the brain, leading to reduced heart rate and blood vessel constriction, thereby lowering blood pressure[1][2].

Biological Pathway

Activation of presynaptic alpha-2 adrenergic receptors in the brainstem inhibits the release of norepinephrine. This reduction in sympathetic tone leads to a decrease in peripheral vascular resistance and a subsequent lowering of blood pressure.

Diagram: Alpha-2 Adrenergic Signaling Pathway

Alpha2_Adrenergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Compound 2-(4-tert-butylphenoxy) ethanimidamide hydrochloride Alpha2_AR Alpha-2 Adrenergic Receptor Compound->Alpha2_AR Binds & Activates Gi Gi Protein Alpha2_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases Production NE_Vesicle Norepinephrine Vesicles cAMP->NE_Vesicle Reduces Exocytosis NE_Release Norepinephrine Release NE_Vesicle->NE_Release NE_Receptor Postsynaptic Adrenergic Receptor NE_Release->NE_Receptor Reduced Activation

Caption: Proposed agonistic activity at the Alpha-2 Adrenergic Receptor.

Experimental Validation Workflow

A tiered approach is recommended to confirm agonism at the alpha-2 adrenergic receptor.

Tier 1: In Vitro Binding and Functional Assays

  • Radioligand Binding Assay:

    • Objective: To determine if the compound binds to alpha-2 adrenergic receptors.

    • Protocol:

      • Prepare cell membranes from a cell line overexpressing human alpha-2A, alpha-2B, and alpha-2C adrenergic receptors.

      • Incubate the membranes with a known radioligand (e.g., [3H]-clonidine or [3H]-rauwolscine) and varying concentrations of this compound.

      • Measure the displacement of the radioligand by the test compound using a scintillation counter.

      • Calculate the binding affinity (Ki) from the IC50 values.

  • cAMP Accumulation Assay:

    • Objective: To assess the functional consequence of receptor binding (agonism vs. antagonism).

    • Protocol:

      • Use a cell line expressing the alpha-2 adrenergic receptor (e.g., CHO or HEK293 cells).

      • Stimulate adenylyl cyclase with forskolin.

      • Treat the cells with varying concentrations of this compound.

      • Measure intracellular cAMP levels using a commercially available ELISA or HTRF kit.

      • A dose-dependent decrease in cAMP levels indicates agonistic activity.

Tier 2: Cellular and Tissue-Based Assays

  • Isolated Tissue Preparations: Utilize isolated vas deferens or aorta preparations to measure the compound's effect on smooth muscle contraction, a downstream physiological effect of alpha-2 adrenergic activation.

Secondary Potential Target: Modulation of the Unfolded Protein Response (UPR)

Hypothesis: this compound modulates the Unfolded Protein Response (UPR) by inhibiting the GADD34/PP1 phosphatase complex, leading to prolonged phosphorylation of eIF2α.

Recent research has highlighted a novel mechanism for guanabenz, independent of its adrenergic activity. It has been shown to selectively inhibit the stress-induced phosphatase GADD34 (also known as PPP1R15A), a regulatory subunit of protein phosphatase 1 (PP1)[5][6][7]. This inhibition prevents the dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), a key event in the Integrated Stress Response (ISR).

Biological Pathway

Cellular stress (e.g., accumulation of misfolded proteins in the endoplasmic reticulum) activates kinases like PERK, which phosphorylates eIF2α. Phosphorylated eIF2α (p-eIF2α) attenuates global protein synthesis, reducing the protein load on the ER. As a feedback mechanism, the stress-induced protein GADD34 recruits PP1 to dephosphorylate eIF2α, allowing protein synthesis to resume. By inhibiting the GADD34-PP1 interaction, guanabenz prolongs the state of translational attenuation in stressed cells, which can be protective in certain pathological contexts like neurodegeneration[5][7][8].

Diagram: UPR and GADD34 Inhibition Pathway

UPR_Pathway cluster_stress Cellular Stress Response cluster_recovery Translational Recovery ER_Stress ER Stress (Misfolded Proteins) PERK PERK Kinase ER_Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a Translation Global Protein Synthesis p_eIF2a->Translation Attenuates GADD34 GADD34 p_eIF2a->GADD34 Induces Expression (Feedback) Translation->ER_Stress Reduces Load GADD34_PP1 GADD34-PP1 Complex GADD34->GADD34_PP1 PP1 PP1 PP1->GADD34_PP1 GADD34_PP1->p_eIF2a Dephosphorylates Compound 2-(4-tert-butylphenoxy) ethanimidamide hydrochloride Compound->GADD34_PP1 Inhibits

Caption: Proposed inhibition of the GADD34-PP1 complex within the UPR.

Experimental Validation Workflow

Tier 1: Cellular Assays for UPR Modulation

  • Western Blot Analysis of p-eIF2α:

    • Objective: To determine if the compound increases p-eIF2α levels under stress.

    • Protocol:

      • Culture a relevant cell line (e.g., neuronal cells like SH-SY5Y or HeLa cells).

      • Induce ER stress using an agent like tunicamycin or thapsigargin.

      • Co-treat cells with the stressor and varying concentrations of this compound.

      • Prepare cell lysates and perform Western blotting using antibodies specific for phosphorylated eIF2α and total eIF2α.

      • An increase in the p-eIF2α/total eIF2α ratio in compound-treated cells compared to stressor-only cells indicates GADD34-PP1 inhibition.

  • Reporter Gene Assay:

    • Objective: To measure the activity of the PERK-eIF2α pathway.

    • Protocol:

      • Use a cell line stably transfected with a reporter construct, such as a CHOP promoter-luciferase reporter. CHOP is a downstream target of the p-eIF2α pathway.

      • Induce ER stress and treat with the test compound.

      • Measure luciferase activity. Modulation of the CHOP promoter activity can indicate an effect on the UPR.

Tier 2: Target Engagement and Specificity

  • Co-immunoprecipitation (Co-IP):

    • Objective: To determine if the compound disrupts the interaction between GADD34 and PP1.

    • Protocol:

      • In stressed cells treated with or without the compound, lyse the cells under non-denaturing conditions.

      • Immunoprecipitate GADD34 using a specific antibody.

      • Perform Western blotting on the immunoprecipitated proteins to detect the presence of co-precipitated PP1.

      • A reduction in the amount of PP1 pulled down with GADD34 in the presence of the compound suggests direct interference with the complex.

  • Cell-Free Phosphatase Assay:

    • Objective: To confirm direct inhibition of the GADD34-PP1c complex.

    • Protocol:

      • Use recombinant GADD34 and the catalytic subunit of PP1 (PP1c).

      • Use phosphorylated eIF2α as a substrate.

      • Measure the rate of dephosphorylation in the presence and absence of this compound.

      • Direct inhibition will be observed as a decrease in the rate of phosphate release.

Other Potential Therapeutic Avenues

The 4-tert-butylphenoxy scaffold has been explored in the context of other biological targets, which could be relevant for this compound.

  • Monoamine Oxidase B (MAO-B) Inhibition: A series of 4-tert-butylphenoxy derivatives have been investigated as dual-target ligands for the histamine H3 receptor and MAO-B, with potential applications in Parkinson's disease[9][10][11].

  • Histamine H3 Receptor Antagonism: As mentioned above, this scaffold has shown affinity for the histamine H3 receptor[9][10][11].

These possibilities should be investigated using standard enzymatic and receptor binding assays, respectively, if the primary and secondary hypotheses are not confirmed or if a broader characterization of the compound's pharmacology is desired.

Summary and Strategic Outlook

The investigation into the therapeutic targets of this compound should be guided by a hypothesis-driven approach informed by its structural analog, guanabenz. The primary lines of inquiry should focus on its potential as an alpha-2 adrenergic agonist and as a modulator of the unfolded protein response via GADD34 inhibition. The experimental workflows detailed in this guide provide a robust framework for validating these potential mechanisms. Successful identification and validation of its therapeutic target(s) will be a critical step in the preclinical development of this compound for a range of potential indications, from hypertension to neurodegenerative and other stress-related diseases.

References

  • Patsnap Synapse. (2024, June 14). What is Guanabenz Acetate used for?
  • Drugs.com. (2025, March 24). Guanabenz: Package Insert / Prescribing Information.
  • Jiang, H., et al. (2014). Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis. Neurobiology of Disease, 71, 317-24. Retrieved from [Link]

  • Shah, A. A., et al. (1976). Guanabenz effects on blood pressure and noninvasive parameters of cardiac performance in patients with hypertension. Clinical Pharmacology and Therapeutics, 19(6), 732-7. Retrieved from [Link]

  • DrugBank Online. (2022, August 30). Guanabenz: Indications, Uses, Dosage, Drugs Interactions, Side effects. Retrieved from [Link]

  • PubChem. Guanabenz. Retrieved from [Link]

  • Neuber, C., et al. (2014). Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes. PLoS ONE, 9(6), e98893. Retrieved from [Link]

  • Jiang, H., et al. (2014). Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis. Neurobiology of Disease, 71, 317-324. Retrieved from [Link]

  • Görg, B., et al. (2019). Guanabenz Sensitizes Pancreatic β Cells to Lipotoxic Endoplasmic Reticulum Stress and Apoptosis. Endocrinology, 160(10), 2246-2258. Retrieved from [Link]

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  • Sadek, B., et al. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. International Journal of Molecular Sciences, 21(10), 3411. Retrieved from [Link]

  • Sadek, B., et al. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. International Journal of Molecular Sciences, 21(10), 3411. Retrieved from [Link]

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An In-depth Technical Guide to the Early Discovery Screening of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial characterization and screening of the novel chemical entity, 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride. As a compound with an undefined biological target, the early discovery process necessitates a multi-pronged approach, combining hypothesis-driven screening based on structural analogs with broader phenotypic assays to uncover novel activities. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of the drug discovery pipeline.

Compound Profile and Rationale for Screening

1.1. Chemical Properties of this compound

PropertyValueSource
Molecular Formula C12H19ClN2O[1]
Molecular Weight 242.75 g/mol [1]
Structure A phenoxyacetamide derivative with a tert-butyl group and an ethanimidamide moiety.[2][3]
Known Analogs The 4-tert-butylphenoxy scaffold is found in dual-target ligands for the histamine H3 receptor and monoamine oxidase B (MAO-B)[4][5]. The related compound 2,4-di-tert-butylphenol exhibits antioxidant, anticancer, antifungal, and antibacterial properties[6][7][8].

1.2. Strategic Considerations for Screening

Given the absence of a known biological target for this compound, a dual-pronged screening strategy is recommended:

  • Hypothesis-Driven (Target-Based) Screening: Leveraging the known activities of structurally similar compounds, initial screens will focus on its potential as a monoamine oxidase B (MAO-B) inhibitor and a histamine H3 receptor (H3R) antagonist[4][5].

  • Phenotypic Screening: To uncover novel biological activities, a panel of cell-based assays will be employed to assess the compound's effects on various cellular phenotypes, such as cell viability, proliferation, and specific signaling pathways. This approach is advantageous as it can identify compounds with unknown mechanisms of action[9][10].

Hypothesis-Driven Screening: Targeting MAO-B and H3R

This phase of screening will investigate the compound's potential to interact with targets suggested by its structural similarity to known bioactive molecules.

2.1. Monoamine Oxidase B (MAO-B) Inhibition Assay

Rationale: The 4-tert-butylphenoxy moiety is present in known MAO-B inhibitors. MAO-B is a key enzyme in the metabolism of dopamine and is a validated target for neurodegenerative diseases like Parkinson's[4][5].

Experimental Protocol: Fluorometric MAO-B Inhibitor Screening

This protocol is adapted from standard high-throughput screening (HTS) methods for enzyme inhibitors[11][12][13][14].

  • Materials:

    • Recombinant human MAO-B enzyme

    • MAO-B substrate (e.g., Amplex Red reagent)

    • Horseradish peroxidase (HRP)

    • Positive control inhibitor (e.g., Selegiline)

    • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

    • 384-well black microplates

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • Add 5 µL of the compound dilutions to the wells of the 384-well plate.

    • Add 10 µL of MAO-B enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Prepare a substrate solution containing Amplex Red and HRP in assay buffer.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader (excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

2.2. Histamine H3 Receptor (H3R) Binding Assay

Rationale: The 4-tert-butylphenoxy scaffold is also a key feature of H3R antagonists. H3R is a G protein-coupled receptor (GPCR) involved in neurotransmitter release and is a target for cognitive disorders[4][5].

Experimental Protocol: Radioligand Binding Assay

This is a classic method to determine the affinity of a compound for a receptor[5].

  • Materials:

    • Membranes from cells stably expressing human H3R.

    • Radioligand (e.g., [3H]Nα-methylhistamine).

    • Non-specific binding control (e.g., Thioperamide).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine the H3R-expressing cell membranes, the radioligand, and the test compound dilutions.

    • Incubate the mixture at room temperature for 1-2 hours to reach binding equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding from total binding.

    • Calculate the percent displacement of the radioligand by the test compound.

    • Plot the percent displacement against the logarithm of the compound concentration to determine the Ki value (inhibitory constant).

Phenotypic Screening: Uncovering Novel Activities

Phenotypic screening in a cellular context provides a more biologically relevant assessment of a compound's effects and can reveal unexpected therapeutic potential[9][10][15][16].

3.1. General Cell Viability and Cytotoxicity Assay

Rationale: This initial screen is crucial to determine the compound's general toxicity profile and to establish a therapeutic window for subsequent cell-based assays.

Experimental Protocol: MTT Assay

  • Materials:

    • A panel of cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, and a non-cancerous cell line like HEK293).

    • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the CC50 (cytotoxic concentration 50%) for each cell line.

3.2. High-Content Imaging for Phenotypic Profiling

Rationale: High-content imaging allows for the simultaneous measurement of multiple cellular parameters, providing a detailed phenotypic fingerprint of the compound's effects[15].

Experimental Protocol: Cell Painting Assay

  • Materials:

    • U2OS cells (osteosarcoma cell line, known for good imaging morphology).

    • A cocktail of fluorescent dyes that stain the nucleus (Hoechst), endoplasmic reticulum (concanavalin A), mitochondria (MitoTracker), Golgi apparatus and plasma membrane (WGA), actin cytoskeleton (phalloidin), and nucleoli and cytoplasmic RNA (SYTO 14).

  • Procedure:

    • Seed U2OS cells in 384-well imaging plates.

    • Treat the cells with this compound at non-cytotoxic concentrations for 24-48 hours.

    • Fix, permeabilize, and stain the cells with the fluorescent dye cocktail.

    • Acquire images using a high-content imaging system across multiple fluorescent channels.

  • Data Analysis:

    • Use image analysis software (e.g., CellProfiler) to extract hundreds of morphological features from each cell.

    • Compare the phenotypic profile of the treated cells to a reference library of profiles from compounds with known mechanisms of action to identify potential similarities.

Screening Cascade and Hit Validation

The initial screening results will guide the subsequent steps in the early discovery process. A logical progression is essential for efficient resource allocation.

4.1. Hit Confirmation and Prioritization

  • Confirmation of Primary Hits: Active compounds ("hits") from the primary screens should be re-tested using the same assay to confirm their activity.

  • Orthogonal Assays: Confirmed hits should be evaluated in a secondary, mechanistically distinct assay to rule out artifacts and false positives[17]. For example, a hit from the fluorometric MAO-B assay could be confirmed using an HPLC-based method.

  • Dose-Response Analysis: A full dose-response curve should be generated for confirmed hits to accurately determine their potency (IC50 or EC50).

  • Selectivity Profiling: The compound should be tested against related targets to assess its selectivity. For instance, an MAO-B inhibitor should be tested against MAO-A.

4.2. Preliminary Structure-Activity Relationship (SAR) Studies

If active hits are identified, preliminary SAR studies can be initiated by testing commercially available analogs of this compound to understand which structural features are critical for its activity.

4.3. Early ADMET Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for prioritizing hits with drug-like potential[18].

AssayPurpose
Kinetic Solubility To determine the solubility of the compound in aqueous buffer.
PAMPA (Parallel Artificial Membrane Permeability Assay)To assess passive membrane permeability.
Liver Microsome Stability To evaluate metabolic stability.
CYP Inhibition To identify potential for drug-drug interactions.

Visualizing the Screening Workflow

Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Generation Target-Based Target-Based Re-test Confirm Primary Hit Target-Based->Re-test Identified Hits Phenotypic Phenotypic Phenotypic->Re-test Identified Hits Orthogonal Orthogonal Assay Re-test->Orthogonal Dose-Response Dose-Response Curve Orthogonal->Dose-Response SAR Preliminary SAR Dose-Response->SAR ADMET Early ADMET Profiling SAR->ADMET MoA Mechanism of Action Studies ADMET->MoA Compound 2-(4-tert-butylphenoxy) ethanimidamide hydrochloride Compound->Target-Based MAO-B & H3R Assays Compound->Phenotypic Cell Viability & High-Content Imaging

Conclusion

The early discovery screening of a novel compound like this compound requires a systematic and multifaceted approach. By combining hypothesis-driven screening based on structural precedents with unbiased phenotypic assays, researchers can efficiently explore the compound's therapeutic potential. The workflows and protocols outlined in this guide provide a robust framework for identifying and validating hits, ultimately paving the way for the development of new therapeutic agents. Rigorous data analysis and a logical progression through the screening cascade are paramount to making informed decisions and advancing the most promising candidates.

References

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Methodological & Application

Application Notes: A Framework for the In Vitro Characterization of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride is a novel chemical entity with limited to no characterization in the public domain. This document provides a comprehensive, generalized framework for the initial investigation of its biological activities in a cell culture setting. The protocols and hypothetical data presented herein are for illustrative purposes and should be adapted and optimized by the end-user.

Introduction: Structural Considerations and Rationale for Investigation

The compound this compound possesses distinct chemical moieties that suggest potential biological activity. The tert-butylphenoxy group provides a bulky, lipophilic character that may facilitate membrane interaction, while the ethanimidamide group, a derivative of an amidine, is a structural feature found in various bioactive molecules known to interact with targets such as serine proteases, G-protein coupled receptors (GPCRs), and ion channels.

Given these features, a systematic in vitro evaluation is warranted to determine the compound's effects on fundamental cellular processes. This guide outlines a logical workflow for the initial characterization of this novel compound, beginning with essential physicochemical property assessment and progressing to the determination of its effects on cell viability, proliferation, and apoptosis.[1][2][3] The ultimate goal is to establish a dose-response relationship and gather preliminary insights into its potential mechanism of action.

Initial Characterization: Prerequisite for Biological Assays

Before proceeding with cell-based assays, it is critical to determine the compound's fundamental physicochemical properties to ensure reliable and reproducible results.

Solubility and Stock Solution Preparation

Accurate determination of biological activity is contingent on the complete solubilization of the test compound.[4] The following tiered approach is recommended to identify a suitable solvent.[5]

Protocol: Solubility Testing

  • Tier 1: Aqueous Solubility: Attempt to dissolve the compound in cell culture medium (e.g., DMEM) to a target concentration of 20 mg/mL.[5] Vortex thoroughly and visually inspect for precipitates.

  • Tier 2: Organic Solvents: If insoluble in media, attempt to dissolve the compound in sterile DMSO or ethanol at a concentration of 200 mg/mL.[5][6]

  • Stock Solution Preparation: Based on the results, prepare a high-concentration stock solution (e.g., 10-100 mM) in the appropriate solvent. For cell culture use, the final concentration of the organic solvent in the media should typically not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.[6] Store stock solutions in small aliquots at -20°C or -80°C, protected from light.

Stability in Cell Culture Medium

The stability of the compound in the experimental environment is crucial for interpreting results.[7] A compound that degrades rapidly may show diminished or no effect, or its degradation products may exert unintended biological activity.[8][9]

Protocol: Media Stability Assessment

  • Spike the compound into complete cell culture medium (containing serum, if applicable) at the highest intended working concentration.[7][10]

  • Incubate the medium under standard cell culture conditions (37°C, 5% CO₂).

  • Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48, 72 hours).

  • Analyze the concentration of the parent compound in the aliquots using a suitable analytical method such as HPLC-UV or LC-MS.[10]

  • A compound is generally considered stable if >85-90% remains after the longest intended incubation period.

Workflow for Cellular Characterization

A tiered approach is recommended to efficiently characterize the biological effects of a novel compound. This workflow begins with broad assessments of cytotoxicity and progresses to more specific assays to elucidate the mechanism of cell death or growth inhibition.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis A Dose-Response Cytotoxicity (e.g., MTT Assay) B Determine IC50 Value A->B Analyze Data C Cell Proliferation Assay (e.g., BrdU) B->C Inform Dose Selection D Apoptosis Assay (e.g., Caspase-Glo 3/7) B->D Inform Dose Selection E Western Blot for Key Signaling Proteins D->E If Apoptosis is Confirmed

Caption: Workflow for characterizing a novel compound in cell culture.

Determining Cytotoxicity and IC₅₀

The first crucial step in evaluating a novel compound is to determine its effect on cell viability and calculate the half-maximal inhibitory concentration (IC₅₀).[11][12] The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of viable cells.[13]

Protocol: MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for the specific cell line used.[14]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[13][15]

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution. Remove the old medium from the cells and add 100 µL of medium containing the various compound concentrations. Include "vehicle control" wells (medium with the same concentration of solvent, e.g., DMSO) and "untreated control" wells (medium only).[15]

  • Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[17]

Hypothetical Data Presentation
Concentration (µM)Absorbance (570 nm)% Viability (vs. Vehicle)
0 (Vehicle Control)1.25100%
0.11.2196.8%
11.0584.0%
50.6854.4%
100.4536.0%
500.1512.0%
1000.086.4%
Caption: Example data from an MTT assay after 48-hour treatment. From this data, the IC₅₀ would be calculated to be approximately 5 µM.

Assessing Effects on Cell Proliferation

If the compound reduces cell viability, it is important to distinguish between a cytostatic (inhibiting proliferation) and a cytotoxic (killing cells) effect. The BrdU (5-bromo-2'-deoxyuridine) incorporation assay is a standard method for measuring DNA synthesis, a hallmark of cell proliferation.[18]

Protocol: BrdU Cell Proliferation Assay
  • Cell Seeding and Treatment: Seed and treat cells with the compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) in a 96-well plate as described in the MTT protocol.

  • BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10-30 µM.[19][20][21] Incubate to allow BrdU to be incorporated into newly synthesized DNA.[18]

  • Fixation and Denaturation: Remove the labeling solution, wash with PBS, and add a fixing/denaturing solution (e.g., 2N HCl) to the cells for 30-60 minutes at room temperature.[19][20][21] This step is critical to expose the incorporated BrdU for antibody detection.

  • Immunodetection: Wash the wells and block non-specific sites. Incubate with an anti-BrdU primary antibody for 1-2 hours.[18]

  • Secondary Antibody and Substrate: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[19]

  • Signal Development: Wash the wells and add a TMB substrate. Monitor color development for 5-30 minutes before adding a stop solution.[19]

  • Absorbance Reading: Measure the absorbance at 450 nm. A decrease in absorbance relative to the control indicates an inhibition of cell proliferation.

Investigating the Induction of Apoptosis

If the compound is cytotoxic, determining whether it induces apoptosis (programmed cell death) is a key step in mechanistic understanding. A common method is to measure the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade.[22][23]

Protocol: Caspase-Glo® 3/7 Assay

This protocol is based on the "add-mix-measure" format, making it suitable for high-throughput screening.[22][24]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as previously described. Include a positive control (e.g., staurosporine) known to induce apoptosis.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[24][25]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[22][24]

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1-3 hours, protected from light.[23] The reagent lyses the cells and contains a proluminescent substrate for caspases 3 and 7.[22]

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer. An increase in the luminescent signal is proportional to the amount of caspase 3/7 activity.[25]

Preliminary Mechanism of Action: Signaling Pathway Analysis

Based on the results from the apoptosis and proliferation assays, a researcher can form a hypothesis about the compound's mechanism of action. For instance, if apoptosis is induced, one might investigate key signaling pathways that regulate cell death, such as the MAPK or PI3K/Akt pathways. Western blotting is a fundamental technique for this analysis.[26][27]

Hypothetical Signaling Pathway

Let's hypothesize that this compound acts as an antagonist for a hypothetical survival-promoting receptor, leading to the inhibition of the PI3K/Akt pathway and subsequent induction of apoptosis.

G Compound 2-(4-tert-butylphenoxy) ethanimidamide HCl Receptor Survival Receptor Compound->Receptor Inhibits PI3K PI3K Receptor->PI3K Activates pAkt p-Akt (Active) PI3K->pAkt Phosphorylates Akt Akt Bad Bad pAkt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Caspase9 Caspase-9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical pathway inhibited by the novel compound.

Protocol: Western Blot Analysis
  • Cell Treatment and Lysis: Grow cells to 70-80% confluency and treat them with the compound at the IC₅₀ concentration for various time points (e.g., 0, 1, 6, 24 hours). After treatment, lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[26]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[26]

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.[26][28]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[28]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[28] Incubate the membrane overnight at 4°C with primary antibodies against key proteins in the hypothesized pathway (e.g., p-Akt, total Akt, Caspase-3, and a loading control like β-actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[26] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[26]

A decrease in the p-Akt/total Akt ratio and an increase in cleaved Caspase-3 would support the proposed mechanism.

Conclusion and Future Directions

This document provides a foundational framework for the initial characterization of the novel compound this compound. By systematically evaluating its effects on cell viability, proliferation, and apoptosis, researchers can generate crucial preliminary data. Positive results from these assays would justify further investigation, including more advanced mechanistic studies, target identification, and in vivo efficacy and toxicology assessments.

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Application Notes and Protocols for the Dissolution of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the proper handling, dissolution, and storage of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride (CAS No. 175277-47-1). The protocols outlined herein are designed to ensure experimental accuracy, reproducibility, and laboratory safety. Given the limited publicly available data for this specific compound, the following recommendations are synthesized from general principles of chemical handling, properties of structurally related compounds, and established laboratory best practices.

Compound Overview and Physicochemical Properties

This compound is a solid organic compound.[1] An understanding of its fundamental properties is crucial for its effective use in experimental settings.

PropertyValueSource
CAS Number 175277-47-1ChemicalBook[2]
Molecular Formula C₁₂H₁₉ClN₂OChemicalBook[2]
Molecular Weight 242.75 g/mol ChemicalBook[2]
Appearance Solid (Assumed white to off-white powder)CymitQuimica[1]
Melting Point 194-196°CNot specified in search results
Storage Sealed in a dry environment at room temperature.Not specified in search results

The presence of the hydrochloride salt form generally enhances the aqueous solubility of organic bases. However, the bulky nonpolar tert-butylphenoxy group may confer significant hydrophobic character, potentially limiting its solubility in purely aqueous solutions.

Safety and Handling Precautions

As a precautionary measure, this compound should be handled as a potentially hazardous substance.[3] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.[4]

  • Respiratory Protection: When handling the powdered form, especially when weighing, work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[4][5] If a fume hood is not available, a suitable respirator should be used.

  • Handling: Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice.[6] Do not eat, drink, or smoke in the designated work area.[7]

  • Spills: In the event of a spill, carefully clean the area to prevent the generation of dust. Use a wet-wipe or a HEPA-filtered vacuum. Avoid dry sweeping.[4]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[6]

Dissolution Protocol: Preparation of Stock Solutions

The choice of solvent is critical for achieving a stable and accurate stock solution. Based on the structure of the compound and data from related molecules, a step-wise approach to solvent selection is recommended.

Recommended Solvents

For initial stock solution preparation, organic solvents are recommended due to the likely hydrophobic nature of the tert-butylphenoxy moiety. The following table provides estimated solubility based on a structurally similar compound, Cl-amidine hydrochloride, and should be used as a starting point for optimization.[3]

SolventEstimated SolubilityRemarks
Dimethyl Sulfoxide (DMSO) ~50 mg/mLA versatile solvent for many organic compounds. Ensure the use of anhydrous DMSO to avoid moisture-related degradation.
Ethanol ~20 mg/mLA common and less toxic alternative to DMSO.
Dimethylformamide (DMF) ~14 mg/mLAnother option for achieving a concentrated stock solution.
Aqueous Buffers (e.g., PBS, pH 7.2) ~3 mg/mLLimited solubility is expected. Direct dissolution in aqueous buffers is not recommended for high-concentration stock solutions.
Step-by-Step Protocol for a 10 mM DMSO Stock Solution

This protocol provides a general procedure for preparing a 10 mM stock solution. Adjustments to the mass of the compound and volume of the solvent can be made to achieve the desired concentration.[2]

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate-sized amber glass vial or microcentrifuge tube with a secure cap

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For a 1 mL of 10 mM stock solution: 0.010 mol/L x 0.001 L x 242.75 g/mol x 1000 mg/g = 2.43 mg

  • Weighing the compound:

    • In a chemical fume hood, place a clean weighing boat on the analytical balance and tare it.[4]

    • Carefully weigh out the calculated mass of this compound.[4]

  • Dissolution:

    • Transfer the weighed compound into the labeled vial.

    • Add the calculated volume of anhydrous DMSO (in this case, 1 mL) to the vial.

    • Securely cap the vial and vortex for 1-2 minutes to facilitate dissolution.[2]

    • Visually inspect the solution for any undissolved particles.

    • If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.[2]

  • Storage:

    • Once fully dissolved, store the stock solution at -20°C for long-term storage.[8]

    • For short-term storage, 4°C may be acceptable, but stability should be verified.

    • To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]

Workflow and Decision Making

The following diagram illustrates the general workflow for preparing a stock solution of this compound.

DissolutionWorkflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use safety Don PPE calculate Calculate Mass safety->calculate weigh Weigh Compound in Fume Hood calculate->weigh add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex inspect Visually Inspect vortex->inspect sonicate Sonicate (if necessary) inspect->sonicate Particulates Observed aliquot Aliquot into smaller volumes inspect->aliquot Fully Dissolved sonicate->vortex store Store at -20°C aliquot->store use Use in Experiments store->use

Caption: Workflow for the preparation of a stock solution.

Considerations for Aqueous Working Solutions

For most biological assays, the organic solvent stock solution will need to be diluted into an aqueous buffer.

  • Precipitation Risk: Due to the limited aqueous solubility, there is a risk of the compound precipitating out of solution upon dilution. It is crucial to ensure that the final concentration of the organic solvent in the aqueous working solution is low (typically <1%) and does not affect the experimental system.

  • Dilution Procedure: To minimize precipitation, add the stock solution to the aqueous buffer while vortexing or stirring.

  • Solubility Testing: Before conducting a large-scale experiment, it is advisable to perform a small-scale solubility test by preparing the highest desired concentration of the working solution and visually inspecting for any precipitation over time.

Stability and Storage of Solutions

  • Stock Solutions: When stored properly at -20°C in a tightly sealed, light-protected container, organic stock solutions of similar compounds are generally stable for several months.[8] However, the stability of this compound in solution has not been definitively determined and should be monitored.

  • Aqueous Working Solutions: Aqueous working solutions should be prepared fresh on the day of the experiment and not stored for extended periods.[3]

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound does not dissolve completely. Insufficient solvent volume or low solubility in the chosen solvent.Try gentle warming (be cautious of potential degradation). If unsuccessful, consider using a different recommended solvent or preparing a more dilute stock solution.
Precipitation occurs upon dilution into aqueous buffer. The compound's solubility limit in the aqueous medium has been exceeded.Reduce the final concentration of the compound in the working solution. Ensure the concentration of the organic co-solvent is as low as possible.
Inconsistent experimental results. Degradation of the compound in solution.Prepare fresh stock and working solutions. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.

References

  • Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Occupational and Environmental Safety Office. Available at: [Link] (Accessed: January 12, 2026).

Sources

"2-(4-tert-butylphenoxy)ethanimidamide hydrochloride in vivo studies in mouse models"

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer

The compound "2-(4-tert-butylphenoxy)ethanimidamide hydrochloride" is not widely documented in publicly available scientific literature. Therefore, this guide has been constructed as a representative example based on the analysis of its chemical structure, which shares features with known modulators of imidazoline receptors. The following application notes and protocols are presented in the context of a hypothesized therapeutic application—the investigation of its potential as an anti-diabetic agent in a mouse model of Type 2 Diabetes. This document is intended for research and informational purposes only.

Application Note & In Vivo Protocol: Investigating the Anti-Diabetic Efficacy of this compound in a Mouse Model of Type 2 Diabetes

Authored by: A Senior Application Scientist

Introduction and Scientific Rationale

The structural motif of this compound, particularly the phenoxy and ethanimidamide components, suggests a potential interaction with imidazoline receptors. Imidazoline receptors, especially the I2 subtype, are implicated in the regulation of glucose homeostasis. Compounds that modulate these receptors have shown promise in preclinical models for their ability to enhance insulin sensitivity and lower blood glucose levels.

This document outlines a comprehensive in vivo study protocol to evaluate the therapeutic potential of this compound in a well-established mouse model of Type 2 Diabetes (T2D). The chosen model combines a high-fat diet (HFD) with a low dose of streptozotocin (STZ) to induce a diabetic phenotype that closely mimics human T2D, characterized by insulin resistance and subsequent pancreatic β-cell dysfunction.

The primary objective of this protocol is to assess the compound's ability to improve glucose tolerance, a key indicator of anti-diabetic efficacy. The experimental design incorporates rigorous controls and established methodologies to ensure the generation of reliable and reproducible data.

Preclinical In Vivo Study Design: A Workflow for Efficacy Assessment

The overall experimental workflow is designed to systematically evaluate the efficacy of this compound. The study progresses from the induction of the disease model to the assessment of the therapeutic intervention.

G cluster_0 Phase 1: Model Induction (8-10 weeks) cluster_1 Phase 2: Therapeutic Intervention (4 weeks) cluster_2 Phase 3: Efficacy Endpoint Analysis A Acclimatization of C57BL/6J mice (1 week) B High-Fat Diet (HFD) Feeding (6 weeks) A->B C Low-Dose Streptozotocin (STZ) Injection B->C D Confirmation of Hyperglycemia C->D E Randomization of Mice into Treatment Groups D->E Diabetic mice proceed to treatment F Daily Administration of Test Compound or Vehicle E->F G Weekly Monitoring of Body Weight and Blood Glucose F->G H Oral Glucose Tolerance Test (OGTT) G->H At the end of treatment period I Tissue Collection for Biomarker Analysis H->I

Figure 1: A comprehensive workflow for the in vivo evaluation of an anti-diabetic compound.

Detailed Experimental Protocols

Induction of Type 2 Diabetes Mouse Model

This protocol is designed to induce a stable T2D phenotype in C57BL/6J mice.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-Fat Diet (HFD, 60% kcal from fat)

  • Standard chow diet

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • Glucometer and test strips

Procedure:

  • Acclimatization: House mice for one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • High-Fat Diet: Switch the diet of the experimental group to HFD for 6 weeks to induce obesity and insulin resistance. A control group should remain on the standard chow.

  • STZ Preparation: On the day of injection, dissolve STZ in ice-cold citrate buffer to a final concentration of 10 mg/mL. Prepare this solution immediately before use as STZ is light-sensitive and unstable.

  • STZ Injection: After 6 weeks of HFD, fast the mice for 4-6 hours. Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 40-50 mg/kg. The non-diabetic control group should be injected with an equivalent volume of citrate buffer.

  • Hyperglycemia Confirmation: One week after the STZ injection, measure fasting blood glucose levels. Mice with fasting glucose levels consistently above 250 mg/dL are considered diabetic and are suitable for the study.

Compound Preparation and Administration

Materials:

  • This compound

  • Vehicle (e.g., sterile saline with 5% DMSO and 10% Tween® 80)

  • Oral gavage needles

  • Syringes

Procedure:

  • Formulation: Prepare a stock solution of the test compound in the chosen vehicle. For example, to prepare a 10 mg/mL stock, dissolve 100 mg of the compound in 10 mL of the vehicle. The formulation should be a clear solution or a homogenous suspension. Sonication may be required to aid dissolution.

  • Dose Calculation: Calculate the volume to be administered to each mouse based on its body weight and the desired dose. For example, for a 10 mg/kg dose in a 30 g mouse, the volume would be 30 µL of a 10 mg/mL stock solution.

  • Administration: Administer the compound or vehicle to the respective groups daily via oral gavage. This should be done at the same time each day to maintain consistent pharmacokinetic profiles.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a critical test to assess how effectively the body handles a glucose load, providing a clear measure of glucose tolerance.

Materials:

  • Glucose solution (20% w/v in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fasting: Fast the mice overnight (12-16 hours) with free access to water.

  • Baseline Glucose: Before the glucose challenge, take a baseline blood sample (Time 0) from the tail vein to measure fasting blood glucose.

  • Glucose Administration: Administer a 2 g/kg dose of the 20% glucose solution via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

  • Data Analysis: Plot the blood glucose concentration over time for each group. The Area Under the Curve (AUC) for the glucose excursion is then calculated to provide a quantitative measure of glucose tolerance.

Data Presentation and Interpretation

Quantitative data from the study should be presented clearly to allow for straightforward interpretation.

Table 1: Representative Dosing and Grouping Strategy

Group IDTreatmentDose (mg/kg)RouteFrequencyN (mice/group)
1Non-Diabetic ControlVehiclep.o.Daily8-10
2Diabetic ControlVehiclep.o.Daily8-10
3Test Compound10p.o.Daily8-10
4Test Compound30p.o.Daily8-10
5Positive ControlMetformin (150 mg/kg)p.o.Daily8-10

Table 2: Expected Outcomes from OGTT

GroupFasting Glucose (mg/dL)Glucose AUC (mg/dL * min)Interpretation
Non-Diabetic Control80-120LowNormal glucose tolerance
Diabetic Control>250HighImpaired glucose tolerance
Test CompoundReduced vs. DiabeticSignificantly lower vs. DiabeticImproved glucose tolerance
Positive ControlReduced vs. DiabeticSignificantly lower vs. DiabeticValidates the model and assay

A significant reduction in the glucose AUC in the compound-treated groups compared to the diabetic control group would indicate that this compound has potent anti-diabetic activity.

Hypothesized Signaling Pathway

The proposed mechanism of action involves the modulation of imidazoline receptors, which may influence downstream signaling pathways related to insulin action and glucose metabolism.

G cluster_0 Cellular Response A 2-(4-tert-butylphenoxy) ethanimidamide HCl B Imidazoline I2 Receptor A->B Binds and modulates C Downstream Signaling Cascade (e.g., PI3K/Akt pathway activation) B->C Activates D Enhanced GLUT4 Translocation to Cell Membrane C->D Promotes E Increased Glucose Uptake by Muscle and Adipose Tissue D->E Leads to F Lowered Blood Glucose Levels E->F Results in

Figure 2: Hypothesized signaling pathway for the anti-diabetic effect of the compound.

References

  • Radenković, M., Stojanović, S., & Prodanović, R. (2019). Imidazoline Receptors: A Potential Target for the Treatment of Diabetes Mellitus. Journal of Medical Sciences, 7(3), 45. [Link]

  • Morgan, N. G., Chan, S. L., & Mourtada, M. (2009). Imidazoline receptors: a therapeutic target for the treatment of type 2 diabetes? Current opinion in investigational drugs (London, England : 2000), 10(7), 659–666. [Link]

Application Notes and Protocols for the Neuroscience Characterization of Novel Chemical Entities: A Workflow Using 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride as a Hypothetical Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The following document outlines a comprehensive, multi-stage workflow for the characterization of a novel chemical entity for potential applications in neuroscience research. As of the date of this publication, there is no existing scientific literature detailing the neuroscience applications of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride . Therefore, this compound is used as a representative example to guide researchers through the logical and scientific progression of discovery, from initial screening to preliminary in vivo assessment. The protocols provided are foundational templates and should be optimized for specific experimental contexts.

Introduction: The Challenge of Novel Compound Characterization in Neuroscience

The discovery of new chemical entities with the potential to modulate nervous system function is a cornerstone of neuroscience and drug development. However, the journey from a novel molecule to a validated research tool or therapeutic lead is complex and requires a systematic and rigorous evaluation pipeline. This guide provides a framework for this process, designed for researchers, scientists, and drug development professionals. We will use the chemical entity this compound as a case study to illustrate this workflow.

Compound Profile: this compound

PropertyValue
Chemical Name This compound
CAS Number 175277-47-1
Molecular Formula C12H19ClN2O
Molecular Weight 242.75 g/mol
Structure (Image of the chemical structure would be placed here in a full document)

Phase 1: Foundational Profiling - In Silico and In Vitro Screening

The initial phase aims to rapidly assess the potential biological activity and safety profile of the compound. This involves computational prediction of targets, broad-spectrum screening against known neuroscience-related targets, and basic cytotoxicity assessments in neuronal cell lines.

In Silico Target Prediction

Before committing to expensive and time-consuming wet-lab experiments, computational methods can provide valuable insights into potential biological targets.[1][2][3][4][5] This is achieved by comparing the chemical structure of the novel compound against databases of known ligands for various receptors, ion channels, and enzymes.

Workflow Diagram: Novel Compound Characterization Pipeline

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: In Vivo Assessment in_silico In Silico Target Prediction (Cheminformatics) receptor_screening Broad Receptor Screening (Binding/Functional Assays) in_silico->receptor_screening Guide Target Selection cytotoxicity Neuronal Cytotoxicity Assay (e.g., MTT, LDH) receptor_screening->cytotoxicity Prioritize Hits electrophysiology Electrophysiology (Patch-Clamp) cytotoxicity->electrophysiology Proceed with Non-Toxic Hits calcium_imaging Calcium Imaging (Functional Response) electrophysiology->calcium_imaging neurotransmitter_release Neurotransmitter Release Assay (HPLC/ELISA) calcium_imaging->neurotransmitter_release pk_pd Pharmacokinetics (PK) (Brain Penetration) neurotransmitter_release->pk_pd Validate In Vivo Relevance behavioral_screen Behavioral Screening (e.g., Open Field Test) pk_pd->behavioral_screen Inform Dosing

Caption: A multi-phase workflow for characterizing novel compounds in neuroscience.

Broad-Spectrum Receptor Screening

A broad screening panel provides an unbiased survey of the compound's potential interactions with a wide range of common neuroscience targets.[6][7] This is typically performed by a contract research organization (CRO) with established assay platforms.

Hypothetical Screening Results for Compound "X" (10 µM)

Target ClassRepresentative Target% Inhibition / Activity
GPCRs (Opioid) Mu-Opioid Receptor85% Agonist Activity
GPCRs (Dopamine) D2 Receptor12% Inhibition
GPCRs (Serotonin) 5-HT2A Receptor5% Inhibition
Ion Channels (Sodium) Nav1.52% Inhibition
Ion Channels (Calcium) Cav1.28% Inhibition
Transporters Dopamine Transporter (DAT)15% Inhibition

From this hypothetical data, the Mu-Opioid Receptor is identified as a primary target of interest for further investigation.

Protocol: Neuronal Cytotoxicity Assay

It is crucial to determine the concentration range at which the compound is not toxic to neuronal cells. A common method is the MTT or LDH assay.[8][9][10][11]

Objective: To determine the concentration-dependent cytotoxicity of this compound on a human neuroblastoma cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 1 nM to 100 µM.

  • Treatment: Replace the medium in each well with the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., Triton X-100).

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Phase 2: Functional Characterization

Once a primary target is identified and a non-toxic concentration range is established, the next phase is to characterize the functional effects of the compound on neuronal activity.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

Based on our hypothetical screening result, we would investigate the compound's effect on Mu-Opioid Receptor signaling. A key downstream effect of Mu-Opioid receptor activation is the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization. Patch-clamp electrophysiology is the gold standard for measuring such changes in neuronal electrical properties.[12][13][14][15][16]

Objective: To determine if this compound modulates neuronal membrane potential and ion channel activity in a manner consistent with Mu-Opioid Receptor agonism.

Materials:

  • Primary cultured hippocampal neurons or a suitable neuronal cell line expressing Mu-Opioid receptors.

  • Artificial cerebrospinal fluid (aCSF).[14]

  • Internal pipette solution.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette pulling.

Procedure:

  • Preparation: Place the coverslip with cultured neurons in the recording chamber and perfuse with aCSF.

  • Pipette Pulling: Pull glass pipettes to a resistance of 3-7 MΩ and fill with the internal solution.[13]

  • Cell Approach: Under visual guidance, approach a neuron with the pipette tip while applying positive pressure.

  • Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.

  • Baseline Recording: In current-clamp mode, record the baseline resting membrane potential. In voltage-clamp mode, hold the neuron at -70mV and record baseline currents.

  • Compound Application: Perfuse the chamber with aCSF containing the test compound at a non-toxic concentration (e.g., 1 µM).

  • Data Acquisition: Record changes in membrane potential (hyperpolarization is expected for an agonist) or holding current.

  • Washout: Perfuse with aCSF to wash out the compound and observe if the effects are reversible.

Hypothetical Signaling Pathway

G compound Compound X (Hypothetical Agonist) receptor Mu-Opioid Receptor (GPCR) compound->receptor Binds & Activates g_protein Gi/o Protein receptor->g_protein Activates girk GIRK Channel g_protein->girk βγ subunit activates hyperpolarization Hyperpolarization (Neuron Inhibition) girk->hyperpolarization K+ Efflux

Caption: Hypothetical signaling cascade for a Mu-Opioid Receptor agonist.

Protocol: Calcium Imaging

Calcium imaging is a powerful technique to visualize the functional consequences of receptor activation across a population of neurons.[17][18][19][20][21] Since opioid receptor activation inhibits neuronal activity, we would expect our compound to reduce spontaneous or induced calcium transients in cultured neurons.

Objective: To measure the effect of this compound on intracellular calcium dynamics in cultured neurons.

Materials:

  • Primary cultured cortical or hippocampal neurons.

  • Calcium indicator dye (e.g., Fura-2 AM or a genetically encoded indicator like GCaMP).[18][19]

  • Fluorescence microscope with an appropriate filter set and camera.

  • Perfusion system.

  • Tyrode's solution or similar imaging buffer.[19]

Procedure:

  • Dye Loading: Incubate the cultured neurons with the calcium indicator dye (e.g., Fura-2 AM) for 30-45 minutes at 37°C.

  • Washing: Gently wash the cells with imaging buffer to remove excess dye.

  • Imaging Setup: Mount the culture dish on the microscope stage and begin acquiring baseline fluorescence images.

  • Baseline Recording: Record spontaneous calcium activity for 2-5 minutes to establish a baseline.

  • Stimulation (Optional): To evoke activity, you can perfuse with a high potassium solution or an appropriate neurotransmitter (e.g., glutamate).

  • Compound Application: Perfuse the chamber with the test compound and continue imaging to observe any changes in the frequency or amplitude of calcium transients.

  • Data Analysis: Use appropriate software to select regions of interest (ROIs) around individual neurons and quantify the change in fluorescence intensity over time.

Neurotransmitter Release Assays

To further confirm the inhibitory action of the compound, one could measure its effect on neurotransmitter release from neuronal cultures or brain slices.[22][23][24]

Methods:

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method to measure the concentration of neurotransmitters (e.g., dopamine, serotonin) in the culture supernatant or microdialysis samples.[22]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method suitable for quantifying specific neurotransmitters.[23]

Phase 3: Preliminary In Vivo Assessment

If the in vitro data is promising, the next logical step is to assess the compound's properties in a living organism. This involves evaluating its ability to reach the target organ (the brain) and its effects on behavior.

Protocol: Preliminary Pharmacokinetic (PK) Study

A critical question for any CNS-active compound is whether it can cross the blood-brain barrier (BBB).[25][26][27][28][29] A preliminary PK study in rodents can provide this information.

Objective: To determine the brain penetration of this compound in mice.

Materials:

  • C57BL/6 mice.

  • The compound formulated in a suitable vehicle (e.g., saline with 5% DMSO).

  • Blood collection supplies (e.g., heparinized capillaries).

  • Tissue homogenization equipment.

  • LC-MS/MS for compound quantification.

Procedure:

  • Dosing: Administer the compound to a cohort of mice via a relevant route (e.g., intravenous or intraperitoneal injection).

  • Sample Collection: At various time points (e.g., 15, 30, 60, 120 minutes) post-injection, collect blood samples and euthanize the animals to collect brain tissue.

  • Sample Processing: Centrifuge the blood to obtain plasma. Homogenize the brain tissue.

  • Quantification: Use a validated LC-MS/MS method to measure the concentration of the compound in both plasma and brain homogenate.

  • Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. The unbound ratio (Kp,uu) is the most accurate measure of BBB penetration.[29]

Hypothetical Pharmacokinetic Data

Time Point (min)Plasma Conc. (ng/mL)Brain Conc. (ng/g)Brain/Plasma Ratio (Kp)
152501750.7
301801500.83
6090850.94
12030321.07

A Kp value approaching or exceeding 1 suggests good brain penetration.

Protocol: Open Field Test for Behavioral Screening

The open field test is a common initial behavioral assay to assess general locomotor activity and anxiety-like behavior in rodents.[30][31][32][33][34] Given the inhibitory nature of our hypothetical Mu-Opioid agonist, we might expect a decrease in locomotor activity.

Objective: To assess the effect of this compound on locomotor activity and exploratory behavior.

Materials:

  • Open field arena (a square box, often equipped with infrared beams or video tracking software).

  • Mice or rats.

  • The compound formulated for injection.

Procedure:

  • Habituation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Dosing: Administer the compound or vehicle control to the animals (e.g., 30 minutes before the test).

  • Testing: Place each animal individually in the center of the open field arena and allow it to explore for a set period (e.g., 10-15 minutes).

  • Data Collection: The tracking software will automatically record parameters such as:

    • Total distance traveled.

    • Time spent in the center of the arena versus the periphery.

    • Rearing frequency.

  • Analysis: Compare the data between the compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion and Future Directions

This document provides a structured, hypothetical framework for the initial characterization of a novel chemical entity, this compound, in neuroscience research. By progressing through a logical sequence of in silico, in vitro, and in vivo experiments, researchers can efficiently build a comprehensive profile of a compound's biological activity, mechanism of action, and potential for further development. Positive results from this initial pipeline would warrant more detailed mechanistic studies, target validation experiments, and evaluation in more complex disease models.

References

  • An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. PMC - PubMed Central. [Link]

  • Neurotoxicity Assay Service. Creative Biolabs. [Link]

  • Calcium Imaging Protocols and Methods. Springer Nature Experiments. [Link]

  • Neuronal Cell viability and cytotoxicity assays. Neuronal Cell viability and cytotoxicity assays. [Link]

  • Whole cell patch clamp electrophysiology in human neuronal cells. PMC - PubMed Central. [Link]

  • Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]

  • Calcium Imaging Of Cortical Neurons Using Fura-2 AM l Protocol Preview. YouTube. [Link]

  • Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. PubMed Central. [Link]

  • patch-clamp-protocol-final.pdf. AXOL Bioscience. [Link]

  • A simple Ca2+-imaging approach to neural network analyses in cultured neurons. PMC. [Link]

  • Drug target prediction using chem- and bioinformatics. Request PDF - ResearchGate. [Link]

  • Neuroscience Assays. RayBiotech. [Link]

  • 2.7. Calcium imaging. Bio-protocol. [Link]

  • Drug–target interaction prediction: databases, web servers and computational models. Briefings in Bioinformatics | Oxford Academic. [Link]

  • Neuroscience. Eurofins Discovery. [Link]

  • Neurotoxicity Assay. Innoprot Organ-Specific Toxicity Assays. [Link]

  • Patch-Clamp Recording Protocol. Creative Bioarray. [Link]

  • Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central. [Link]

  • Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging. Frontiers in Neurology. [Link]

  • In Vitro Neurobiology Assay Services. PhenoVista Biosciences. [Link]

  • In vitro neurology assays. InnoSer. [Link]

  • Visualizing Shifts on Neuron-Glia Circuit with the Calcium Imaging Technique. JoVE. [Link]

  • In Vitro Neurotoxicity. Creative Bioarray. [Link]

  • Human neuronal signaling and communication assays to assess functional neurotoxicity. PMC - PubMed Central. [Link]

  • Predicting Drug-Target Interactions for New Drug Compounds Using a Weighted Nearest Neighbor Profile. PMC - NIH. [Link]

  • Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. PMC. [Link]

  • Cell-based Assays. MD Biosciences. [Link]

  • Predicting target proteins for drug candidate compounds based on drug-induced gene expression data in a chemical structure-independent manner. NIH. [Link]

  • Publication: Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. Harvard DASH. [Link]

  • 2.4. Neurotransmitter Release Quantification. Bio-protocol. [Link]

  • Neurotransmitter Release. Request PDF - ResearchGate. [Link]

  • Discovery and Characterization of Novel Spirotriazoloquinazolines as Potential Neuroprotectors: Synthesis, Computational Screening, and Preliminary In Vivo Evaluation. Request PDF - ResearchGate. [Link]

  • Modeling Blood–Brain Barrier Permeability to Solutes and Drugs In Vivo. MDPI. [Link]

  • In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]

  • Behavioral Assays. MuriPhys. [Link]

  • Rodent Behavior Testing. Charles River Laboratories. [Link]

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  • Preclinical evaluation of Marine Natural Products for Neuroscience Drug Discovery. YouTube. [Link]

  • Structured evaluation of rodent behavioral tests used in drug discovery research. Semantics Scholar. [Link]

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  • The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications. PubMed Central. [Link]

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Application Note & Protocol Guide: A Phased Approach to Efficacy Testing of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, hypothesis-driven framework for evaluating the therapeutic efficacy of the novel compound, 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride. Given the compound's structural features—specifically the amidine and 4-tert-butylphenoxy moieties—it may possess activity across several therapeutic areas, including oncology and neurodegenerative diseases. This guide eschews a rigid template in favor of a logical, phased experimental workflow. It is designed for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind each experimental choice to ensure robust, reproducible, and translatable results. The workflow progresses from broad in vitro characterization and target validation to essential pharmacokinetic profiling and culminates in targeted in vivo efficacy studies, forming a self-validating system for preclinical assessment.

Introduction: Deconstructing the Molecule for Hypothesis Generation

The chemical structure of this compound provides critical clues to its potential biological activity. The amidine group is a known pharmacophore found in compounds that can interact with DNA and inhibit enzymes like topoisomerase.[1][2] Additionally, the 4-tert-butylphenoxy scaffold is present in dual-target ligands that have shown activity as Monoamine Oxidase B (MAO-B) inhibitors and Histamine H3 Receptor (H3R) antagonists, suggesting potential applications in neurodegenerative disorders like Parkinson's disease.[3][4][5] Furthermore, structurally related phenoxyacetamide derivatives have been identified as potent inducers of apoptosis in cancer cells through mechanisms such as PARP-1 inhibition.[6]

This confluence of structural alerts necessitates a multi-pronged investigational approach. Our experimental design is therefore built on three primary hypotheses:

  • Hypothesis 1 (Anticancer): The compound exhibits cytotoxic or antiproliferative activity against cancer cells, potentially through DNA interaction, apoptosis induction, or inhibition of key cellular enzymes.

  • Hypothesis 2 (Neuro-modulatory): The compound modulates the activity of neurological targets such as MAO-B or H3R, suggesting therapeutic potential for neurodegenerative diseases.

  • Hypothesis 3 (General Bioactivity): The compound may target other cellular pathways, such as those involving caspases, which are critical mediators of inflammation and apoptosis.[7]

The following guide details a logical progression of experiments designed to systematically test these hypotheses.

The Overall Experimental Workflow

A successful preclinical evaluation campaign relies on a phased approach where data from one stage informs the decisions of the next. This ensures that resources are used efficiently and that the compound is advanced based on a strong scientific foundation.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Pre-PK & ADME Profiling cluster_2 Phase 3: In Vivo Efficacy Studies p1_start Compound QC (Purity, Identity) p1_cyto General Cytotoxicity (IC50 Determination) p1_start->p1_cyto Proceed if >95% pure p1_target Target Engagement Assays (Enzymatic, Binding) p1_cyto->p1_target If potent (IC50 < 10µM) p1_pathway Cellular Pathway Analysis (Apoptosis, Cell Cycle) p1_target->p1_pathway Confirm target hit p2_adme In Vitro ADME (Stability, Permeability) p1_pathway->p2_adme Positive in vitro data p3_model Animal Model Selection (Xenograft, Neurobehavioral) p2_adme->p3_model Favorable ADME profile p3_pkpd PK/PD & MTD Studies p3_model->p3_pkpd p3_efficacy Definitive Efficacy Study p3_pkpd->p3_efficacy Establish dose p3_end Go/No-Go Decision for IND-enabling studies p3_efficacy->p3_end

Caption: Overall Experimental Workflow for Efficacy Testing.

Phase 1: In Vitro Characterization & Mechanism of Action

The initial phase focuses on determining the compound's biological activity in controlled, cell-based systems. This allows for rapid assessment of potency and provides the first insights into the mechanism of action (MoA).

General Cytotoxicity & Antiproliferative Activity

Causality: The first critical question is whether the compound affects cell viability. A broad screen against a panel of cancer cell lines and a non-tumorigenic control cell line provides a foundational dataset on potency and selectivity. This data is crucial for guiding subsequent MoA studies. We recommend the XTT assay over the traditional MTT assay. The core principle for both is the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[8][9] However, the XTT assay yields a water-soluble formazan product, eliminating the error-prone solubilization step required for the insoluble crystals formed in the MTT assay, thus improving workflow efficiency and reproducibility.[8][10]

Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate cells (e.g., HepG2 liver cancer, SH-SY5Y neuroblastoma, and non-cancerous HFF cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a CO₂ incubator.

  • Compound Treatment: Prepare a 2x serial dilution of this compound in culture medium, ranging from 100 µM to 0.1 µM. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Data Acquisition: Measure the absorbance of the soluble orange formazan product at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[8]

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) value using non-linear regression.

ParameterCell Line: HepG2 (Liver Cancer)Cell Line: SH-SY5Y (Neuroblastoma)Cell Line: HFF (Normal Fibroblast)
IC50 (µM) Hypothetical Value (e.g., 1.5 µM)Hypothetical Value (e.g., 8.2 µM)Hypothetical Value (e.g., > 50 µM)
Selectivity Index (IC50 HFF) / (IC50 HepG2)(IC50 HFF) / (IC50 SH-SY5Y)N/A
Caption: Table 1: Hypothetical Cytotoxicity Data Summary.
Target Engagement & Pathway Analysis

Causality: Once cytotoxicity is established, the next logical step is to determine how the compound works. Target engagement assays are essential to confirm that a compound interacts with its intended molecular target in a cellular context.[11][12] This validates the MoA and is critical for building structure-activity relationships (SAR).[13] Based on our hypotheses, we will investigate several potential pathways.

Signaling_Pathways cluster_cancer Hypothesis 1: Anticancer Pathway cluster_neuro Hypothesis 2: Neuromodulatory Pathway compound 2-(4-tert-butylphenoxy) ethanimidamide HCl parp PARP-1 compound->parp Inhibits caspase3 Caspase-3/7 compound->caspase3 Activates maob MAO-B compound->maob Inhibits dna_repair DNA Repair Inhibition parp->dna_repair apoptosis Apoptosis caspase3->apoptosis dna_repair->apoptosis leads to dopamine Dopamine Levels maob->dopamine degrades

Caption: Hypothesized Signaling Pathways for the Test Compound.

Protocol: Caspase-Glo® 3/7 Assay (Apoptosis Induction)

  • Cell Treatment: Seed a sensitive cancer cell line (e.g., HepG2) in a white-walled 96-well plate. Treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay: Add 100 µL of the reagent to each well, mix gently, and incubate at room temperature for 1 hour.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: An increase in luminescence relative to the vehicle control indicates activation of effector caspases 3 and 7, a hallmark of apoptosis.

Protocol: MAO-Glo™ Assay (MAO-B Inhibition)

  • Assay Setup: In a 96-well plate, combine recombinant human MAO-B enzyme, the MAO-B substrate, and various concentrations of the test compound.

  • Incubation: Incubate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • Detection: Add the Luciferin Detection Reagent, which converts a derivative product of the MAO reaction into luciferin.

  • Data Acquisition: After a 20-minute incubation, measure the resulting luminescence.

  • Analysis: A decrease in luminescence indicates inhibition of MAO-B. Calculate the IC50 value for the compound.

Phase 2: In Vitro ADME & Pharmacokinetic Profiling

Causality: A compound can be highly potent in vitro but fail in vivo due to poor pharmacokinetic properties. Early in vitro assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) is a critical, cost-effective step to ensure the compound has a reasonable chance of reaching its target in a living organism.[14][15]

Key In Vitro ADME Assays:

  • Metabolic Stability: Incubating the compound with liver microsomes (containing metabolic enzymes) determines its metabolic half-life. A very short half-life may predict rapid clearance in vivo.

  • Plasma Stability: Assesses the compound's stability in plasma to identify potential degradation by plasma enzymes.

  • Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) predicts passive absorption across the gut wall. High permeability is desirable for orally administered drugs.

ADME ParameterAssayAcceptance CriteriaHypothetical Result
Metabolic Stability Liver Microsome Stabilityt½ > 30 min45 min
Plasma Stability Plasma Stability Assay> 80% remaining after 4 hr92%
Permeability PAMPAPₑ > 10 x 10⁻⁶ cm/s15 x 10⁻⁶ cm/s
Caption: Table 2: Summary of In Vitro ADME & PK Screening Data.

Phase 3: In Vivo Efficacy Evaluation

Causality: In vivo studies are the gold standard for evaluating a drug's biological activity in the context of a whole, living system.[16] The choice of animal model is paramount and must be directly informed by the in vitro MoA data.[17][18] If the compound showed potent and selective anticancer activity (Hypothesis 1), a tumor xenograft model is appropriate. If it demonstrated strong MAO-B inhibition (Hypothesis 2), a neurobehavioral model for Parkinson's disease would be chosen. All preclinical studies should be conducted in accordance with Good Laboratory Practice (GLP) regulations, especially if the data is intended for regulatory submission to bodies like the FDA.[19][20]

Case Study: Oncology Xenograft Model

This protocol assumes the in vitro data strongly supported an anticancer MoA.

Protocol: Human Tumor Xenograft Efficacy Study

  • Model Establishment: Implant human cancer cells (e.g., 5 x 10⁶ HepG2 cells) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or Nude mice).[21][22]

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (typically 8-10 mice per group).[22]

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., saline or appropriate solvent)

    • Group 2: Test Compound, Low Dose (e.g., 10 mg/kg)

    • Group 3: Test Compound, High Dose (e.g., 50 mg/kg)

    • Group 4: Positive Control (Standard-of-care drug, e.g., Sorafenib for liver cancer)

  • Dosing & Monitoring: Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for 21 days. Measure tumor volume with calipers and record animal body weight twice weekly as a measure of toxicity.

  • Study Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). Secondary endpoints include body weight change and overall survival. At the end of the study, tumors and key organs are collected for further analysis (e.g., histology, biomarker analysis).

InVivo_Workflow cluster_treat 21-Day Treatment Phase start Implant Tumor Cells (e.g., HepG2) into Mice tumor_growth Monitor Tumor Growth (Target Volume: 100-150 mm³) start->tumor_growth randomize Randomize Mice into 4 Treatment Groups tumor_growth->randomize g1 Group 1: Vehicle Control randomize->g1 g2 Group 2: Compound (Low Dose) randomize->g2 g3 Group 3: Compound (High Dose) randomize->g3 g4 Group 4: Positive Control randomize->g4 monitor Bi-weekly Monitoring: - Tumor Volume - Body Weight endpoint Study Endpoint Analysis: - Tumor Growth Inhibition (TGI) - Survival Curve - Tissue Collection monitor->endpoint After 21 days

Sources

Application Note & Protocols: Measuring the Effects of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride on Enzyme Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Framework for Characterizing Novel Enzyme Inhibitors

The discovery and characterization of enzyme inhibitors are foundational to both fundamental biological research and modern drug development.[1][2] Enzyme inhibitors allow for the precise interrogation of metabolic pathways and serve as the active components in numerous therapeutic agents.[3][4] The compound 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride represents a novel chemical entity with the potential for enzymatic inhibition. Lacking specific target information in the public domain, this guide provides a comprehensive and adaptable framework for the systematic in vitro characterization of this, or any, novel small molecule inhibitor.

This document outlines a logical, field-proven workflow, beginning with initial screening and potency determination (IC50), progressing to detailed kinetic studies to elucidate the mechanism of action (MOA), and culminating in robust data analysis.[5][6] As a representative model, we will use the well-characterized cysteine-protease, Caspase-3, which plays a critical role in apoptosis. The principles and protocols detailed herein are broadly applicable to a wide range of enzyme classes and can be readily adapted to the specific target of interest.

Core Principles of Enzyme Inhibition Kinetics

Before initiating experimental work, a firm grasp of enzyme kinetics is essential for designing robust assays and correctly interpreting the resulting data.[7][8] Enzyme-catalyzed reactions are typically described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[9][10]

The key parameters are:

  • Vmax : The maximum reaction velocity when the enzyme is saturated with the substrate.[11]

  • Km (Michaelis Constant) : The substrate concentration at which the reaction velocity is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate; a lower Km signifies a higher affinity.[8][12]

Enzyme inhibitors modulate these parameters in distinct ways depending on their mechanism of action.[3][13]

  • Competitive Inhibition : The inhibitor binds to the enzyme's active site, directly competing with the substrate. This increases the apparent Km (less affinity for the substrate) but does not change Vmax, as the inhibition can be overcome by high concentrations of the substrate.[3][14]

  • Non-competitive Inhibition : The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its catalytic efficiency. This reduces Vmax but does not affect Km.[15]

  • Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km.[5]

Understanding these relationships is crucial for designing experiments that can distinguish between different modes of inhibition.[6][16]

G E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + Substrate (S) EI Enzyme-Inhibitor Complex (EI) E->EI ES->E + Product (P) ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI I Inhibitor (I) ESI->EI + Substrate (S)

Caption: Modes of Reversible Enzyme Inhibition.

Protocol 1: Initial Screening and IC50 Determination

The first step is to determine if this compound (henceforth "Inhibitor X") has an inhibitory effect on the target enzyme and, if so, to quantify its potency. The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[12][17]

Causality and Experimental Design

This protocol uses a fluorometric assay for Caspase-3 activity.[18][19] The enzyme cleaves a specific substrate, Ac-DEVD-AMC, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[18][20] The rate of increase in fluorescence is directly proportional to the enzyme's activity. By measuring this rate across a range of Inhibitor X concentrations, we can generate a dose-response curve and calculate the IC50.[17][21] A self-validating system requires precise controls: a "no inhibitor" control for 100% activity and a "no enzyme" control for background fluorescence.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilutions of Inhibitor X add_inhibitor Aliquot Inhibitor Dilutions (and vehicle control) prep_inhibitor->add_inhibitor prep_reagents Prepare Master Mix: Buffer, DTT, Substrate add_enzyme Add Caspase-3 Enzyme (initiate reaction) prep_reagents->add_enzyme add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate read_plate Read Fluorescence (kinetic mode) (Ex: 380nm, Em: 460nm) incubate->read_plate calc_rate Calculate Reaction Rates (Slope of fluorescence vs. time) read_plate->calc_rate normalize Normalize Data (% Inhibition) calc_rate->normalize plot_curve Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) normalize->plot_curve calc_ic50 Calculate IC50 (Non-linear regression) plot_curve->calc_ic50

Caption: Workflow for IC50 Determination.

Materials and Reagents
  • Enzyme: Recombinant Human Caspase-3

  • Substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)[18]

  • Inhibitor X: this compound

  • Assay Buffer: 20 mM HEPES, pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA

  • DTT (Dithiothreitol): 1 M stock solution

  • DMSO (Dimethyl Sulfoxide): For dissolving inhibitor

  • Assay Plate: Black, flat-bottom 96-well plate suitable for fluorescence

  • Instrumentation: Fluorescence microplate reader with kinetic capabilities

Step-by-Step Protocol
  • Inhibitor Preparation: Prepare a 10 mM stock solution of Inhibitor X in 100% DMSO. Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a range of concentrations. The final top concentration in the assay should be chosen based on preliminary tests, but a starting point could be 100 µM.

  • Reagent Preparation: Prepare a fresh 2X Reaction Buffer by adding DTT to the Assay Buffer to a final concentration of 10 mM. Then, add the Ac-DEVD-AMC substrate to the 2X Reaction Buffer to a final concentration of 100 µM.

  • Assay Setup:

    • Add 50 µL of 2X Reaction Buffer to all wells of the 96-well plate.

    • Add 1 µL of the serially diluted Inhibitor X (or DMSO for vehicle controls) to the appropriate wells.

    • To establish background fluorescence, add 50 µL of Assay Buffer to "no enzyme" control wells.

    • To initiate the reaction, add 50 µL of Caspase-3 (diluted in Assay Buffer to a final concentration of ~1-5 nM) to all wells except the "no enzyme" controls. The final volume in each well will be 100 µL.

  • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence (Excitation: 380 nm, Emission: 420-460 nm) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (V₀) by determining the slope of the linear portion of the fluorescence versus time plot.

    • Subtract the average rate of the "no enzyme" controls from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value.[22]

Expected Data Presentation
Inhibitor X Conc. (µM)Reaction Rate (RFU/min)% Inhibition
0 (Vehicle)150.20
0.01145.13.4
0.03130.713.0
0.1105.929.5
0.376.649.0
145.170.0
322.585.0
1010.593.0
308.994.1
1008.594.3
No Enzyme5.3-

Protocol 2: Mechanism of Action (MOA) Studies

Once the IC50 is established, the next critical step is to determine how the inhibitor interacts with the enzyme.[5][6] This is achieved by measuring the enzyme's kinetic parameters (Km and Vmax) in the presence of a fixed concentration of the inhibitor.

Rationale and Self-Validation

This experiment involves a matrix of conditions, varying both the substrate concentration and the inhibitor concentration. By analyzing how the Michaelis-Menten plot changes in the presence of the inhibitor, we can deduce the mechanism of action.[14] A double-reciprocal plot, known as a Lineweaver-Burk plot, linearizes this relationship and provides a clear visual diagnosis of the inhibition type.[23][24][25] The validity of this protocol rests on systematically varying one parameter while holding others constant and observing the predictable shifts in the kinetic constants.[15][26]

G start Determine Km of Substrate (No Inhibitor) setup Set up Assay Matrix: - Multiple [Substrate] around Km - Multiple [Inhibitor] around IC50 start->setup run_assay Run Kinetic Assays for Each Condition setup->run_assay get_rates Calculate Initial Velocity (V₀) for Each Well run_assay->get_rates plot_mm Generate Michaelis-Menten Plots (V₀ vs [S]) for each [Inhibitor] get_rates->plot_mm plot_lb Generate Lineweaver-Burk Plots (1/V₀ vs 1/[S]) plot_mm->plot_lb analyze Analyze Plot Intercepts and Slopes to Determine Inhibition Type plot_lb->analyze calc_ki Calculate Inhibition Constant (Ki) analyze->calc_ki

Sources

Application and Protocol Guide for Investigating 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Introduction: A Novel Chemical Scaffold for Neuroprotection

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's represent a significant and growing global health challenge. A key pathological feature across many of these disorders is a cascade of events including oxidative stress, mitochondrial dysfunction, neuroinflammation, and the aggregation of misfolded proteins, ultimately leading to neuronal cell death.[1][2] The search for novel therapeutic agents that can intervene in these pathways is a critical area of research.

This document provides a detailed guide for the investigation of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride , a novel compound featuring a 4-tert-butylphenoxy scaffold. While this specific molecule is novel, related structures have shown promise in preclinical studies. For instance, compounds with a 4-tert-butylphenoxy moiety have been identified as dual-target ligands, acting as both histamine H3 receptor (H3R) antagonists and monoamine oxidase B (MAO-B) inhibitors.[3]

Inhibition of MAO-B is a clinically validated strategy in Parkinson's disease, as it reduces the breakdown of dopamine and mitigates the production of reactive oxygen species (ROS), thereby reducing oxidative stress.[3] H3R antagonism can also be beneficial by modulating the release of various neurotransmitters, including dopamine and acetylcholine.[3] Based on this rationale, this compound is a compelling candidate for neuroprotective screening.

This guide will provide the foundational protocols to:

  • Assess the neuroprotective effects of the compound in in vitro models of neurodegeneration.

  • Elucidate its potential mechanism of action, focusing on mitochondrial health and oxidative stress.

  • Provide a framework for extending these studies into in vivo models of neurodegenerative disease.

Part 1: Hypothesized Mechanism of Action

We hypothesize that this compound may exert neuroprotective effects through a multi-faceted mechanism centered on the inhibition of MAO-B and potential modulation of H3R.

  • Primary Hypothesized Pathway: MAO-B Inhibition: By inhibiting MAO-B, the compound is expected to decrease the catabolism of dopamine, leading to reduced production of hydrogen peroxide (H₂O₂) and other reactive oxygen species. This would alleviate oxidative stress, a key driver of neuronal damage.[3]

  • Secondary Hypothesized Pathway: Mitochondrial Protection: A reduction in oxidative stress is intrinsically linked to the preservation of mitochondrial function. We hypothesize that the compound will protect mitochondria from oxidative damage, thereby maintaining cellular energy (ATP) production and preventing the initiation of apoptotic pathways.[4][5]

  • Tertiary Hypothesized Pathway: H3R Antagonism: Potential activity at the H3 histamine receptor could further enhance neuroprotection by modulating neurotransmitter release and synaptic function.

The following diagram illustrates this hypothesized signaling pathway.

Hypothesized_MoA cluster_0 This compound cluster_1 Cellular Targets & Pathways cluster_2 Downstream Effects Compound Compound MAOB MAO-B Compound->MAOB Inhibition H3R Histamine H3 Receptor (Putative) Compound->H3R Antagonism (Hypothesized) Mitochondria Mitochondria MAOB->Mitochondria Protects via ROS reduction ROS Reduced ROS Production MAOB->ROS Leads to ATP Maintained ATP Levels Mitochondria->ATP Neurotransmitter Modulated Neurotransmitter Release H3R->Neurotransmitter ROS->Mitochondria Neuroprotection Neuroprotection & Improved Cell Survival ROS->Neuroprotection ATP->Neuroprotection Neurotransmitter->Neuroprotection

Caption: Hypothesized mechanism of this compound.

Part 2: In Vitro Experimental Protocols

The following protocols are designed to test the neuroprotective potential and hypothesized mechanism of action of the compound in cultured neuronal cells. The human neuroblastoma cell line SH-SY5Y is a suitable model for these initial studies as it is widely used in neurotoxicity and neuroprotection assays.[6][7]

Experimental Workflow Overview

In_Vitro_Workflow start Start: Prepare SH-SY5Y Cell Cultures dose_response Protocol 1: Dose-Response & Cytotoxicity Assay (MTT/LDH) start->dose_response neuroprotection Protocol 2: Neuroprotection Assay (vs. H₂O₂ or 6-OHDA) dose_response->neuroprotection Determine non-toxic working concentrations ros_assay Protocol 3: Intracellular ROS Measurement (DCFDA Assay) neuroprotection->ros_assay Confirm neuroprotective effect mito_potential Protocol 4: Mitochondrial Membrane Potential Assay (TMRE/JC-1) neuroprotection->mito_potential Confirm neuroprotective effect protein_agg Protocol 5: Western Blot for Protein Aggregation Markers (e.g., α-synuclein, p-tau) neuroprotection->protein_agg Confirm neuroprotective effect end End: Data Analysis & Interpretation ros_assay->end mito_potential->end protein_agg->end

Caption: Workflow for in vitro evaluation of the test compound.

Protocol 1: Dose-Response and Cytotoxicity Assay

Objective: To determine the optimal non-toxic concentration range of this compound for subsequent experiments.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS

  • This compound (stock solution in DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with the medium containing the compound. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest compound concentration).

  • Incubation: Incubate the cells for 24 hours at 37°C, 5% CO₂.

  • MTT Assay (Cell Viability):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure absorbance at 570 nm.

  • LDH Assay (Cytotoxicity):

    • Collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's instructions.

    • Measure absorbance at the recommended wavelength.

Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle control.

  • Determine the concentration at which the compound reduces cell viability by 50% (IC₅₀).

  • Select concentrations that show >90% cell viability for subsequent neuroprotection assays.

ParameterRecommended Range
Cell Density1-2 x 10⁴ cells/well
Compound Concentration0.1 µM - 100 µM
Incubation Time24 hours
Protocol 2: Neuroprotection Assay

Objective: To assess the ability of the compound to protect neuronal cells from a neurotoxic insult.

Materials:

  • SH-SY5Y cells

  • Non-toxic concentrations of the test compound (determined in Protocol 1)

  • Neurotoxin: Hydrogen peroxide (H₂O₂) for general oxidative stress, or 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model.

  • MTT or LDH assay kits

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described previously.

  • Pre-treatment: Pre-treat the cells with the selected non-toxic concentrations of the compound for 2-4 hours.

  • Neurotoxin Challenge: Add the neurotoxin (e.g., 100 µM H₂O₂ or 50 µM 6-OHDA) to the wells containing the compound.

    • Controls:

      • Untreated cells (negative control)

      • Cells treated with the neurotoxin only (positive control for toxicity)

      • Cells treated with the compound only

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Perform an MTT or LDH assay to measure cell viability.

Data Analysis:

  • Compare the viability of cells pre-treated with the compound and challenged with the neurotoxin to the viability of cells treated with the neurotoxin alone. A significant increase in viability indicates a neuroprotective effect.

Protocol 3: Measurement of Intracellular ROS

Objective: To determine if the compound's neuroprotective effect is associated with a reduction in intracellular reactive oxygen species.

Materials:

  • SH-SY5Y cells in a black, clear-bottom 96-well plate

  • Test compound

  • Neurotoxin (e.g., H₂O₂)

  • DCFDA (2',7'-dichlorofluorescin diacetate) probe

  • Fluorescence microplate reader

Procedure:

  • Cell Treatment: Follow the same treatment paradigm as in the Neuroprotection Assay (Protocol 2).

  • DCFDA Staining: After the desired incubation period with the neurotoxin, remove the medium and wash the cells with warm PBS.

  • Add 100 µL of 10 µM DCFDA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS. Add 100 µL of PBS to each well and measure fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Data Analysis:

  • A reduction in the fluorescence signal in the compound-treated group compared to the neurotoxin-only group indicates a decrease in ROS levels.[8]

Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To evaluate the compound's effect on mitochondrial health by measuring the mitochondrial membrane potential.[9]

Materials:

  • SH-SY5Y cells

  • Test compound and neurotoxin

  • TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1 dye

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment: Treat cells as described in the Neuroprotection Assay.

  • Dye Loading: At the end of the treatment period, incubate the cells with TMRE (e.g., 100 nM) or JC-1 (e.g., 2 µM) for 20-30 minutes at 37°C.

  • Imaging/Measurement:

    • TMRE: Wash cells with PBS and measure the fluorescence intensity (Ex/Em ~549/575 nm). A decrease in fluorescence indicates depolarization of the mitochondrial membrane.

    • JC-1: This dye forms red aggregates in healthy mitochondria (high ΔΨm) and exists as green monomers in the cytoplasm (low ΔΨm). Measure fluorescence at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~550/600 nm) channels.

  • Data Analysis: For JC-1, calculate the ratio of red to green fluorescence. A decrease in this ratio signifies mitochondrial depolarization. For TMRE, a preservation of fluorescence intensity in the compound-treated group compared to the toxin-only group suggests mitochondrial protection.[9]

Part 3: In Vivo Experimental Protocols

Following successful in vitro characterization, the neuroprotective effects of this compound should be validated in an appropriate animal model of neurodegenerative disease.

Choice of Animal Model

The selection of the animal model is crucial and depends on the specific disease being targeted.

Disease ModelCommon Mouse StrainsKey Pathological Features
Alzheimer's Disease 5xFAD, 3xTg-AD, APPSWE[10][11][12]Amyloid plaques, tau pathology, cognitive decline.[11]
Parkinson's Disease MPTP or 6-OHDA chemically-induced modelsDopaminergic neuron loss, motor deficits.[2]
Protocol 6: General In Vivo Study Design

Objective: To evaluate the efficacy of the compound in mitigating pathological and behavioral deficits in a mouse model of neurodegeneration.

Procedure:

  • Animal Acclimatization and Grouping: Acclimate animals for at least one week. Randomly assign them to treatment groups (e.g., Vehicle, Compound Low Dose, Compound High Dose).

  • Compound Administration: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for a pre-determined duration (e.g., 4-8 weeks).

  • Behavioral Testing: Perform a battery of behavioral tests to assess cognitive or motor function.

    • Cognitive (AD models): Morris Water Maze, Y-maze.

    • Motor (PD models): Rotarod test, Pole test.

  • Tissue Collection: At the end of the study, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde (for histology) or collect fresh brain tissue (for biochemistry).

  • Pathological and Biochemical Analysis:

    • Immunohistochemistry (IHC): Stain brain sections for markers like amyloid-beta (plaques), p-tau (tangles), or α-synuclein.[13][14][15]

    • Western Blot: Analyze brain homogenates for levels of key proteins (e.g., aggregated proteins, synaptic markers).[16][17][18][19]

    • Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) or 4-HNE in brain tissue as indicators of lipid peroxidation.[1][20][21]

Protocol 7: Immunohistochemistry for α-Synuclein (Example for PD model)

Objective: To visualize and quantify α-synuclein pathology in brain sections.[14]

Materials:

  • Paraffin-embedded or frozen brain sections

  • Antigen retrieval solution (e.g., citrate buffer)

  • Primary antibody against α-synuclein (or phosphorylated α-synuclein)

  • Biotinylated secondary antibody

  • ABC reagent (Avidin-Biotin Complex)

  • DAB (3,3'-Diaminobenzidine) substrate

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: If using paraffin sections, deparaffinize in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Heat sections in citrate buffer (pH 6.0) at 95-100°C for 20 minutes. This step is crucial for exposing the epitope.[15]

  • Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with blocking serum.

  • Primary Antibody Incubation: Incubate sections with the primary anti-α-synuclein antibody overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with the biotinylated secondary antibody, followed by the ABC reagent.

  • Visualization: Develop the signal with DAB substrate, which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Lightly counterstain with hematoxylin, dehydrate, and mount with a coverslip.

Data Analysis:

  • Use image analysis software to quantify the area and intensity of α-synuclein staining in specific brain regions (e.g., substantia nigra, striatum).

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial investigation of this compound as a potential therapeutic agent for neurodegenerative diseases. The proposed protocols will enable researchers to assess its neuroprotective efficacy and elucidate its mechanism of action, starting from fundamental in vitro assays and progressing to more complex in vivo models. Positive results from these studies would warrant further investigation into its pharmacokinetic properties, safety profile, and efficacy in additional, more complex disease models, ultimately paving the way for potential clinical translation.

References

  • Animal models of Alzheimer's disease: Applications, evaluation, and perspectives - PMC. (n.d.).
  • Alzheimer's Disease Research Models - Alzforum. (n.d.).
  • New study shows Alzheimer's disease can be reversed to achieve full neurological recovery—not just prevented or slowed—in animal models | CWRU Newsroom. (2025, December 23).
  • Alzheimer's Disease Mouse Models | Taconic Biosciences. (n.d.).
  • Mammalian Models in Alzheimer's Research: An Update - MDPI. (n.d.).
  • Immunohistochemistry using paraffin embedded tissue - Aligning Science Across Parkinson's. (n.d.).
  • A Protocol to Study Mitochondrial Function in Human Neural Progenitors and iPSC-Derived Astrocytes - PubMed. (n.d.).
  • In vitro neurology assays - InnoSer. (n.d.).
  • Assessing Antioxidant Capacity in Brain Tissue: Methodologies and Limitations in Neuroprotective Strategies - MDPI. (n.d.).
  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed. (2021, March 10).
  • Immunohistochemical Detection of Alpha-Synuclein in Unfixed Human Brain Tissue. (n.d.).
  • Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. (n.d.).
  • Alzheimer's Disease in vitro models - Innoprot CNS in vitro assays. (n.d.).
  • Techniques to Investigate Neuronal Mitochondrial Function and its Pharmacological Modulation Jorge MA Oliveira*1,2 - CORE. (n.d.).
  • In vitro Model Systems for Studies Into Retinal Neuroprotection - Frontiers. (n.d.).
  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening | PLOS One. (2021, March 10).
  • What are the markers of oxidative stress in the brain, and which one is the most important? (2015, April 30).
  • Detection of oxidative stress index in brain tissue - Bio-protocol. (n.d.).
  • αSyn Immunohistochemistry - Aligning Science Across Parkinson's. (n.d.).
  • Western blot protocol for high molecular weight proteins - Abcam. (n.d.).
  • Mitochondria and neuronal activity - American Physiological Society Journal. (2007, February 1).
  • Determination of Mitochondrial Morphology in Live Cells Using Confocal Microscopy - JoVE. (2025, May 6).
  • Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer's - PMC - PubMed Central. (2024, January 1).
  • Western Blot Protocol | Proteintech Group. (n.d.).
  • Evaluation of α-synuclein immunohistochemical methods used by invited experts - NIH. (n.d.).
  • Does anyone know how to easily assess oxidative stress in brain of adult mice? (2014, November 28).
  • Western blot protocol for low abundance proteins | Abcam. (n.d.).
  • Western Blot Protocol | OriGene Technologies Inc. (n.d.).
  • Immunohistochemical Method and Histopathology Judging for the Systemic Synuclein Sampling Study (S4) | Journal of Neuropathology & Experimental Neurology | Oxford Academic. (2018, August 13).
  • Can anyone help with protein aggregation - Western blot issue? - ResearchGate. (2015, June 18).
  • Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap. (n.d.).
  • Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap. (2024, October 7).
  • The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models - PubMed Central. (n.d.).
  • Stilbenes Against Alzheimer's Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems - PMC - PubMed Central. (n.d.).
  • Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors - PMC - NIH. (n.d.).
  • Stilbenes Against Alzheimer's Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems - PubMed. (2025, April 29).

Sources

Application Notes & Protocols: Dosage and Administration of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

These application notes provide a comprehensive guide for the preclinical evaluation of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride in rat models. This document is intended for researchers, scientists, and drug development professionals. As a novel compound, specific dosage, pharmacokinetic, and toxicological data for this compound are not extensively documented in publicly available literature. Therefore, this guide emphasizes the fundamental principles and established methodologies for determining these parameters. The protocols outlined herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

The core chemical structure, this compound, possesses a molecular formula of C12H19ClN2O and a molecular weight of approximately 242.75 g/mol . Compounds with a similar 4-tert-butylphenoxy scaffold have been investigated for their activity as histamine H3 receptor antagonists and monoamine oxidase B (MAO B) inhibitors, suggesting potential applications in neurological disorders such as Parkinson's disease. In vivo studies on these related compounds in rats have reported doses ranging from 3 mg/kg to 50 mg/kg, which can serve as a preliminary reference point for initial dose-range finding studies.

This document will guide the user through vehicle selection, preparation of dosing solutions, administration via oral gavage, and the design of a dose-response study.

PART 1: Compound Handling and Vehicle Selection

Compound Characteristics
  • Chemical Name: this compound

  • CAS Number: 175277-47-1

  • Molecular Formula: C12H19ClN2O

  • Molecular Weight: 242.75 g/mol

  • Physical Form: Solid

  • Melting Point: 194-196°C

  • Storage: Sealed in a dry environment at room temperature.

Rationale for Vehicle Selection

The choice of an appropriate vehicle is critical for ensuring the accurate and consistent delivery of the test compound, while minimizing any intrinsic biological effects of the vehicle itself. The ideal vehicle should solubilize or uniformly suspend the compound, be non-toxic at the administered volume, and not interfere with the compound's absorption or the biological endpoint being measured.

Given the hydrochloride salt form of the compound, initial solubility testing should be performed in aqueous vehicles.

Recommended Vehicles for Initial Screening

The following vehicles are recommended for initial solubility and tolerability testing. The simplest vehicle that provides a stable and homogenous formulation should be selected.

VehicleCompositionRationale & Considerations
Sterile Water for Injection USP GradeAs a hydrochloride salt, the compound may have sufficient aqueous solubility. This is the most straightforward and least confounding vehicle.
0.9% Saline Solution 0.9% (w/v) NaCl in Sterile WaterPhysiologically isotonic and generally well-tolerated.
5% Dextrose in Water (D5W) 5% (w/v) Dextrose in Sterile WaterAn alternative isotonic aqueous vehicle.
0.5% Methylcellulose (MC) in Water 0.5% (w/v) MC in Sterile WaterIf the compound has low aqueous solubility, this can create a uniform suspension. Requires continuous stirring during administration to ensure homogeneity.
10% Dimethyl Sulfoxide (DMSO) 10% (v/v) DMSO in Saline or WaterDMSO is a powerful solvent, but its use should be carefully considered due to its potential to cause local irritation and its own biological effects. A 10% solution is generally considered safe for oral administration in rats.

Note: The pH of the final formulation should be checked and adjusted to a physiologically acceptable range (pH 5-9) if necessary, to avoid gastrointestinal irritation.

PART 2: Dosing Solution Preparation

Protocol 2.1: Preparation of a 1 mg/mL Dosing Solution in Saline
  • Calculate Required Mass: To prepare 10 mL of a 1 mg/mL solution, weigh out 10 mg of this compound.

  • Dissolution: Place the weighed compound into a sterile 15 mL conical tube. Add 8 mL of 0.9% saline solution.

  • Solubilization: Vortex the solution for 2-3 minutes. If necessary, use a sonicating water bath for 5-10 minutes to aid dissolution.

  • Volume Adjustment: Once fully dissolved, bring the final volume to 10 mL with 0.9% saline.

  • Verification: The final solution should be clear and free of particulates.

  • Storage: Store the prepared solution according to stability data, which should be determined empirically. For initial studies, fresh preparation daily is recommended.

PART 3: Administration via Oral Gavage

Oral gavage is a common and effective method for the precise oral administration of a substance to a rat. It is essential that this procedure is performed by trained personnel to minimize stress and potential injury to the animal.

Equipment
  • Appropriately sized gavage needles (e.g., 16-18 gauge, 2-3 inches long with a rounded tip for adult rats).

  • Syringes (1-3 mL, depending on the dosing volume).

  • Scale for accurate animal weight measurement.

Dosing Volume Calculation

The maximum recommended dosing volume for oral gavage in rats is 10-20 mL/kg of body weight. It is advisable to start with a lower volume (e.g., 5-10 mL/kg) to minimize the risk of regurgitation and aspiration.

Example Calculation:

  • Rat Weight: 250 g (0.25 kg)

  • Target Dose: 10 mg/kg

  • Solution Concentration: 1 mg/mL

  • Dose per Animal: 10 mg/kg * 0.25 kg = 2.5 mg

  • Volume to Administer: 2.5 mg / 1 mg/mL = 2.5 mL

This volume (2.5 mL for a 250g rat) corresponds to a 10 mL/kg volume, which is within the acceptable range.

Protocol 3.3: Step-by-Step Oral Gavage Procedure
  • Animal Restraint: Properly restrain the rat to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle into the esophagus.

  • Measure Insertion Depth: Measure the gavage needle externally from the tip of the rat's nose to the last rib. Mark this length on the needle to prevent insertion into the stomach, which could cause perforation.

  • Needle Insertion: Gently insert the gavage needle into the mouth, to one side of the incisors, and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube passes. The needle should advance smoothly without resistance. If resistance is met, do not force it. Withdraw and reinsert.

  • Administer Compound: Once the needle is correctly positioned, slowly administer the calculated volume of the dosing solution.

  • Withdraw Needle: Gently remove the needle along the same path of insertion.

  • Post-Dosing Monitoring: Return the animal to its cage and monitor for at least 5-10 minutes for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.

PART 4: Designing a Dose-Response Study

A dose-response study is essential to determine the relationship between the dose of this compound and its biological effect, as well as to identify the maximum tolerated dose (MTD).

Experimental Design Workflow

G cluster_0 Phase 1: Acute Toxicity / Dose Range Finding cluster_1 Phase 2: Efficacy/Pharmacodynamic Study A Select Initial Doses (e.g., 3, 10, 30, 100 mg/kg) Based on related compounds B Single Dose Administration (n=3-5 rats/group) A->B C Monitor for Clinical Signs of Toxicity (24-72 hours) B->C D Identify Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect-Level (NOAEL) C->D E Select Dose Levels Below MTD (e.g., Vehicle, Low, Mid, High) D->E Inform Dose Selection F Administer Compound (Acute or Chronic Dosing Regimen) E->F G Measure Biological Endpoint (e.g., behavioral assay, biomarker analysis) F->G H Establish Dose-Response Curve G->H

Caption: Workflow for a two-phase dose-response study in rats.

Protocol 4.2: Dose-Range Finding (Acute Toxicity)
  • Animal Groups: Assign male and female Sprague-Dawley rats to several dose groups (n=3-5 per group) and a vehicle control group.

  • Dose Selection: Based on data from related compounds, a starting range could be 3, 10, 30, and 100 mg/kg. This wide range helps to quickly identify a window of toxicity.

  • Administration: Administer a single oral dose of the compound or vehicle.

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and body weight) for at least 72 hours.

  • Endpoint: The goal is to identify the No-Observed-Adverse-Effect-Level (NOAEL) and the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause severe toxicity or death.

Protocol 4.3: Establishing a Dose-Efficacy Relationship
  • Dose Selection: Choose 3-4 dose levels below the determined MTD, plus a vehicle control group. The doses should be spaced to define the ascending part of the dose-response curve.

  • Animal Groups: Use a larger group size (n=8-12 per group) to achieve sufficient statistical power.

  • Administration: Administer the compound according to the study design (e.g., single administration for acute effects or repeated administration for chronic effects).

  • Efficacy Measurement: At appropriate time points after dosing, assess the relevant biological or behavioral endpoints.

  • Data Analysis: Plot the response as a function of the dose. This will allow for the determination of key parameters such as the ED50 (the dose that produces 50% of the maximal effect).

PART 5: Pharmacokinetic Considerations

Understanding the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) is crucial for interpreting dose-response data.

Workflow for a Preliminary PK Study

G A Dose Administration (e.g., 10 mg/kg, p.o.) B Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) A->B C Plasma Separation B->C D Bioanalytical Method (LC-MS/MS) to quantify compound C->D E Pharmacokinetic Analysis D->E F Determine Key Parameters (Cmax, Tmax, AUC, t1/2) E->F

Application Notes and Protocols: 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the research use of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride. While this specific compound is not extensively documented in publicly available literature, this guide synthesizes information on structurally related compounds and proposes potential applications and methodologies based on established biochemical principles. The protocols provided herein are designed as a starting point for investigation and should be optimized for specific experimental systems.

Introduction and Background

This compound belongs to the family of phenoxy ethanimidamide derivatives. The core structure, characterized by a phenoxy group linked to an ethanimidamide moiety, suggests potential interactions with biological systems that recognize and bind small aromatic molecules. The presence of the tert-butyl group on the phenol ring significantly increases the lipophilicity of the compound, which may enhance its ability to cross cellular membranes.

The imidamide functional group is a bioisostere of the amide group and can participate in hydrogen bonding, potentially acting as a ligand for various receptors or an inhibitor of enzymes that recognize amide substrates. Given these structural features, this compound is a candidate for investigation in several areas of cell biology and pharmacology.

Potential Mechanism of Action:

Based on its chemical structure, several putative mechanisms of action can be postulated for this compound:

  • Enzyme Inhibition: The imidamide group could potentially target proteases or other enzymes where an amide bond is recognized in the substrate.

  • Receptor Modulation: The phenoxy moiety could facilitate binding to nuclear receptors or other ligand-binding domains of signaling proteins.

  • Ion Channel Interaction: The overall structure may allow for interaction with ion channel proteins, modulating their activity.

Further experimental validation is required to elucidate the precise mechanism of action.

Potential Research Applications

The structural characteristics of this compound suggest its potential utility in the following research areas:

  • Oncology: Investigating its cytotoxic or cytostatic effects on cancer cell lines.

  • Neuroscience: Exploring its potential to modulate neuronal signaling pathways.

  • Inflammation Research: Assessing its ability to interfere with inflammatory cascades.

Experimental Protocols

The following protocols are provided as a foundation for researchers to begin their investigation of this compound. It is imperative to include appropriate controls in all experiments.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the effect of the compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of the compound incubate_24h->prepare_dilutions add_compound Add compound to wells prepare_dilutions->add_compound incubate_48h Incubate for 48 hours add_compound->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

  • This compound

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in complete medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Western Blotting for Apoptosis Markers

This protocol can be used to investigate if the compound induces apoptosis by examining the expression levels of key apoptotic proteins.

Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection treat_cells Treat cells with compound lyse_cells Lyse cells and collect protein treat_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein run_sds_page SDS-PAGE quantify_protein->run_sds_page transfer_to_membrane Transfer to PVDF membrane run_sds_page->transfer_to_membrane block_membrane Block membrane transfer_to_membrane->block_membrane primary_ab Incubate with primary antibody block_membrane->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect_signal Detect signal (ECL) secondary_ab->detect_signal

Caption: Workflow for Western blotting analysis.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Interpretation and Troubleshooting

Data Summary Table:

ParameterExpected OutcomeTroubleshooting
IC₅₀ Value A dose-dependent decrease in cell viability.- Ensure accurate serial dilutions.- Check for compound precipitation in media.- Optimize cell seeding density.
Apoptosis Markers Increased cleavage of Caspase-3 and PARP.Changes in the Bcl-2/Bax ratio.- Confirm antibody specificity.- Optimize antibody concentrations.- Ensure complete protein transfer.

Conclusion

This compound is a compound with potential for biological activity based on its structural features. The protocols provided in this application note offer a starting point for researchers to explore its effects on cell viability and apoptosis. Careful experimental design, including appropriate controls and optimization of protocols, will be crucial for obtaining reliable and interpretable results.

References

As of the last update, there are no specific peer-reviewed publications detailing the use of this compound as a research tool. Researchers are encouraged to consult general methodology resources for the described techniques.

General Methodology Resources:

  • MTT Assay

    • Title: Rapid colorimetric assay for cellular growth and survival: application to prolifer
    • Source: Journal of Immunological Methods
    • URL: [Link]

  • Western Blotting

    • Title: Western Blotting: A Practical Guide
    • Source: Journal of Visualized Experiments
    • URL: [Link]

Application Notes and Protocols: Developing Assays for 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and implementing robust biochemical and cell-based assays to characterize the activity of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride. Given that the precise biological target of this compound is not yet defined, this guide is structured to first facilitate target identification through strategic screening, followed by detailed protocols for in-depth characterization of its inhibitory activity and mechanism of action against a confirmed target.

Introduction: A Rational Approach to an Undefined Target

The compound this compound possesses distinct chemical moieties that suggest potential interactions with several classes of druggable targets. The amidine group is a privileged scaffold in drug discovery, known to mimic protonated arginine or lysine residues, which allows it to interact with the active sites of enzymes such as serine proteases and kinases.[1] Additionally, compounds with a 4-tert-butylphenoxy scaffold have been investigated as inhibitors of monoamine oxidase B (MAO-B) and as antagonists of the histamine H3 receptor.[2][3]

Without a predetermined biological target, a logical and systematic workflow is essential. This guide presents a two-part strategy:

  • Target Identification and Validation: A hypothesis-driven screening approach to identify the primary biological target(s) of the compound.

  • Assay Development and Mechanistic Studies: Detailed protocols for developing robust biochemical and cell-based assays to quantify the compound's potency, determine its mechanism of action, and confirm its activity in a cellular context.

This application note is designed to provide both the theoretical rationale and the practical, step-by-step instructions necessary to thoroughly investigate the biological activity of this compound.

PART 1: Target Identification and Validation

The initial and most critical step is to identify the biological target.[1][4][5] Based on the compound's structural features, we propose a primary screening panel targeting four high-probability protein families.

Rationale for Target Selection
  • Serine Proteases: The amidine group can act as a mimic of arginine or lysine, which are common substrates for trypsin-like serine proteases.[6] Therefore, screening against a panel of serine proteases (e.g., trypsin, thrombin, Factor Xa) is a logical starting point.

  • Protein Kinases: Kinases are another major class of enzymes where inhibitors often target the ATP-binding pocket. The amidine moiety could potentially form key interactions within this site.[7] A broad-spectrum kinase panel would be informative.

  • Monoamine Oxidase B (MAO-B): The presence of the 4-tert-butylphenoxy group is a feature in known MAO-B inhibitors.[2][3] MAO-B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases.[8]

  • Bcl-2 Family Proteins: Anti-apoptotic proteins like Bcl-2 are crucial regulators of cell death and are validated cancer targets.[9][10] Some small molecules can inhibit the protein-protein interactions of Bcl-2 family members, and the phenoxy scaffold could contribute to binding in the hydrophobic groove of these proteins.

Target Identification Workflow

The following diagram illustrates a systematic workflow for identifying and validating the molecular target of this compound.

Target_Identification_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Target Validation Start Compound: 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride Screening_Panel High-Throughput Primary Screen (e.g., 10 µM concentration) Start->Screening_Panel Target_Classes Serine Proteases Protein Kinases MAO-B Bcl-2 Family Screening_Panel->Target_Classes Data_Analysis Analyze Screening Data Identify Primary 'Hits' Target_Classes->Data_Analysis Dose_Response Dose-Response Confirmation (Determine preliminary IC50) Data_Analysis->Dose_Response Orthogonal_Assay Orthogonal Assay Validation (Different assay format) Dose_Response->Orthogonal_Assay CETSA Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA) Orthogonal_Assay->CETSA Validated_Target Validated Target CETSA->Validated_Target

Caption: Workflow for target identification and validation.

Protocols for Primary Screening Assays

The following are generalized protocols for initial screening. These are designed for high-throughput formats (96- or 384-well plates) and typically use fluorescence or luminescence-based readouts for sensitivity and speed.[11][12][13]

Protocol 1: General Serine Protease Activity Assay (Fluorogenic)

  • Principle: This assay measures the cleavage of a fluorogenic peptide substrate by a serine protease. Upon cleavage, a fluorophore is released, and the increase in fluorescence is proportional to enzyme activity. Inhibition is observed as a decrease in the rate of fluorescence increase.[14][15]

  • Materials:

    • Recombinant serine protease (e.g., Trypsin, Thrombin)

    • Fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC for Thrombin)

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20

    • Test Compound: this compound

    • Positive Control Inhibitor (e.g., Aprotinin for Trypsin)

    • 384-well black, flat-bottom plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • In the 384-well plate, add 1 µL of the test compound (or DMSO for control) to the appropriate wells for a final screening concentration of 10 µM.

    • Add 20 µL of the serine protease solution (pre-diluted in Assay Buffer to a working concentration) to all wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate (pre-diluted in Assay Buffer).

    • Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation/emission wavelengths (e.g., 380 nm Ex / 460 nm Em for AMC).

    • Monitor the fluorescence kinetically for 15-30 minutes, taking readings every 60 seconds.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • A significant decrease in the reaction rate indicates potential inhibition.

Protocol 2: General Kinase Activity Assay (Luminescence-based)

  • Principle: This assay quantifies the amount of ATP remaining in solution after a kinase reaction. The less active the kinase (due to inhibition), the more ATP will be left. The remaining ATP is used in a luciferase reaction to generate a luminescent signal.[16][17]

  • Materials:

    • Recombinant protein kinase and its specific peptide substrate

    • Kinase Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

    • ATP solution

    • Test Compound

    • Positive Control Inhibitor (e.g., Staurosporine)

    • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

    • 384-well white, flat-bottom plates

    • Luminometer plate reader

  • Procedure:

    • Add 1 µL of the test compound (or DMSO control) to wells.

    • Add 10 µL of a mixture containing the kinase and its substrate in Kinase Assay Buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of ATP solution (at a concentration near the Km for the specific kinase).

    • Incubate for 60 minutes at room temperature.

    • Add 20 µL of the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent reaction.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • A higher luminescent signal corresponds to greater inhibition of kinase activity.

    • Normalize data to a "no kinase" control (high signal) and a DMSO control (low signal).

PART 2: Developing Biochemical Assays for a Confirmed Target

Once a primary target is confirmed, the next phase is to develop robust biochemical assays to precisely quantify the compound's potency and understand its mechanism of action (MOA).[18]

Biochemical Assay Development Workflow

This workflow outlines the key steps in optimizing and validating a biochemical assay for an enzyme inhibitor.

Biochemical_Assay_Workflow cluster_0 Assay Optimization cluster_1 Potency & MOA Determination Start Confirmed Target Enzyme Enzyme_Titr Enzyme Titration (Determine linear range) Start->Enzyme_Titr Substrate_Titr Substrate Titration (Determine Km) Enzyme_Titr->Substrate_Titr Assay_Cond Optimize Conditions (pH, buffer, time) Substrate_Titr->Assay_Cond IC50_Det IC50 Determination (10-point dose response) Assay_Cond->IC50_Det MOA_Studies Competitive Non-competitive Uncompetitive IC50_Det->MOA_Studies Ki_Calc Calculate Ki (Inhibition Constant) MOA_Studies->Ki_Calc Final_Char Full Biochemical Characterization Ki_Calc->Final_Char

Caption: Workflow for biochemical assay development and inhibitor characterization.

Protocol: IC50 Determination for an MAO-B Inhibitor
  • Principle: This continuous spectrophotometric assay measures the activity of MAO-B by monitoring the increase in absorbance resulting from the oxidation of a substrate like benzylamine to benzaldehyde.[8][19] The half-maximal inhibitory concentration (IC50) is determined by measuring the enzyme's activity across a range of inhibitor concentrations.

  • Materials:

    • Recombinant human MAO-B

    • Substrate: Benzylamine hydrochloride

    • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4

    • Test Compound: this compound

    • Positive Control: Pargyline or Safinamide

    • 96-well UV-transparent plates

    • UV-Vis spectrophotometer plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in 100% DMSO. A typical 10-point, 3-fold dilution series might start from 10 mM.

    • In the 96-well plate, add 2 µL of each compound dilution (and DMSO/positive controls).

    • Add 188 µL of MAO-B enzyme solution (pre-diluted in Assay Buffer to a concentration that gives a linear reaction rate for at least 10 minutes).

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of benzylamine substrate (at a final concentration equal to its Km).

    • Immediately place the plate in the spectrophotometer and measure the absorbance at 250 nm every 30 seconds for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each concentration relative to the DMSO control (0% inhibition) and no-enzyme control (100% inhibition).

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

Data Presentation: Example IC50 Determination
Compound Concentration (µM)% Inhibition
10098.5
33.395.2
11.188.1
3.7075.4
1.2352.1
0.4128.9
0.1410.3
0.054.5
0.021.2
0.000.0
Calculated IC50 1.15 µM
Mechanism of Action (MOA) Studies

To understand how the compound inhibits the enzyme, MOA studies are performed by varying the substrate concentration while measuring inhibitor potency.[18][20]

  • Procedure:

    • Perform the IC50 determination protocol as described above.

    • Repeat the entire experiment at multiple fixed concentrations of the substrate (e.g., 0.5x Km, 1x Km, 2x Km, 5x Km, 10x Km).

  • Data Interpretation:

    • Competitive Inhibition: The apparent IC50 increases as the substrate concentration increases. Lineweaver-Burk plots of 1/V vs. 1/[S] at different inhibitor concentrations will show lines that intersect on the y-axis.[18]

    • Non-competitive Inhibition: The apparent IC50 does not change with substrate concentration, but the Vmax decreases. Lineweaver-Burk plots will show lines that intersect on the x-axis.

    • Uncompetitive Inhibition: The apparent IC50 decreases as the substrate concentration increases. Lineweaver-Burk plots will show parallel lines.

PART 3: Developing Cell-Based Assays for Biological Activity

Biochemical assays are essential, but cell-based assays are critical to confirm that a compound can enter cells, engage its target, and elicit a biological response in a more physiologically relevant environment.[2][21]

Cell-Based Assay Development Workflow

This diagram shows the progression from confirming target engagement to measuring a functional cellular outcome.

Cell_Based_Assay_Workflow cluster_0 Initial Cellular Assays cluster_1 Functional & Phenotypic Assays Start Biochemically Active Compound Cell_Viability Cell Viability/Cytotoxicity Assay (Determine general toxicity) Start->Cell_Viability Target_Engagement Target Engagement Assay (e.g., CETSA, Western Blot for P-substrate) Cell_Viability->Target_Engagement Functional_Assay Target-Specific Functional Assay (e.g., Apoptosis Assay for Bcl-2 inhibitor) Target_Engagement->Functional_Assay Phenotypic_Assay Phenotypic Assay (e.g., Cell Migration, Proliferation) Functional_Assay->Phenotypic_Assay Final_Char Validated In-Cell Activity Phenotypic_Assay->Final_Char

Caption: Workflow for developing cell-based assays.

Protocol: Cell Viability Assay (Luminescence-based)
  • Principle: This assay quantifies the number of viable cells in culture by measuring the amount of ATP, which is an indicator of metabolically active cells. A decrease in ATP suggests cytotoxicity or cytostatic effects.

  • Materials:

    • A relevant human cell line (e.g., a cancer cell line if the target is oncology-related).

    • Complete cell culture medium.

    • Test Compound.

    • 96-well clear-bottom, white-walled plates.

    • Luminescence-based cell viability kit (e.g., CellTiter-Glo®).

    • Luminometer plate reader.

  • Procedure:

    • Seed cells in the 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours.

    • Prepare a serial dilution of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle (DMSO) controls.

    • Incubate for a relevant time period (e.g., 48 or 72 hours).

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of the cell viability reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle-treated cells (100% viability).

    • Plot percent viability versus the logarithm of compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Protocol: Bcl-2 Target Engagement (Cytochrome c Release Assay)
  • Principle: If the compound inhibits an anti-apoptotic protein like Bcl-2, it should induce apoptosis. A key event in apoptosis is the release of cytochrome c from the mitochondria into the cytosol. This can be measured by immunofluorescence or western blotting.[22]

  • Materials:

    • H146 small-cell lung cancer cell line (known to be Bcl-2 dependent).

    • Complete culture medium.

    • Test Compound.

    • Positive Control (e.g., Venetoclax).

    • Mitochondria/Cytosol Fractionation Kit.

    • Reagents for SDS-PAGE and Western Blotting.

    • Primary antibodies: anti-Cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control).

    • HRP-conjugated secondary antibody and chemiluminescent substrate.

  • Procedure:

    • Treat H146 cells with varying concentrations of the test compound for 4-6 hours.

    • Harvest the cells and perform subcellular fractionation using the kit to separate the cytosolic and mitochondrial fractions.

    • Determine the protein concentration of each fraction.

    • Perform SDS-PAGE and Western blotting on equal amounts of protein from each fraction.

    • Probe the blots with the primary antibodies, followed by the secondary antibody.

    • Develop the blots using a chemiluminescent substrate and image.

  • Data Analysis:

    • An effective Bcl-2 inhibitor will show an increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction.

    • COX IV should only be present in the mitochondrial fraction, and GAPDH only in the cytosolic fraction, confirming the purity of the fractionation.

Compound Management and Safety

  • Handling: this compound should be handled in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][21]

  • Storage: Store the compound tightly sealed in a cool, dry place, protected from light. For long-term storage, aliquoting and storing at -20°C is recommended to prevent degradation from repeated freeze-thaw cycles.

  • Solubility: The hydrochloride salt form suggests good solubility in aqueous buffers. However, for stock solutions, DMSO is recommended. Always check for precipitation when diluting from a DMSO stock into an aqueous assay buffer.

References

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Alfa Cytology. (n.d.). BCL-2 Inhibitors Development Services. Alfa Cytology. [Link]

  • Expert Opinion on Drug Discovery. (2008). Developing assays for kinase drug discovery – where have the advances come from? Taylor & Francis Online. [Link]

  • Vipergen. (n.d.). Drug Discovery Workflow - What is it? Vipergen. [Link]

  • Assay Guidance Manual - NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley Online Library. [Link]

  • PubMed. (n.d.). Enzyme assay design for high-throughput screening. PubMed. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • From Target Identification to Approval: Understanding Drug Discovery Cycles. (n.d.). LinkedIn. [Link]

  • Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. WJBPHS. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). PMC. [Link]

  • Assay Guidance Manual for Drug Discovery: Robust or Go Bust. (2019). PMC. [Link]

  • Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). (2013). Taylor & Francis Online. [Link]

  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. (2013). PMC. [Link]

  • Sygnature Discovery. (n.d.). Target Validation. Sygnature Discovery. [Link]

  • Semantic Scholar. (2017). Enzyme Inhibitors and Activators. Semantic Scholar. [Link]

  • PubMed. (2023). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]

  • Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. (2020). PMC. [Link]

  • Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors. (2011). NIH. [Link]

  • ResearchGate. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. [Link]

  • OSTI.GOV. (n.d.). Physical and Chemical Responses of Amidine-Containing Polymers in the Capture and Release of CO2. OSTI.GOV. [Link]

  • Strategies for Assay Selection and for the Development of Robust Biochemical Assays. (2021). ACS Spring 2021. [Link]

  • ResearchGate. (n.d.). Enzyme Inhibition: The Phenomenon and Mechanism‐Independent Analysis. ResearchGate. [Link]

  • PubMed. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. [Link]

  • PubMed. (2020). Dual Target Ligands with 4- tert- Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. PubMed. [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (2005). University of the Sciences in Philadelphia. [Link]

  • Science Ready. (n.d.). Amides - Organic Chemistry. Science Ready. [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Bio-Techne. [Link]

  • Assay Guidance Manual - NCBI. (2012). Protease Assays. National Center for Biotechnology Information. [Link]

  • The Development and Current Use of BCL-2 Inhibitors for the Treatment of Chronic Lymphocytic Leukemia. (2018). PMC. [Link]

  • ACS Omega. (n.d.). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Publications. [Link]

  • ResearchGate. (n.d.). The chemistry of amidines and imidates. ResearchGate. [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (2015). SpringerLink. [Link]

  • PubMed Central. (2018). Identification of a Novel Bcl-2 Inhibitor by Ligand-Based Screening and Investigation of Its Anti-cancer Effect on Human Breast Cancer Cells. PubMed Central. [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Solubility of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound and how might they affect its solubility in DMSO?

A1: this compound is an organic salt. Understanding its structure is key to predicting its solubility behavior.

  • The Core Structure: The 2-(4-tert-butylphenoxy) portion of the molecule is relatively large and non-polar (lipophilic). This part of the molecule prefers to interact with non-polar solvents.

  • The Hydrochloride Salt: The ethanimidamide hydrochloride moiety is a salt, which is ionic and therefore polar. This part of the molecule desires to interact with polar solvents.

DMSO is a polar aprotic solvent, meaning it has a strong dipole moment and can dissolve polar compounds, but it does not have a proton (like the -OH in water or ethanol) to donate for hydrogen bonding.[1] This dual nature of both the compound and the solvent can lead to complex solubility behavior. While DMSO is an excellent solvent for a wide range of compounds, hydrochloride salts of organic amines can sometimes exhibit limited solubility in it.[2]

Q2: I'm having trouble dissolving the compound in DMSO at room temperature. What are the first steps I should take?

A2: If you are encountering initial difficulties in dissolving this compound in DMSO, it is recommended to start with the least aggressive methods to avoid potential compound degradation.

Initial Troubleshooting Steps:

  • Ensure Anhydrous Conditions: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] Absorbed water can significantly decrease the solubility of many organic compounds in DMSO.[4] Always use a fresh, unopened bottle of anhydrous DMSO or a properly stored and sealed bottle.

  • Vortexing: Vigorously mix the solution using a vortex mixer for 1-2 minutes. This increases the interaction between the solvent and the solute particles.

  • Sonication: If vortexing is insufficient, sonication is a highly effective method for enhancing dissolution.[5] The ultrasonic waves help to break down agglomerates of the solid compound and increase the surface area available for solvation.[6] A 10-15 minute treatment in a standard laboratory water bath sonicator is often sufficient.[7]

If these initial steps do not yield a clear solution, you can proceed to the more advanced troubleshooting methods outlined below.

Troubleshooting Guide

Issue 1: The compound is still not fully dissolved after vortexing and sonication.

This suggests that the kinetic barrier to dissolution is high or that you may be exceeding the thermodynamic solubility limit at room temperature.

start Initial Dissolution Attempt (Vortexing & Sonication) decision1 Is the solution clear? start->decision1 step2 Gentle Warming (30-40°C) decision1->step2 No success Solution Prepared decision1->success Yes decision2 Is the solution clear? step2->decision2 step3 Co-Solvent Addition decision2->step3 No decision2->success Yes decision3 Is the solution clear? step3->decision3 step4 Consider Free Base Conversion decision3->step4 No decision3->success Yes fail Consult Further step4->fail

Caption: A stepwise approach to troubleshooting solubility issues.

Heating can increase the solubility of most compounds.[7] However, it is crucial to use gentle heat to avoid thermal degradation, especially since the stability of this compound at elevated temperatures in DMSO is not well-characterized.

  • Place your vial containing the compound and DMSO in a water bath or heating block set to 30-40°C .

  • Intermittently vortex or sonicate the sample while it is warming.

  • Visually inspect the solution for clarity. Do not exceed 40°C without prior knowledge of the compound's thermal stability.[8]

Caution: DMSO itself can decompose at temperatures near its boiling point (189°C), and this decomposition can be accelerated by the presence of acids or bases.[9] While 30-40°C is generally considered safe for short periods, prolonged heating should be avoided.[9]

If gentle warming is ineffective, the addition of a small amount of a suitable co-solvent can modify the polarity of the DMSO and improve solubility.

Recommended Co-solvents for DMSO:

Co-SolventTypical Starting Concentration (v/v)Rationale
N,N-Dimethylformamide (DMF) 5-10%A polar aprotic solvent with similar properties to DMSO that can disrupt crystal lattice forces.
Ethanol 1-5%A polar protic solvent that can introduce hydrogen bonding interactions, which may be favorable for the hydrochloride salt.
Water (Sterile) 1-2%While counterintuitive, a very small amount of water can sometimes aid in dissolving salts. However, be aware that excess water will likely cause precipitation.[10]

Procedure:

  • To your suspension in DMSO, add the co-solvent in the recommended starting concentration.

  • Vortex and sonicate the mixture.

  • If the compound dissolves, it is advisable to prepare a fresh stock solution with the determined co-solvent mixture for consistency in future experiments.

Issue 2: The compound dissolves initially but precipitates over time or upon freeze-thaw cycles.

This is a common issue and often points to the solution being supersaturated or the compound being unstable in DMSO.

start Precipitation Observed step1 Re-dissolve (Gentle Warming & Sonication) start->step1 decision1 Does it re-dissolve? step1->decision1 step2 Aliquot and Store Properly decision1->step2 Yes step3 Prepare Fresh Solutions decision1->step3 No success Problem Resolved step2->success step4 Consider Lower Concentration step3->step4 step4->success

Caption: Decision tree for handling compound precipitation from a stock solution.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can promote precipitation, it is highly recommended to aliquot your stock solution into single-use volumes.[10]

  • Proper Storage: Store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to minimize water absorption.[11] Use glass vials for long-term storage as they are non-reactive.[11]

  • Re-dissolving Before Use: Before each use, it is good practice to bring the aliquot to room temperature and briefly vortex and sonicate to ensure any micro-precipitates are re-dissolved.

Advanced Troubleshooting: Conversion to Free Base

If solubility issues persist, especially when the compound is needed for reactions in less polar solvents, converting the hydrochloride salt to its free base form is a viable strategy. The free base will be less polar and more soluble in a wider range of organic solvents.

In-situ Neutralization (for immediate use in a reaction):

  • Dissolve the this compound in your reaction solvent (e.g., DCM, THF).

  • Add a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).

  • The base will neutralize the HCl, forming a triethylammonium or diisopropylethylammonium chloride salt, which often precipitates and can be filtered off, leaving the free amine in solution.

Isolation of the Free Base:

  • Dissolve the hydrochloride salt in water.

  • Add a solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the solution is basic (pH > 8).[12]

  • Extract the aqueous solution with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to yield the free base.

References

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  • dmsostore. (2024, April 3). Comprehensive Guide to Storing DMSO Safely: Glass vs BPA-Free Plastic. Retrieved from [Link]

  • ResearchGate. (2025, March 16). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? Retrieved from [Link]

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  • Emulatebio. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Stability of Screening Compounds in Wet DMSO. Retrieved from [Link]

  • PubMed. (n.d.). Studies on repository compound stability in DMSO under various conditions. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • Semantic Scholar. (n.d.). High throughput sonication: evaluation for compound solubilization. Retrieved from [Link]

  • ResearchGate. (2017, September 20). Dissolving Plant Extract in 4% DMSO and Sonication? Retrieved from [Link]

  • Ziath. (n.d.). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]

  • ResearchGate. (2023, May 21). How DMSO aliquot should be stored ? Retrieved from [Link]

  • Protocol Online. (2013, October 15). Making a stock solution for my drug using DMSO. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • PubMed. (2014, October). Compound precipitation in high-concentration DMSO solutions. Retrieved from [Link]

  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks? Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics by Science.gov. Retrieved from [Link]

  • gChem Global. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]

  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Retrieved from [Link]

  • Reddit. (2022, February 16). Can I heat DMF and DMSO at 140 oC to remove any moisture impurity in it? Retrieved from [Link]

  • ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? Retrieved from [Link]

  • ACS Publications. (2012, February 22). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Retrieved from [Link]

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • PubMed Central. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from [Link]

  • YouTube. (2020, April 19). Conversion of Amines to Amine Salts. Retrieved from [Link]

  • ResearchGate. (2024, April 4). Can I reuse DMSO heated at 45 C ? Retrieved from [Link]

  • PubMed Central. (2019, May 29). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Computational estimation of pKa values. Retrieved from [Link]

  • PubMed Central. (n.d.). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Retrieved from [Link]

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Technical Support Center: Overcoming Poor Bioavailability of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome these issues in your research.

Part 1: Troubleshooting Guide

This section is designed to help you identify the root cause of poor bioavailability and guide you toward potential solutions.

Initial Assessment: Why is My Compound's Bioavailability Low?

The first step in troubleshooting is to understand the underlying reasons for the poor in vivo performance of this compound. The issue likely stems from one or more of the following factors: poor aqueous solubility, low intestinal permeability, or extensive first-pass metabolism.

Question: My in vivo studies show very low oral bioavailability for this compound. Where do I start my investigation?

Answer: A systematic approach is crucial. Before proceeding to complex formulation strategies, it's essential to characterize the fundamental physicochemical and biopharmaceutical properties of your compound. This process, often part of pre-formulation studies, will provide a rational basis for selecting the most effective bioavailability enhancement strategy.[1][2][3]

Here is a logical workflow to diagnose the issue:

G Start Low Oral Bioavailability Observed PChem Characterize Physicochemical Properties (Solubility, pKa, LogP) Start->PChem Step 1 Permeability Assess Intestinal Permeability (e.g., Caco-2 Assay) PChem->Permeability Step 2 Solubility_Issue Problem: Poor Aqueous Solubility PChem->Solubility_Issue If LogS < -4 Metabolism Evaluate Metabolic Stability (Microsomal Stability Assay) Permeability->Metabolism Step 3 Permeability_Issue Problem: Low Permeability Permeability->Permeability_Issue If Papp < 1x10^-6 cm/s Metabolism_Issue Problem: High First-Pass Metabolism Metabolism->Metabolism_Issue If <20% remains after 60 min Formulation Solution: Formulation Strategies (e.g., SEDDS, Lipophilic Salts) Solubility_Issue->Formulation Prodrug Solution: Prodrug Approach Permeability_Issue->Prodrug Metabolic_Block Solution: Structural Modification (Metabolic Blocking) Metabolism_Issue->Metabolic_Block

Caption: Diagnostic workflow for low bioavailability.

Question: I suspect my compound has poor solubility. How do I confirm this and what are the implications?

Answer: Your suspicion is likely correct. Based on in silico predictions, this compound is a lipophilic molecule (predicted LogP > 3) with a basic pKa and low aqueous solubility (predicted LogS between -2 and -4).[4][5][6] This combination often leads to dissolution-rate-limited absorption.[7][8]

Experimental Confirmation:

  • Kinetic and Thermodynamic Solubility Studies: Determine the solubility in various aqueous media, including simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). Given its basic nature, you should expect higher solubility in the acidic environment of the stomach.

  • pH-Solubility Profile: This will help you understand how solubility changes throughout the gastrointestinal tract.

Implications of Poor Solubility:

  • Incomplete Dissolution: The drug may not fully dissolve in the gastrointestinal fluids, leading to a significant portion being excreted without being absorbed.

  • High Variability: Absorption can be highly dependent on factors like gastric pH and the presence of food (food effect).

  • BCS Classification: It is likely a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. Understanding this classification is key to selecting an appropriate formulation strategy.

Question: My compound's solubility seems acceptable in acidic conditions, but bioavailability is still low. Could permeability be the issue?

Answer: Yes, even with adequate solubility in the stomach, poor permeability across the intestinal epithelium can be a major hurdle. The Caco-2 cell permeability assay is the industry standard for assessing this in vitro.[9][10][11][12]

Interpreting Caco-2 Results:

  • Apparent Permeability (Papp): A Papp (A to B) value below 1.0 x 10⁻⁶ cm/s is generally considered indicative of low permeability.[12]

  • Efflux Ratio: An efflux ratio (Papp (B to A) / Papp (A to B)) greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen, reducing net absorption.

If you observe low permeability or significant efflux, a prodrug approach to mask the features recognized by efflux transporters might be a viable strategy.

Question: I've addressed solubility and permeability, but my compound's systemic exposure is still lower than expected. What else should I investigate?

Answer: Extensive first-pass metabolism in the gut wall and liver is a likely culprit. The amidine functional group and the aromatic ether linkage in your compound are potential sites for metabolic activity.[13][14]

Recommended Experiment:

  • Microsomal Stability Assay: Incubate your compound with human liver microsomes (and intestinal microsomes, if available) and monitor its disappearance over time. A high clearance rate suggests rapid metabolism.

  • Metabolite Identification: Using LC-MS/MS, identify the major metabolites formed. This will reveal the metabolic "soft spots" in the molecule. Common metabolic pathways for amidines include hydrolysis and N-oxidation by cytochrome P450 enzymes.[13][15]

If rapid metabolism is confirmed, strategies could include co-administration with a metabolic inhibitor (in preclinical studies) or medicinal chemistry efforts to block the metabolic site through structural modification.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound?

A1: While experimental data is limited, in silico tools predict the following properties:

PropertyPredicted ValueImplication for Bioavailability
Molecular Weight 242.75 g/mol Favorable for passive diffusion (within Lipinski's Rule of Five).
LogP ~3.0 - 4.0Lipophilic, suggesting good membrane permeability but poor aqueous solubility.
Aqueous Solubility (LogS) -2 to -4Poorly soluble to very poorly soluble.[5]
pKa ~10-11 (basic)Ionized in the stomach (higher solubility), but will precipitate in the more neutral pH of the intestine.

These values are estimations and should be confirmed experimentally.

Q2: What is a Self-Emulsifying Drug Delivery System (SEDDS) and is it suitable for my compound?

A2: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[7][13][16][17][18] For a lipophilic compound like this compound, SEDDS are an excellent choice.[19]

Advantages:

  • Maintains Solubilization: The drug remains dissolved in the small oil droplets, bypassing the dissolution step which is often rate-limiting for poorly soluble drugs.

  • Improved Absorption: The large surface area of the nano/micro-emulsion facilitates drug release and absorption across the intestinal wall.

  • Reduced Food Effect: Can lead to more consistent absorption regardless of food intake.

Q3: How can forming a lipophilic salt improve the bioavailability of my hydrochloride salt?

A3: While it may seem counterintuitive to make a salt of a salt, creating a "lipophilic salt" or "hydrophobic ion pair" can be a powerful strategy.[5][20][21] The hydrochloride salt of your basic compound is designed to improve aqueous solubility. However, if the compound is highly lipophilic, this may not be sufficient, and it can still have very low solubility in the lipidic excipients used in formulations like SEDDS.

By performing a salt metathesis reaction (swapping the chloride ion for a bulky, lipophilic counter-ion like docusate or a long-chain fatty acid), you can create a new entity that is much more soluble in oils.[5][20][21][22] This allows for a much higher drug loading in lipid-based formulations, making a single-dose oral formulation feasible.

Q4: What analytical techniques are recommended for quantifying this compound in biological samples?

A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma or tissue homogenates.[16][21][23][24]

Key Advantages:

  • High Sensitivity: Can detect very low concentrations of the analyte.

  • High Selectivity: Can distinguish the parent drug from its metabolites and endogenous matrix components.

  • Robustness: Provides reliable and reproducible results, which is essential for pharmacokinetic studies.

Developing a robust LC-MS/MS method will be a critical step in accurately assessing the bioavailability of your compound in different formulations.

Part 3: Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines a general procedure for developing a SEDDS formulation.

Objective: To prepare a stable SEDDS formulation that enhances the solubilization of this compound.

Materials:

  • This compound

  • Oils (e.g., Capryol 90, Labrafac lipophile WL 1349, Olive oil)

  • Surfactants (e.g., Kolliphor EL, Tween 80, Cremophor RH40)

  • Co-solvents/Co-surfactants (e.g., Transcutol HP, PEG 400, Propylene glycol)

  • Vortex mixer

  • Magnetic stirrer

  • Distilled water

Methodology:

  • Excipient Screening (Solubility Studies): a. Accurately weigh an excess amount of the compound into separate vials containing 1 mL of each selected oil, surfactant, and co-solvent. b. Vortex the vials for 2 minutes and then place them in a shaking water bath at 37°C for 48 hours to reach equilibrium. c. Centrifuge the samples at 5000 rpm for 15 minutes. d. Carefully collect the supernatant and dilute with a suitable solvent (e.g., methanol). e. Quantify the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV). f. Select the excipients that show the highest solubility for the compound.

  • Construction of Pseudo-Ternary Phase Diagrams: a. Based on the screening results, select an oil, a surfactant, and a co-solvent. b. Prepare mixtures of the surfactant and co-solvent (Smix) in various weight ratios (e.g., 1:1, 2:1, 1:2). c. For each Smix ratio, prepare a series of formulations by mixing the oil and Smix in different weight ratios (e.g., from 9:1 to 1:9). d. To each of these mixtures, add a fixed amount of the drug. e. Titrate each mixture with distilled water dropwise while vortexing. f. Visually observe the formation of emulsions and identify the clear, transparent, or slightly bluish nanoemulsion region. g. Plot the results on a ternary phase diagram to delineate the self-emulsifying region.

  • Preparation of the Optimized SEDDS Formulation: a. Select a formulation from the self-emulsifying region of the phase diagram that has a high drug loading capacity. b. Accurately weigh the required amounts of oil, surfactant, co-solvent, and the drug into a glass vial. c. Vortex the mixture until a clear, homogenous solution is obtained. Gentle heating (up to 40°C) may be used if necessary to aid dissolution.

G Start Start: Select Excipients Solubility Screen for Drug Solubility in Oils, Surfactants, Co-solvents Start->Solubility Ternary Construct Pseudo-Ternary Phase Diagrams Solubility->Ternary Select best excipients Optimize Select Optimized Ratio of Oil:Surfactant:Co-solvent Ternary->Optimize Identify self-emulsifying region Prepare Prepare Final SEDDS Formulation by mixing components Optimize->Prepare Characterize Characterize Formulation (Droplet size, Zeta potential, etc.) Prepare->Characterize

Caption: Workflow for SEDDS formulation development.

Protocol 2: Caco-2 Permeability Assay

This protocol provides a standardized method for assessing the intestinal permeability of a compound.

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound stock solution (in DMSO)

  • Lucifer yellow (monolayer integrity marker)

  • Control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Culture and Seeding: a. Culture Caco-2 cells according to standard protocols. b. Seed the cells onto the Transwell inserts at an appropriate density (e.g., 60,000 cells/cm²). c. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: a. Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a volt-ohm meter. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²). b. Alternatively, perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be very low (<1.0 x 10⁻⁷ cm/s).

  • Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers twice with pre-warmed (37°C) HBSS. b. Add fresh HBSS to the basolateral (receiver) compartment (e.g., 1.5 mL). c. Prepare the dosing solution by spiking the test compound into pre-warmed HBSS in the apical (donor) compartment (e.g., 0.5 mL) to achieve the final desired concentration (e.g., 10 µM). The final DMSO concentration should be <1%. d. Incubate the plates at 37°C on an orbital shaker. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment and replace it with an equal volume of fresh, pre-warmed HBSS. f. At the end of the experiment, take a sample from the apical compartment.

  • Permeability Assay (Basolateral to Apical - B to A): a. Repeat the steps in section 3, but add the dosing solution to the basolateral compartment and sample from the apical compartment. This is done to determine the efflux ratio.

  • Sample Analysis and Calculation: a. Analyze the concentrations of the compound in all samples using a validated LC-MS/MS method. b. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux (rate of drug appearance in the receiver compartment).

    • A is the surface area of the Transwell membrane (cm²).

    • C₀ is the initial concentration of the drug in the donor compartment. c. Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)

References

  • Yang, X., Gao, P., Liu, C., Zhang, Y., & Cui, M. (2021). Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine. AAPS PharmSciTech, 22(7), 241. [Link]

  • Shafiq, S., Faiyaz, A., Sushma, T., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Design and development of oral drug delivery system of a poorly water-soluble drug: a technical note. AAPS PharmSciTech, 8(4), E109.
  • Khan, A., & Singh, A. (2021). Preparation and Evaluation of a Self-Emulsifying Drug Delivery System for Improving the Solubility and Permeability of Ticagrelor. ACS Omega, 6(39), 25399–25409. [Link]

  • Alqahtani, M. S., Kazi, M., & Al-Anazi, F. K. (2021). Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment. Pharmaceutics, 13(5), 694. [Link]

  • International Journal of Pharmaceutical Sciences and Research & Technology. (2023). Self-Emulsifying Drug Delivery System (SEDDS). IJPSRR, 79(2), 002.
  • Volpe, D. A. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. In Methods in Molecular Biology (pp. 233-247). Humana Press.
  • PubChem. (n.d.). 2-(4-Tert-butylphenoxy)propanoic acid. Retrieved from [Link]

  • Williams, H. D., & Pouton, C. W. (2020). Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development. American Pharmaceutical Review.
  • Drug Development & Delivery. (n.d.). LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery. Retrieved from [Link]

  • Ginski, M., & Taneja, R. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2530. [Link]

  • Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques. Retrieved from [Link]

  • Williams, H. D., Sahbaz, Y., & Pouton, C. W. (2020). Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development.
  • MDPI. (2023). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. Molecules, 28(4), 1735. [Link]

  • Stewart, C. A., Williams, H. D., & Pouton, C. W. (2020). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 17(10), 3847–3861. [Link]

  • PubMed. (n.d.). Discovery of amide replacements that improve activity and metabolic stability of a bis-amide smoothened antagonist hit. Retrieved from [Link]

  • Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. The AAPS journal, 10(2), 194–204. [Link]

  • Oehlrich, D., Prokopcova, H., & Gijsen, H. J. M. (2014). The evolution of amidine-based brain penetrant BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(9), 2033–2045. [Link]

  • Journal of Neonatal Surgery. (2022). BIO-Analytical Method Development and Validation By LC/MS/MS Technique.
  • Andersen, J. V., & Hansen, H. D. (2021). Prodrugs and their activation mechanisms for brain drug delivery. RSC Medicinal Chemistry, 12(1), 16-32.
  • Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling, 57(2), 184-196. [Link]

  • Sorkun, M. C., Khetan, A., & Er, S. (2019). AqSolDB, a curated reference set of aqueous solubility and 2D descriptors for a diverse set of compounds. Scientific data, 6(1), 143. [Link]

  • Pharmapproach.com. (n.d.). Preformulation Studies: Solubility analysis. Retrieved from [Link]

  • Sun, H., & Scott, D. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(7), 534–538.
  • Journal of Pharmaceutical Science and Technology. (n.d.). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Retrieved from [Link]

  • Husain, A., et al. (2015). Amide prodrugs of NSAIDs: Synthesis and biological evaluation with a hydrolysis study. Scholars Academic Journal of Pharmacy, 4(3), 145-152.
  • Talevi, A. (2022). Oral Bioavailability Assessment: Basics and Strategies for Drug Discovery and Development. Elsevier.
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  • Tenore, G. C. (2023). Drug Bioavailability. In StatPearls. StatPearls Publishing. [Link]

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"troubleshooting inconsistent results with 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Troubleshooting 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride

Welcome to the technical support guide for this compound (CAS No. 175277-47-1). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental inconsistencies encountered with this valuable synthetic intermediate. The amidine functional group, while versatile, possesses specific reactivity that requires careful handling to ensure reproducibility and high-purity outcomes. This guide provides in-depth, field-proven insights to help you achieve consistent results.

Section 1: Frequently Asked Questions (FAQs) - First Line of Defense

This section addresses the most common initial queries regarding the handling, stability, and analysis of this compound.

Q1: What are the essential physical properties and recommended storage conditions for this compound?

Understanding the fundamental properties of your reagent is the first step to successful experimentation. This compound is a hydrochloride salt, which dictates its solubility and hygroscopic nature.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 175277-47-1 [1]
Molecular Formula C12H19ClN2O [1][2]
Molecular Weight 242.75 g/mol [1][2]
Appearance Solid [3]
Melting Point 194-196°C [1]
Solubility Soluble in water and alcohols.[4][5]

| Storage | Sealed in a dry environment, at room temperature, away from moisture.[1] | |

Expert Insight: As a hydrochloride salt, the compound is hygroscopic. Improper storage can lead to the absorption of atmospheric moisture, which can introduce water into otherwise anhydrous reactions and potentially initiate hydrolysis.

Q2: My post-workup NMR and LC-MS analyses show a persistent impurity with a mass of 207 g/mol . What is it?

This is the most frequently reported issue. The impurity is almost certainly 2-(4-tert-butylphenoxy)acetamide . This arises from the hydrolysis of the amidine functional group. The amidine (C=N) is converted to the more thermodynamically stable amide (C=O).

Q3: Why is my compound degrading during my experiment or workup?

The ethanimidamide hydrochloride functional group is sensitive to pH extremes. Both strongly acidic and strongly basic aqueous conditions can catalyze hydrolysis.[6][7] If your workup involves an aqueous quench with acid or base, you risk converting your product into the corresponding amide.[6]

Q4: I am struggling to reproduce a literature synthesis for this compound. What are the most critical parameters to control?

Reproducibility issues in amidine synthesis typically stem from three critical areas:

  • Strict Anhydrous Conditions: Many synthetic routes to amidines, such as the Pinner reaction, involve moisture-sensitive intermediates (e.g., imido ethers).[4] The presence of water will quench these intermediates and drastically reduce your yield.

  • Reagent Purity: Ensure the purity of your starting materials, particularly the precursor nitrile (2-(4-tert-butylphenoxy)acetonitrile).

  • Temperature Control: Some amidine formation reactions are exothermic. Maintaining the recommended temperature profile is crucial to prevent side reactions.

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems.

Problem 1: Low or Inconsistent Synthetic Yields

Symptom: The reaction fails to proceed to completion (as monitored by TLC or LC-MS), or the final isolated yield is significantly lower than anticipated.

Causality Analysis & Solutions:

  • Possible Cause 1: Moisture Contamination.

    • Explanation: The Pinner reaction, a common method for synthesizing amidines from nitriles, proceeds via an imidate hydrochloride intermediate.[4][8] This intermediate is highly susceptible to hydrolysis. Even trace amounts of water will convert it to an ester, halting the formation of the desired amidine.

    • Solution: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., Argon or Nitrogen).

  • Possible Cause 2: Product Loss During Aqueous Workup.

    • Explanation: As a hydrochloride salt, the product is water-soluble.[6] If you perform an aqueous workup, a significant portion of your product may remain in the aqueous layer and be discarded.

    • Solution: Before discarding the aqueous layer, check it via TLC or LC-MS to see if the product is present.[6] If so, you may need to perform additional extractions with an organic solvent or consider a non-aqueous workup.

  • Possible Cause 3: Incorrect Stoichiometry or Reagent Inactivity.

    • Explanation: In a Pinner-type synthesis, the reaction requires bubbling anhydrous HCl gas through the reaction mixture.[5] If the HCl is not sufficiently dry or is not added in sufficient quantity, the reaction will be incomplete. Similarly, the subsequent addition of ammonia must be anhydrous.

    • Solution: Use a fresh source of anhydrous HCl and ammonia. Monitor the reaction progress carefully to determine the point of completion before proceeding to the next step.

Workflow: Diagnosing Low Yields

Caption: A logical workflow for troubleshooting low reaction yields.

Problem 2: Product Degradation and Impurity Formation

Symptom: The appearance of new spots on a TLC plate or unexpected peaks in NMR/LC-MS analysis, particularly a peak corresponding to the amide byproduct.

Causality Analysis & Solutions:

  • Primary Cause: Hydrolysis.

    • Explanation: The central carbon of the amidine functional group is electrophilic. Under acidic conditions, a nitrogen atom is protonated, making the carbon even more susceptible to nucleophilic attack by water. Under basic conditions, hydroxide can directly attack the carbon. In both pathways, the final product is the more stable amide.[7][9]

    • Solution: Avoid prolonged exposure to aqueous acids or bases during workup and purification.[6] If a pH adjustment is necessary, perform it quickly and at low temperatures. When performing column chromatography, use a neutral mobile phase and consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine mixed with the solvent system.

Visualization: Amidine Hydrolysis Pathway

Hydrolysis_Pathway Amidine 2-(4-tert-butylphenoxy)ethanimidamide (Product) Protonated_Amidine Protonated Intermediate Amidine->Protonated_Amidine H⁺ (Acid Catalyst) Tetrahedral_Int Tetrahedral Intermediate Protonated_Amidine->Tetrahedral_Int + H₂O Water_Attack Nucleophilic Attack by H₂O Amide 2-(4-tert-butylphenoxy)acetamide (Impurity) Tetrahedral_Int->Amide Rearrangement & -NH₃

Caption: Simplified acid-catalyzed hydrolysis of the amidine to the amide impurity.

Section 3: Recommended Experimental Protocols

To ensure consistency, follow these validated protocols designed to mitigate common issues.

Protocol 1: Stability Test for Workup Conditions

This protocol helps determine if your planned workup procedure is causing product degradation.[6]

  • Prepare Samples: Once your reaction is complete (but before workup), extract three small, equal aliquots of the crude reaction mixture.

  • Sample A (Control): Dilute with a suitable organic solvent (e.g., DCM or EtOAc) and spot directly onto a TLC plate.

  • Sample B (Acid Test): Add a few drops of the acidic solution you plan to use for your workup (e.g., 1M HCl). Stir for 15 minutes.

  • Sample C (Base Test): Add a few drops of the basic solution you plan to use (e.g., sat. NaHCO₃). Stir for 15 minutes.

  • Analysis: Work up samples B and C by extracting with an organic solvent, drying, and concentrating. Spot all three samples (A, B, C) on the same TLC plate.

  • Interpretation: If new spots appear or the product spot diminishes in lanes B or C compared to the control lane A, your workup conditions are causing degradation.

Protocol 2: General Synthesis via Pinner Reaction (Illustrative)

This protocol outlines the critical steps for a Pinner-type synthesis, which is a common route for such compounds.[5]

  • Setup: Assemble oven-dried glassware under an inert atmosphere of dry Argon or Nitrogen.

  • Reactant Preparation: Dissolve 2-(4-tert-butylphenoxy)acetonitrile (1.0 eq) and anhydrous ethanol (1.1 eq) in anhydrous diethyl ether.

  • Imidate Formation: Cool the solution to 0°C. Bubble anhydrous hydrogen chloride gas through the solution until saturation. Seal the vessel and allow it to stand at a low temperature (e.g., 4°C) for 12-24 hours until a precipitate (the imidate hydrochloride) forms.

  • Amidine Formation: Collect the imidate salt by filtration under inert atmosphere. Wash with cold, anhydrous ether. Suspend the salt in a fresh solution of anhydrous ethanol. Cool to 0°C and bubble anhydrous ammonia gas through the suspension until saturation.

  • Isolation: Allow the mixture to stir at room temperature. The product, this compound, will precipitate along with ammonium chloride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Critical Note: All reagents and solvents, including the HCl and ammonia gases, must be strictly anhydrous for this reaction to be successful.[4]

References

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Harjani, J. R., Liang, C., & Jessop, P. G. (2011). The condensation of primary amine with N,N-dimethylacetamide dimethyl acetal. Journal of Organic Chemistry, 76(6), 1683-1691.
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  • Rojas Lab. (2023). Struggling with Synthesis? This ONE Hack Changes Everything! YouTube. [Link]

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  • S. S. P. (2021).
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Technical Support Center: Optimizing In Vivo Dosage of 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Investigator: Publicly available data on the in vivo administration of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride is limited. This guide has been developed by our senior application scientists to provide a robust framework for optimizing the in vivo dosage of this and other novel chemical entities. The principles, protocols, and troubleshooting advice are grounded in established preclinical drug development methodologies.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for this compound in my animal model?

A: Establishing a safe and potentially efficacious starting dose is a critical first step. Since specific in vivo data for this compound is scarce, a multi-faceted approach is required:

  • Literature Review of Analog Compounds: Investigate compounds with a similar scaffold. For instance, studies on molecules with a 4-tert-butylphenoxy group, such as 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76), have been conducted. In a rat model of Parkinson's disease, DL76 was administered at a dose of 50 mg/kg.[1][2] This can serve as a very rough starting point, but significant adjustments should be anticipated based on the full structure of your molecule.

  • In Vitro Data Extrapolation: Utilize in vitro potency data (e.g., IC50 or EC50). While not a direct conversion, this data can inform the potential concentration range needed at the target site.

  • Dose Escalation Studies: A formal dose-range finding (DRF) or maximum tolerated dose (MTD) study is the most reliable method when prior data is lacking.[3][4] This involves administering escalating doses to different animal groups to identify a dose that is well-tolerated and to observe for any signs of toxicity.

Q2: What is the best way to formulate this compound for in vivo administration?

A: The hydrochloride salt form of your compound suggests it may have some aqueous solubility. However, the "4-tert-butylphenoxy" moiety is lipophilic. Therefore, solubility and vehicle selection are critical.

  • Initial Solubility Assessment: Systematically test the solubility in common, biocompatible vehicles. Start with sterile water, then saline, and then progress to vehicles containing solubilizing agents like PEG400, Tween 80, or DMSO.

  • Vehicle Toxicity: Always include a vehicle-only control group in your studies to ensure that any observed effects are due to the compound and not the formulation.[3] High concentrations of organic solvents like DMSO can have their own biological effects.

  • Dose Number (Do): For oral administration, the dose number can be a useful metric to predict whether a compound's solubility will be a limiting factor for absorption. It relates the dose to the compound's solubility and the volume of fluid available for dissolution in the gastrointestinal tract.[5]

Q3: Which route of administration should I choose?

A: The choice of administration route significantly impacts the pharmacokinetic profile of the compound.

  • Intravenous (IV): This route ensures 100% bioavailability and is often used in early pharmacokinetic studies to determine clearance and volume of distribution.[6]

  • Intraperitoneal (IP): Often used in rodent studies for systemic exposure, it generally leads to rapid absorption, though it can be subject to some first-pass metabolism in the liver.

  • Oral (PO): If the intended clinical application is oral, this route is essential to study. It will provide insights into oral bioavailability, which can be affected by poor absorption or high first-pass metabolism.[7]

  • Subcutaneous (SC): This route can provide a slower, more sustained release of the compound compared to IV or IP administration.[6]

The optimal route will depend on the therapeutic goal and the physicochemical properties of the compound.

Troubleshooting Guide

Issue Potential Causes Recommended Actions & Optimization Strategies
High variability in responses within the same dose group. - Inconsistent dosing technique.- Formulation instability or non-homogeneity.- Biological variability among animals.- Standardize administration procedures with a detailed SOP.[4]- Ensure the formulation is a homogenous solution or a stable, uniform suspension. Assess stability under experimental conditions.- Increase the sample size per group to improve statistical power.[4]
Lack of efficacy at the highest tested dose. - Insufficient drug exposure (low bioavailability, rapid clearance).- The compound has low intrinsic potency.- The chosen dose range was too low.- Conduct a pharmacokinetic (PK) study to measure plasma concentrations (Cmax, AUC) and determine if the compound is reaching the systemic circulation.[3]- Re-evaluate in vitro data. If potency is low, chemical modification may be needed.- If PK data shows good exposure, a higher dose range in the efficacy study may be warranted, guided by toxicology data.
Unexpected toxicity or mortality at low doses. - The starting dose was too high for the chosen animal model.- Vehicle-induced toxicity.- Rapid clearance leading to high initial peak concentrations (Cmax).- Redesign the dose-range finding study with a significantly lower starting dose (e.g., 10-fold lower).[3]- Run a vehicle-only toxicity study.- Consider a different route of administration (e.g., subcutaneous or osmotic pump) to achieve more stable plasma concentrations.[6]
Gender differences in pharmacokinetics or response. - Sex-dependent differences in drug metabolism are common.- Analyze data for male and female animals separately. For some compounds, significant gender-related differences in metabolism and pharmacokinetics have been observed.[8]

Experimental Protocols & Data Presentation

Protocol 1: Dose-Range Finding (DRF) Study

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a dose range for subsequent efficacy studies.

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control. A typical group size is 3-5 animals per sex.[3]

  • Dose Selection: Choose doses based on a logarithmic or semi-logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to potentially identify a no-effect level and a toxic level.[3]

  • Administration: Administer the compound via the intended route of administration.

  • Monitoring:

    • Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and then daily for 7-14 days).[3]

    • Record body weight before dosing and daily throughout the study. A body weight loss of over 15-20% is often considered a humane endpoint.[3]

    • At the end of the study, perform a gross necropsy and consider collecting tissues for histopathology.

Data Presentation: Dose-Range Finding Study
Dose Group (mg/kg) N (M/F) Mortality Mean Body Weight Change (%) - Day 7 Key Clinical Observations
Vehicle Control5/50/10+5.2%No abnormal findings.
105/50/10+4.8%No abnormal findings.
305/50/10+2.1%Mild, transient lethargy at 2 hours post-dose.
1005/51/10-8.5%Lethargy, piloerection observed in most animals up to 24 hours.
3005/54/10-18.2% (survivors)Severe lethargy, ataxia, hunched posture.
Protocol 2: Single-Dose Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of the compound.

Methodology:

  • Animal Model: Use the same animal model as in the efficacy studies, often with cannulated vessels for easier blood sampling.

  • Dosing: Administer a single dose of the compound at a therapeutically relevant and well-tolerated level, determined from the DRF study.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Bioanalysis: Process blood to plasma or serum and store frozen. Analyze the samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.[4]

  • Data Analysis: Use pharmacokinetic software to model the concentration-time data and calculate key parameters.

Visualizations

Dose Optimization Workflow

DoseOptimizationWorkflow cluster_0 Phase 1: Preparation & Initial Testing cluster_1 Phase 2: In Vivo Dose Finding cluster_2 Phase 3: Efficacy Testing InVitro_Data In Vitro Potency (IC50/EC50) DRF_MTD Dose-Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study InVitro_Data->DRF_MTD Inform Starting Dose Analog_Data Analog Compound Literature Data Analog_Data->DRF_MTD Inform Starting Dose Formulation Formulation & Solubility Development Formulation->DRF_MTD PK_Study Pharmacokinetic (PK) Study DRF_MTD->PK_Study Select Tolerated Dose Efficacy_Study Definitive Efficacy Study (Multiple Dose Groups) DRF_MTD->Efficacy_Study Select Dose Range PK_Study->Efficacy_Study Confirm Exposure & Inform Dose Regimen PD_Study Pharmacodynamic (PD) Study Efficacy_Study->PD_Study Correlate Dose, Exposure, & Effect

Caption: A typical workflow for optimizing in vivo dosage.

Troubleshooting Logic

TroubleshootingLogic Start Efficacy Study Shows Unexpected Outcome No_Efficacy Problem: No Efficacy Start->No_Efficacy High_Toxicity Problem: High Toxicity Start->High_Toxicity High_Variability Problem: High Variability Start->High_Variability Check_PK Action: Run PK Study (Measure Drug Exposure) No_Efficacy->Check_PK Is the compound getting into circulation? Lower_Dose Action: Lower Starting Dose & Re-run DRF Study High_Toxicity->Lower_Dose Was the MTD overestimated? Check_Formulation Action: Check Formulation (Stability, Homogeneity) High_Variability->Check_Formulation Is the dose consistent? Refine_Technique Action: Refine & Standardize Administration Technique Check_Formulation->Refine_Technique Is administration consistent?

Caption: A decision tree for troubleshooting common in vivo issues.

References

  • Hsu, J. C., & Au, S. T. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics, 24(1). [Link]

  • ResearchGate. (n.d.). Strategy for Designing In Vivo Dose-Response Comparison Studies | Request PDF. [Link]

  • Pao, E., & Pao, L. (2020). Dose optimization during drug development: whether and when to optimize. Journal of the National Cancer Institute, 112(1), 13-18. [Link]

  • Eckert, K., et al. (1991). Pharmacokinetics of the new oral blood glucose-lowering agent (-)-2-(4-tert.-butylphenoxy)-7-(4-chlorophenyl)-heptanic acid sodium salt in mice, rats and dogs. Arzneimittelforschung, 41(5), 469-474. [Link]

  • MacDonald, A. (2025). Overcoming In Vivo Delivery Challenges With Image-Guided Innovation. Technology Networks. [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]

  • Wuelfing, P., & ElMarrouni, A. (2024). Dose Number as a Tool to Guide Lead Optimization of Orally Bioavailable Compounds. Drug Hunter. [Link]

  • Grotz, V. L., et al. (2017). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food and Chemical Toxicology, 105, 22-31. [Link]

  • PubChem. (n.d.). 2-(2-Tert-butyl-4-methylphenoxy)ethanimidamide. [Link]

  • Szałek, A., et al. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. International Journal of Molecular Sciences, 21(10), 3411. [Link]

  • Varum, F. J. O., et al. (2020). Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research. Pharmaceutics, 12(10), 940. [Link]

  • Obach, R. S., et al. (2005). Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats. Drug Metabolism and Disposition, 33(8), 1191-1201. [Link]

  • Kovarik, J. M., et al. (2002). Pharmacokinetics and cell trafficking dynamics of 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride (FTY720) in cynomolgus monkeys after single oral and intravenous doses. Journal of Pharmacology and Experimental Therapeutics, 301(2), 519-525. [Link]

  • Stanford Medicine. (n.d.). In vivo pharmacology. Transgenic, Knockout, and Tumor Model Center. [Link]

  • Vinken, M., & Van den hof, R. (2023). The evolving role of investigative toxicology in the pharmaceutical industry. Nature Reviews Drug Discovery, 22(2), 143-162. [Link]

  • Łażewska, D., et al. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. International Journal of Molecular Sciences, 21(10), 3411. [Link]

  • Łażewska, D., et al. (2019). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. Molecules, 24(19), 3439. [Link]

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Technical Support Center: Stability of 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Experimental Support Division

This guide is designed for researchers, scientists, and drug development professionals working with 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride. Understanding the stability of this compound in solution is critical for obtaining reproducible and reliable experimental results. This document provides in-depth answers to common questions, troubleshooting advice for issues encountered during experimentation, and validated protocols for stability assessment.

Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solution?

The primary and most anticipated degradation pathway for this compound is hydrolysis. The ethanimidamide functional group, which is a type of amidine, is susceptible to cleavage in the presence of water. This reaction is a classic example of specific acid-base catalysis, where the rate of degradation is significantly influenced by the concentration of hydrogen (H+) and hydroxide (OH-) ions.[1]

Hydrolysis will break the carbon-nitrogen double bond, leading to the formation of 2-(4-tert-butylphenoxy)acetamide or the corresponding carboxylic acid ester, and releasing ammonia or an ammonium salt. This process is analogous to the hydrolysis of amides, which, while generally stable, can be cleaved under harsh conditions like strong acids or bases with heat.[2][3]

Below is a diagram illustrating the hypothesized hydrolysis pathway.

Hydrolysis_Pathway cluster_main Hypothesized Hydrolysis of 2-(4-tert-butylphenoxy)ethanimidamide Compound 2-(4-tert-butylphenoxy)ethanimidamide (Protonated Amidine) Intermediate Tetrahedral Intermediate Compound->Intermediate + H2O (Nucleophilic Attack) Product1 2-(4-tert-butylphenoxy)acetate (Ester/Carboxylic Acid Derivative) Intermediate->Product1 Elimination Product2 Ammonium Chloride (NH4Cl) Intermediate->Product2

Caption: Hypothesized hydrolysis pathway of the compound.

Q2: How does solution pH impact the stability of this compound?

The pH of the solution is arguably the most critical factor governing the stability of this compound.

  • Acidic Conditions (Low pH): In strongly acidic solutions, the imidamide group will be fully protonated. While this protonation enhances water solubility, it also makes the central carbon atom highly electrophilic and susceptible to nucleophilic attack by water.[2][3] Acid-catalyzed hydrolysis is therefore a significant risk, potentially leading to rapid degradation.[4]

  • Neutral Conditions (pH ~6-8): The compound is expected to be most stable in the near-neutral pH range. In this state, the concentration of both aggressive hydronium and hydroxide ions is minimized, thus slowing the rate of hydrolysis. For biological experiments, maintaining the pH of buffers in this range is crucial.

  • Basic Conditions (High pH): Under basic conditions, the deprotonated (free base) form of the amidine may become more prevalent. While the free base itself might be less susceptible to acid-catalyzed breakdown, the high concentration of hydroxide ions provides a potent nucleophile for base-catalyzed hydrolysis.[5] This can lead to a different but equally effective degradation pathway. Furthermore, the free base may have lower aqueous solubility than the hydrochloride salt, potentially causing precipitation.[6]

A pH-rate profile, which plots the degradation rate constant against pH, would likely show a "V" shape, with the lowest point of the "V" indicating the pH of maximum stability.[1]

Q3: I'm observing precipitation when I dilute my stock solution into my aqueous buffer. What is the cause and how can I fix it?

This is a common issue related to solubility and pH. The compound is supplied as a hydrochloride salt, which is generally chosen to enhance aqueous solubility.[6] The precipitation you are observing is likely the free base form of the compound.

Causality:

  • High Buffer pH: If your aqueous buffer has a pH significantly above the pKa of the protonated amidine group, it will cause deprotonation. The resulting neutral, free base form is often much less soluble in water than the charged salt form, causing it to precipitate out of solution.

  • Insufficient Solvent Capacity: Even if the pH is appropriate, high concentrations can exceed the intrinsic solubility of the compound in that specific buffer system.

Solutions:

  • Adjust Buffer pH: Lower the pH of your final working solution to ensure the compound remains in its protonated, more soluble salt form.

  • Use a Co-solvent: If adjusting the pH is not possible for your experiment, consider preparing your stock solution in a water-miscible organic solvent like DMSO or ethanol and then diluting it carefully. The small percentage of organic solvent in the final solution can help maintain the solubility of the free base. Always check for solvent compatibility with your experimental system.

  • Sonication/Vortexing: Gentle warming and sonication can sometimes help redissolve precipitates, but this may not be a permanent solution if the underlying cause is pH-related.

Q4: What are the recommended solvents for preparing and storing solutions?

Choosing the right solvent is key to maximizing both solubility and stability.

Solvent TypeRecommended UseRationale & Considerations
Polar Aprotic Solvents (e.g., DMSO, DMF)High-concentration stock solutions These solvents readily dissolve the compound and, being aprotic, prevent hydrolysis. This makes them ideal for long-term storage of concentrated stocks. Ensure the final concentration in your assay is low enough to avoid solvent-induced artifacts.
Polar Protic Solvents (e.g., Water, Ethanol, Methanol)Working solutions, short-term use The hydrochloride salt form is expected to be soluble in water.[6] However, these protic solvents can participate in hydrolysis, reducing long-term stability.[7] Solutions in these solvents should be prepared fresh daily.
Aqueous Buffers (e.g., PBS, HEPES)Final experimental solutions Buffers are essential for controlling pH and maintaining physiological conditions. Choose a buffer system that maintains a pH range of approximately 6.0-7.5 for optimal stability. Prepare fresh before each experiment.

Note: The compound is generally stable in acetone and chlorinated solvents but may be unstable in protic solvents like methanol or water.[7]

Troubleshooting Guide
Observed ProblemPotential Cause(s)Recommended Action(s)
Inconsistent or lower-than-expected activity in a biological assay. Compound Degradation: The compound may have hydrolyzed in the aqueous assay buffer, reducing the concentration of the active species.1. Prepare a fresh stock solution from solid material. 2. Prepare working solutions immediately before use. 3. Verify the pH of your final assay buffer. 4. Perform a time-course experiment to see if activity decreases over the duration of the assay.
Appearance of new peaks in HPLC chromatogram over time. Chemical Degradation: The new peaks are likely hydrolysis products or other degradants.1. Confirm the identity of the main peak by comparing with a freshly prepared standard. 2. Perform a forced degradation study (see Protocol 2) to characterize degradation products under various stress conditions (acid, base, heat).[1][5]
Stock solution changes color or becomes cloudy upon storage. Degradation or Precipitation: This indicates a change in the chemical or physical state of the compound.1. Discard the solution. 2. Re-evaluate your storage conditions (solvent, temperature, light exposure). Consider storing stocks at -20°C or -80°C. 3. For aqueous stocks, filter sterilization is preferred over autoclaving, which can cause thermal degradation.[8]
Difficulty dissolving the solid compound in water. Solubility Limit Reached: You may be trying to make a solution that is too concentrated.1. Attempt to dissolve a smaller amount in the same volume. 2. Use a co-solvent like DMSO for the initial stock and then dilute into your aqueous medium. 3. Gentle warming (e.g., 37°C) and vortexing can aid dissolution.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, which is suitable for long-term storage.

Materials:

  • This compound (MW: 242.75 g/mol )[9]

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need: 0.010 mol/L * 0.001 L * 242.75 g/mol = 0.0024275 g = 2.43 mg.

  • Weighing: Carefully weigh out 2.43 mg of the solid compound and place it into a sterile vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex until the solid is completely dissolved. If needed, gentle warming in a 37°C water bath can be used.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Workflow for Assessing Aqueous Stability via HPLC

This protocol provides a framework for a forced degradation study to determine the compound's stability profile. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this type of analysis.[10][11]

Stability_Workflow cluster_workflow HPLC-Based Stability Assessment Workflow Prep Prepare Solutions (e.g., 100 µM in different pH buffers) Incubate Incubate Samples (e.g., 4°C, 25°C, 40°C) Prep->Incubate Sample Sample at Time Points (t=0, 2, 4, 8, 24 hr) Incubate->Sample Quench Quench Reaction (If necessary, e.g., pH neutralization) Sample->Quench HPLC HPLC Analysis (Monitor peak area of parent compound) Quench->HPLC Analyze Data Analysis (Plot % Remaining vs. Time) HPLC->Analyze Result Determine Degradation Rate (Calculate k, t1/2) Analyze->Result

Caption: Experimental workflow for stability assessment.

Procedure:

  • Prepare Stress Conditions: Prepare a set of aqueous buffers, for example:

    • 0.1 M HCl (pH 1)

    • 0.1 M Acetate Buffer (pH 4)

    • Phosphate-Buffered Saline (PBS, pH 7.4)

    • 0.1 M Carbonate Buffer (pH 10)

    • 0.1 M NaOH (pH 13)

  • Initiate Study: From your DMSO stock, dilute the compound into each buffer to a final concentration of 100 µM. This is your t=0 sample set. Immediately inject one set onto the HPLC to get the initial peak area.

  • Incubate: Store the remaining solutions at various temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time Points: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), take an aliquot from each condition.

  • HPLC Analysis: Analyze each aliquot by HPLC. A typical starting point for method development is a C18 reverse-phase column.

    HPLC ParameterExample Value
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient Start at 5% B, ramp to 95% B over 15 min, hold 5 min
    Flow Rate 1.0 mL/min
    Detection UV at 254 nm and 280 nm
    Injection Volume 10 µL
  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample: % Remaining = (Peak Area at t=x / Peak Area at t=0) * 100.

    • Plot % Remaining versus time for each condition to visualize the stability profile.

    • Determine the degradation rate constant (k) and half-life (t½) for each condition.

References
  • Hydrolysis of anandamide and eicosapentaenoic acid ethanolamide in mouse splenocytes. (n.d.). National Institutes of Health.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). ACS Publications.
  • Amidine | Solubility of Things. (n.d.). Solubility of Things.
  • Solution behavior of amidine complexes: an unexpected cis/trans isomerization and formation of di- and trinuclear platinum(III) and platinum(II) species. (2009). PubMed.
  • An Overview of Some Imidates Derivatives with Anti-microbial Activity. (n.d.). Open Access Journals - Research and Reviews.
  • Analytical Methods. (n.d.). Japan International Cooperation Agency.
  • mechanism of amide hydrolysis. (2019). YouTube.
  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (n.d.). PMC - NIH.
  • Relative stability of amides, esters, anhydrides, and acyl chlorides. (n.d.). Khan Academy.
  • Anandamide hydrolysis: a new target for anti-anxiety drugs?. (n.d.). PubMed.
  • Acid and base-catalyzed hydrolysis of amides. (2014). Khan Academy.
  • 2-[4-(TERT-BUTYL)PHENOXY]ETHANIMIDAMIDE HYDROCHLORIDE. (n.d.). Chemical Supplier.
  • 2-(2-Tert-butyl-4-methylphenoxy)ethanimidamide. (n.d.). PubChem.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (2001). Trends in Analytical Chemistry.
  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024). MDPI.
  • log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. (n.d.). ResearchGate.
  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). MDPI.
  • Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
  • 175277-47-1(2-[4-(TERT-BUTYL)PHENOXY]ETHANIMIDAMIDE HYDROCHLORIDE) Product Description. (n.d.). ChemicalBook.
  • 2-(4-TERT-BUTYLPHENOXY)ETHANAMINE HYDROCHLORIDE - Safety Data Sheet. (2022). ChemicalBook.
  • 2-[4-(tert-Butyl)phenoxy]ethanimidamide hydrochloride. (n.d.). FUJIFILM Wako Chemicals.
  • 2-(4-(tert-Butyl)phenoxy)acetimidamide hydrochloride. (n.d.). CymitQuimica.
  • 2-(4-tert-Butylphenoxy)ethanol. (n.d.). PubChem.
  • Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). (2024). PMC - NIH.
  • (PDF) Two selective spectrophotometric methods for the determination of thioridazine hydrochloride in tablets and in biological fluids. (2025). ResearchGate.
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Technical Support Center: A Researcher's Guide to Addressing Off-Target Effects of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-tert-butylphenoxy scaffold, present in this molecule, is found in a class of compounds known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes like monoamine oxidase (MAO)[2][3]. This structural heritage makes a thorough investigation of off-target activities not just a recommendation, but a critical component of your experimental design.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial questions and concerns researchers face when working with a new chemical probe.

Q1: I'm observing a much stronger phenotype (or significant cytotoxicity) than my hypothesis predicted. Could this be an off-target effect?

A1: Yes, unexpectedly high potency or toxicity are classic indicators of potential off-target effects[4]. Your first step is to systematically differentiate the efficacious dose from the toxic dose.

  • Causality: A compound that is toxic at or near the concentration required for its desired biological effect may be activating pathways unrelated to your primary target (e.g., mitochondrial disruption, ion channel modulation)[5]. A large window between the effective concentration (EC50) and the cytotoxic concentration (CC50) provides initial confidence that your observed phenotype is not simply a result of the cells dying.

  • Actionable Step: Perform a detailed dose-response analysis for both your primary assay and a general cell viability assay (e.g., MTS, CellTiter-Glo®).

    • Protocol: Seed cells at an appropriate density and treat with a 10-point, 3-fold serial dilution of the compound for 24-72 hours.

    • Analysis: Simultaneously measure your specific endpoint (e.g., reporter gene activity, protein phosphorylation) and cell viability. Plot both curves and calculate the EC50 and CC50 values.

Parameter2-(4-tert-butylphenoxy)ethanimidamide HClInterpretation
EC50 (Target Activity) 1.5 µMThe concentration for 50% of the maximal desired effect.
CC50 (Cell Viability) 35 µMThe concentration at which 50% of cells are non-viable.
Selectivity Index (SI) >23 (CC50 / EC50)An SI > 10 is generally considered a good starting point, suggesting a reasonable therapeutic window. An SI < 3 warrants immediate and thorough off-target investigation.

Q2: My compound is pure according to the vendor's specification sheet. Can I rule out impurities as a source of the unexpected activity?

A2: Not entirely. While vendor specifications are a good starting point, the purity and identity of the compound should be independently verified. Synthesis byproducts or degradation products, even in small amounts, can be highly active and responsible for the observed phenotype[6].

  • Causality: A highly potent impurity can produce a biological effect at concentrations where the primary compound is inactive. What appears to be an off-target effect of your main compound could, in fact, be an on-target effect of an unknown contaminant.

  • Actionable Step:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the molecular weight of the main peak matches the expected mass of 2-(4-tert-butylphenoxy)ethanimidamide (C12H18N2O, ~220.3 g/mol )[7].

    • NMR (Nuclear Magnetic Resonance): Confirm the chemical structure.

    • HPLC (High-Performance Liquid Chromatography): Quantify the purity of the compound. Aim for >98% purity for cellular studies.

Q3: Based on its chemical structure, what are the likely off-target families for this compound?

A3: The 4-tert-butylphenoxy scaffold is a known pharmacophore. Computational and historical data suggest potential interactions with several target families.

  • Causality: Drugs often interact with unintended targets that share structural or electronic similarities with the intended target[8]. Predictive algorithms and analysis of existing structure-activity relationship (SAR) data can provide a roadmap of likely off-targets to investigate.

  • Predicted Targets:

    • Monoamine Oxidase B (MAO-B): Structurally related molecules are potent MAO-B inhibitors, which can impact neurotransmitter levels and cellular oxidative stress[2][3].

    • Histamine H3 Receptor (H3R): The same scaffold is present in known H3R antagonists, suggesting potential activity at this GPCR, which is primarily expressed in the central nervous system[3].

    • Ion Channels: Lipophilic compounds can often engage with hydrophobic pockets in various ion channels, leading to potent but non-specific cellular effects.

This predictive analysis is not definitive but provides a logical starting point for targeted off-target screening panels.

Part 2: Experimental Workflows for Off-Target Validation

If initial troubleshooting suggests a high likelihood of off-target effects, a more rigorous, evidence-based validation strategy is required.

Workflow 1: Initial Assessment of Unexpected Results

This workflow outlines the decision-making process when encountering confounding data in your experiments.

G start Unexpected Phenotype or High Toxicity Observed purity Step 1: Verify Compound Purity & Identity (LC-MS, NMR) start->purity dose_response Step 2: Perform Dose-Response for Efficacy (EC50) & Viability (CC50) purity->dose_response calculate_si Step 3: Calculate Selectivity Index (SI = CC50/EC50) dose_response->calculate_si si_check Is SI > 10? calculate_si->si_check high_risk High Risk of Off-Target Effects (Proceed to Orthogonal Validation) si_check->high_risk No low_risk Lower Risk (Continue with Caution & Controls) si_check->low_risk Yes

Caption: Initial troubleshooting workflow for unexpected experimental outcomes.

Protocol 1: Orthogonal Validation Using Genetic Knockdown

This is the gold standard for differentiating on-target from off-target effects. The logic is simple: if the compound's effect is truly mediated by your target of interest, removing that target should render the compound inert[4].

Objective: To determine if the biological effect of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride is dependent on the presence of its putative target.

Methodology:

  • Cell Line Generation:

    • Use CRISPR-Cas9 or shRNA to generate a stable cell line with a knockout (KO) or knockdown (KD) of your putative target protein.

    • Critical Control: Generate a parallel cell line using a non-targeting guide RNA or scrambled shRNA. This control accounts for any artifacts from the gene-editing process itself.

  • Experimental Setup:

    • Plate Wild-Type (WT), Non-Targeting Control, and KO/KD cells at identical densities.

    • Treat all three cell lines with a dose-response of your compound.

    • Include a vehicle-only control (e.g., DMSO) for each cell line.

  • Analysis:

    • Measure the phenotype of interest across all conditions.

    • On-Target Interpretation: The compound elicits a dose-dependent response in WT and Non-Targeting Control cells, but this response is significantly blunted or completely absent in the KO/KD cells.

    • Off-Target Interpretation: The compound elicits a similar dose-dependent response across all three cell lines (WT, Control, and KO/KD). This strongly indicates the phenotype is mediated by one or more off-targets.

G cluster_wt Wild-Type Cells cluster_kd Target Knockdown/Out Cells wt_compound + Compound wt_result Phenotype Observed wt_compound->wt_result kd_compound + Compound kd_result Phenotype Abolished? kd_compound->kd_result on_target Conclusion: ON-TARGET kd_result->on_target Yes off_target Conclusion: OFF-TARGET kd_result->off_target No

Caption: Logical workflow for orthogonal validation via genetic methods.

Protocol 2: Broad-Spectrum Off-Target Profiling

If your effect is confirmed to be off-target, or if you are performing due diligence for preclinical development, broad profiling is necessary.

Objective: To identify which unintended protein families this compound interacts with.

Methodology:

  • Select Screening Panels: Based on the structural alerts (see FAQ A3), a logical starting point would be to engage a contract research organization (CRO) for fee-for-service screening. Recommended panels include:

    • GPCR Panel: A binding assay panel (e.g., Eurofins SafetyScreen44™ GPCR panel) to test for activity at the histamine receptors and others.

    • Enzyme Panel: Include MAO-A and MAO-B activity assays.

    • Kinase Panel: While not a primary predicted target, kinase inhibition is a common source of off-target effects for many small molecules. A broad kinase panel (e.g., a 400+ kinase DiscoverX scanMAX® panel) is a valuable tool.

  • Data Interpretation: The CRO will provide data as "% inhibition at a given concentration" (typically 1 µM or 10 µM).

    • Prioritize Hits: Any target showing >50% inhibition should be considered a "hit" and warrants follow-up.

    • Generate IC50 Curves: Perform full dose-response curves for any validated hits to determine the potency of the off-target interaction.

TargetClass% Inhibition @ 10 µMIC50 (µM)Interpretation
Putative Target X N/A 95% 1.5 On-Target Activity
MAO-B Enzyme 88% 0.9 Significant Off-Target Hit. More potent than on-target.
Histamine H3R GPCR 65% 4.2 Moderate Off-Target Hit. Less potent than on-target.
SRC Kinase Kinase 12% >50 Not a significant off-target.

Caption: Example data from a broad off-target screening panel. This data reveals a potent off-target liability at MAO-B.

Part 3: Mitigation Strategies

Q4: I've confirmed a significant off-target effect. How can I salvage my project?

A4: Confirmation of an off-target effect is a critical discovery, not a failure. It allows you to proceed with a clear-eyed view. You have two primary paths:

  • Mitigate in the Assay: If the off-target is known, you may be able to design experiments to control for it. For example, if you confirm MAO-B inhibition, ensure your observations are not confounded by changes in monoamine levels or oxidative stress. However, this is a complex and often incomplete solution.

  • Chemical Modification (Recommended): The most robust solution is to use medicinal chemistry to "dial out" the unwanted activity[9].

    • Action: Collaborate with a medicinal chemist. Provide them with your on-target and off-target data (e.g., the table above).

    • Goal: Synthesize a small set of analogs of your parent compound with slight structural modifications designed to reduce binding to the off-target (e.g., MAO-B) while retaining affinity for your primary target. This process is known as developing structure-activity relationships (SAR).

Q5: What is the role of a negative control compound?

A5: An ideal negative control is a compound that is structurally very similar to your active compound but is inactive against your primary target[4].

  • Causality: If this "inactive" analog still produces the same phenotype in your assay, it provides powerful evidence that the effect is not due to interaction with the primary target but rather a property of the chemical scaffold itself (i.e., an off-target effect).

  • Application: If you undertake the chemical modification described in A4, you will likely generate analogs with lost or significantly reduced on-target potency. These compounds are perfect negative controls for your original hit molecule. Treating cells with both the active compound and an inactive analog in parallel is a powerful method to increase confidence that the observed phenotype is linked to the on-target activity.

References

  • MacDonald, M. L., & Lamerdin, J. (2012). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. [Link]

  • Patsnap. (2023). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Tsai, S. Q., et al. (2017). CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR-Cas9 nuclease off-targets. Nature Methods. [Link]

  • Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • Koutsoukas, A., et al. (2011). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing. [Link]

  • Addgene. (2024). CRISPR 101: Off-Target Effects. Addgene Blog. [Link]

  • Al-Shaer, D., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. [Link]

  • Zhang, XH., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Rudolph, J. (2017). Resolving the question of on- or off-target toxicity – a case study. Webinar Recording. [Link]

  • Łażewska, D., et al. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. International Journal of Molecular Sciences. [Link]

  • Łażewska, D., et al. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. PubMed. [Link]

  • PubChem. (n.d.). 2-(2-Tert-butyl-4-methylphenoxy)ethanimidamide. PubChem. [Link]

  • Więcek, M., et al. (2018). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. PubMed Central. [Link]

  • ResearchGate. (2020). (PDF) Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. ResearchGate. [Link]

  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

Sources

Technical Support Center: Refining Experimental Protocols for 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the synthesis and handling of this compound. Our focus is on providing practical, field-proven insights to ensure the integrity and success of your experiments.

I. Overview and Key Considerations

This compound is a versatile intermediate in medicinal chemistry, often utilized in the synthesis of bioactive molecules. Its amidine functional group is a key structural motif in many pharmacologically active compounds. The synthesis of this molecule typically involves a two-step process: the formation of the precursor nitrile, 2-(4-tert-butylphenoxy)acetonitrile, followed by its conversion to the target amidine hydrochloride via the Pinner reaction.

Success in synthesizing and utilizing this compound hinges on a thorough understanding of the reaction mechanisms and careful control of experimental parameters. This guide will walk you through the necessary protocols and provide solutions to common challenges.

II. Synthesis Workflow

The overall synthetic route can be visualized as a two-stage process. The first stage is a Williamson ether synthesis to prepare the nitrile intermediate. The second stage involves the Pinner reaction to form the imidate salt, followed by ammonolysis to yield the final amidine hydrochloride.

SynthesisWorkflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Amidine Formation A 4-tert-Butylphenol C Base (e.g., K2CO3) in Solvent (e.g., Acetone) A->C B Chloroacetonitrile B->C D 2-(4-tert-butylphenoxy)acetonitrile C->D Williamson Ether Synthesis E Anhydrous Alcohol (e.g., Ethanol) G Ethyl 2-(4-tert-butylphenoxy)ethanimidate hydrochloride (Pinner Salt) D->G Pinner Reaction E->G F Dry HCl gas F->G I This compound G->I Ammonolysis H Ammonia (in alcohol) H->I

Caption: Overall synthetic workflow for this compound.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4-tert-butylphenoxy)acetonitrile

This procedure is based on the principles of the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[1][2]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-tert-Butylphenol150.2215.0 g0.1
Chloroacetonitrile75.508.3 g (6.7 mL)0.11
Potassium Carbonate (anhydrous, finely powdered)138.2120.7 g0.15
Acetone (anhydrous)-200 mL-
Sodium Sulfate (anhydrous)---

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butylphenol (15.0 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and anhydrous acetone (200 mL).

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Slowly add chloroacetonitrile (8.3 g, 0.11 mol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in diethyl ether (150 mL) and wash with 5% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted phenol, followed by water (2 x 50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain 2-(4-tert-butylphenoxy)acetonitrile as a colorless oil.

Protocol 2: Synthesis of this compound (Pinner Reaction)

The Pinner reaction is an acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt, which is then converted to the amidine.[3][4] Strict anhydrous conditions are crucial for the success of this reaction.[5]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(4-tert-butylphenoxy)acetonitrile189.269.46 g0.05
Anhydrous Ethanol46.0750 mL-
Dry Hydrogen Chloride (gas)36.46Excess-
Anhydrous Diethyl Ether-100 mL-
Anhydrous Ammonia in Ethanol---

Procedure:

Step A: Formation of the Pinner Salt

  • Dissolve 2-(4-tert-butylphenoxy)acetonitrile (9.46 g, 0.05 mol) in anhydrous ethanol (50 mL) in a flame-dried, three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stirrer, and a calcium chloride drying tube.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. The reaction is exothermic, so maintain the temperature at 0-5 °C.

  • After saturation with HCl, seal the flask and allow it to stand at 0-4 °C for 24-48 hours, during which the Pinner salt (ethyl 2-(4-tert-butylphenoxy)ethanimidate hydrochloride) will precipitate as a white solid.

  • Add anhydrous diethyl ether (100 mL) to facilitate further precipitation.

  • Collect the precipitated salt by filtration under a nitrogen atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

Step B: Ammonolysis to the Amidine Hydrochloride

  • Suspend the dried Pinner salt in a saturated solution of anhydrous ammonia in ethanol (prepared by bubbling dry ammonia gas through anhydrous ethanol at 0 °C).

  • Stir the suspension at room temperature for 4-6 hours.

  • Monitor the reaction by IR spectroscopy, looking for the disappearance of the C=N stretch of the imidate and the appearance of the C=N stretch of the amidine.

  • Remove the solvent under reduced pressure.

  • The resulting solid is the crude this compound.

Purification:

Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.[6]

IV. Troubleshooting Guide

Troubleshooting cluster_nitrile Protocol 1: Nitrile Synthesis cluster_pinner Protocol 2: Pinner Reaction & Ammonolysis N1 N1 P1 P1 P2 P2 P3 P3

Caption: Troubleshooting guide for the synthesis of this compound.

V. Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the Pinner reaction?

A1: The Pinner reaction involves the formation of a highly reactive imidate hydrochloride (Pinner salt). This intermediate is very susceptible to hydrolysis.[3] Any moisture present in the reaction mixture will react with the Pinner salt to form an ester, or with the final amidine to form an amide, leading to byproducts and reduced yields of the desired amidine hydrochloride.[7][8]

Q2: My final product is a sticky oil instead of a crystalline solid. What could be the issue?

A2: This is often due to the presence of impurities, such as unreacted starting materials, byproducts like the corresponding amide or ester, or residual solvent. Inadequate drying of the product can also lead to a non-crystalline form. Rigorous purification, typically by recrystallization from a carefully chosen solvent system, is necessary. Ensure the product is thoroughly dried under vacuum.

Q3: How can I monitor the progress of the Pinner reaction and the subsequent ammonolysis?

A3: For the Pinner reaction, the formation of the imidate salt can be monitored by the precipitation of the solid from the reaction mixture. For the ammonolysis step, Infrared (IR) spectroscopy is a useful tool. You can monitor the disappearance of the C=N stretching frequency of the imidate salt and the appearance of the characteristic C=N and N-H stretching frequencies of the amidine hydrochloride.[9][10]

Q4: What are the expected spectroscopic features of this compound?

A4:

  • ¹H NMR: You would expect to see signals corresponding to the tert-butyl protons (a singlet around 1.3 ppm), the aromatic protons (two doublets in the aromatic region), the methylene protons adjacent to the oxygen (a singlet), and broad signals for the NH protons of the amidinium group.[11][12] The chemical shift of the NH protons can be variable and may depend on the solvent and concentration.

  • ¹³C NMR: Expect signals for the carbons of the tert-butyl group, the aromatic ring, the methylene carbon, and the amidinium carbon (which will be in the range of 160-170 ppm).

  • IR Spectroscopy: Key vibrational bands to look for include N-H stretching (broad bands in the 3400-3100 cm⁻¹ region), C=N stretching of the amidinium ion (around 1650-1680 cm⁻¹), and C-O stretching of the ether linkage.[9][13]

Q5: What are the best practices for storing this compound?

A5: Amidine hydrochlorides are generally more stable than their free base counterparts. However, they can still be sensitive to moisture and light. It is recommended to store the compound in a tightly sealed container, in a cool, dry, and dark place, preferably in a desiccator.[14] For long-term storage, flushing the container with an inert gas like nitrogen or argon is advisable.

VI. References

  • Canadian Science Publishing. (n.d.). INFRARED SPECTRA – STRUCTURE CORRELATIONS OF N-SUBSTITUTED TRIFLUOROACETAMIDINES. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of amidine (3) before bubbling CO 2 and after bubbling CO.... Retrieved January 13, 2026, from [Link]

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved January 13, 2026, from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved January 13, 2026, from [Link]

  • UCLA. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?. Retrieved January 13, 2026, from [Link]

  • ACS Omega. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved January 13, 2026, from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved January 13, 2026, from [Link]

  • SynArchive. (n.d.). Pinner Reaction. Retrieved January 13, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Hydrogen-Bonding Behavior of Amidines in Helical Structure. Retrieved January 13, 2026, from [Link]

  • John Wiley & Sons. (n.d.). Two amidine derivatives studied by 1H, 13C, 14N, 15N NMR and GIAO-CHF calculations. Retrieved January 13, 2026, from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved January 13, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). The Williamson ether synthesis. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of amidine (4) -А, ionic liquid (6) prepared after.... Retrieved January 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved January 13, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). Nuclear magnetic resonance spectroscopy. XIII. Amidines. VII. Proton and carbon-13 nuclear magnetic resonance studies on the tautomerism, geometrical isomerism, and conformation of some cyclic amidines, guanidines, and related systems. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). The Chemistry of the Amidines. Retrieved January 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved January 13, 2026, from [Link]

  • Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved January 13, 2026, from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved January 13, 2026, from [Link]

  • Chemguide. (n.d.). the hydrolysis of amides. Retrieved January 13, 2026, from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved January 13, 2026, from [Link]

  • YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved January 13, 2026, from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis (video). Retrieved January 13, 2026, from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved January 13, 2026, from [Link]

  • Chem-Station Int. Ed. (2017, June 5). Pinner Reaction. Retrieved January 13, 2026, from [Link]

  • Wikipedia. (n.d.). Amidine. Retrieved January 13, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.13 Reactions of Amides. Retrieved January 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved January 13, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides. Retrieved January 13, 2026, from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved January 13, 2026, from [Link]

  • RSC Publishing. (2022, November 18). Amidines from cyclic amines and nitriles in the presence of zinc(II): other nitriles in place of acetonitrile. Retrieved January 13, 2026, from [Link]

  • Google Patents. (n.d.). US3646124A - Process for purification of terephthalic acid or its salt. Retrieved January 13, 2026, from

Sources

Technical Support Center: A Researcher's Guide to Minimizing 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you navigate and mitigate unexpected toxicity in your cell line experiments. As scientists, we understand that unanticipated cytotoxic effects can be a significant hurdle in drug discovery and development. This resource is structured to empower you with the knowledge and protocols to systematically identify the source of toxicity and implement effective solutions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and issues that arise when working with a novel compound in cell culture.

Q1: My cells show high levels of death even at low concentrations of this compound. Where do I start troubleshooting?

A1: High cytotoxicity at low concentrations can stem from several factors. The first step is to verify your experimental setup. Ensure that the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%[1]. It is also crucial to run a vehicle-only control to assess solvent toxicity independently[2]. Additionally, confirm the accuracy of your compound's stock concentration and serial dilutions.

Q2: I'm observing precipitation of the compound in my culture medium. Could this be causing the toxicity?

A2: Absolutely. Compound precipitation leads to inconsistent dosing and can cause physical stress to the cells, which may be misinterpreted as chemical toxicity[1]. To address this, first determine the solubility limit of this compound in your specific cell culture medium. You may need to adjust the solvent or the final concentration to maintain solubility. Gentle mixing of the compound in the medium before adding it to the cells is also recommended[1].

Q3: My cytotoxicity assay results are inconsistent between experiments. How can I improve reproducibility?

A3: Inconsistent results are often due to variability in cell culture conditions or assay procedures. Standardize your protocols as much as possible. This includes using cells at a consistent passage number and ensuring they are in the logarithmic growth phase at the time of treatment[1][2]. Variations in media components, serum concentration, and incubation times can also significantly impact results[2]. Using the same batch of media and serum for a set of related experiments can help minimize this variability[3].

Q4: Could the serum in my cell culture medium be affecting the compound's toxicity?

A4: Yes, the concentration of serum, such as Fetal Bovine Serum (FBS), can have a significant impact on the apparent in vitro efficacy and toxicity of a compound[4]. Serum proteins can bind to small molecule drugs, reducing the free and active fraction of the compound available to interact with the cells[3][4]. Consequently, a higher serum concentration can lead to a seemingly lower toxicity (higher IC50 value). Conversely, experiments in low-serum or serum-free media will likely show increased potency and potential toxicity[3].

Troubleshooting Guide: A Systematic Approach to Toxicity Mitigation

If you are experiencing unexpected cytotoxicity with this compound, follow this tiered troubleshooting guide to systematically identify and resolve the issue.

Tier 1: Optimizing Experimental Parameters

Before exploring complex biological causes, it is essential to rule out experimental artifacts.

  • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cell line. It is recommended to keep it below 0.5%[1].

  • Cell Seeding Density: The number of cells seeded can influence their susceptibility to toxic compounds. Too low a density can make individual cells more vulnerable[2]. Perform a titration to find the optimal cell density for your assay[1].

  • Incubation Time: The duration of compound exposure is a critical factor. A shorter incubation time may reveal acute toxic effects, while a longer exposure could highlight delayed or cumulative toxicity[5]. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period[3].

ParameterIssuePotential CauseRecommended Action
Solvent Concentration High cell death in controlsSolvent (e.g., DMSO) is at a toxic concentration.Keep final solvent concentration low (e.g., <0.5% DMSO). Run a vehicle-only control.[1]
Cell Seeding Density High variability or unexpected toxicityToo few or too many cells.Perform a titration to find the optimal density for your cell line.[1]
Incubation Time No effect or excessive toxicityInsufficient or prolonged exposure.Conduct a time-course experiment to identify the optimal treatment duration.[3]
Tier 2: Investigating Potential Mechanisms of Toxicity

Once experimental parameters are optimized, the next step is to investigate the potential biological mechanisms underlying the observed cytotoxicity.

Many xenobiotics induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage[6][7].

  • Hypothesis: this compound may be inducing oxidative stress in your cell lines. The tert-butylphenol moiety is structurally similar to compounds known to undergo metabolic activation that can lead to ROS production.

  • Mitigation Strategy: Co-treatment with Antioxidants The addition of antioxidants to your cell culture medium can help neutralize ROS and mitigate oxidative stress-induced cell death[8][9].

    • N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC can help replenish intracellular antioxidant defenses.

    • Vitamin E (α-tocopherol): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation[9].

    • Vitamin C (Ascorbic Acid): A water-soluble antioxidant that can scavenge a wide range of ROS[10].

Mitochondria are often a primary target for drug-induced toxicity.

  • Hypothesis: The compound may be impairing mitochondrial function, leading to a decrease in ATP production and an increase in ROS.

  • Mitigation Strategy: Modifying Cellular Metabolism Standard cell culture media with high glucose concentrations can mask mitochondrial toxicity by promoting glycolysis (the Warburg effect)[11]. By replacing glucose with galactose in the culture medium, cells are forced to rely on mitochondrial oxidative phosphorylation for energy production. This makes them more sensitive to mitochondrial toxicants and can help you determine if your compound is affecting mitochondrial function[11][12].

Experimental Workflow for Toxicity Troubleshooting

Caption: A systematic workflow for troubleshooting unexpected cytotoxicity.

Protocols

Here are detailed protocols for key experiments to help you mitigate the toxicity of this compound.

Protocol 1: Standard Cytotoxicity Assay (WST-8)
  • Cell Seeding: Seed your cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of your compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • WST-8 Assay:

    • Add 10 µL of WST-8 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control.

Protocol 2: Antioxidant Co-treatment Experiment
  • Cell Seeding: Seed cells as described in Protocol 1.

  • Preparation of Treatment Media:

    • Prepare media with a fixed concentration of this compound (e.g., the IC50 concentration determined from Protocol 1).

    • Prepare a second set of media containing the same concentration of your compound plus a range of concentrations of an antioxidant (e.g., 1-10 mM NAC).

    • Include controls for the compound alone, the antioxidant alone, and a vehicle-only control.

  • Treatment and Incubation: Treat the cells with the prepared media and incubate for the standard duration.

  • Viability Assay: Perform a WST-8 assay as described in Protocol 1.

  • Data Analysis: Compare the cell viability in the co-treatment groups to the group treated with the compound alone. A significant increase in viability suggests that oxidative stress is a contributing factor to the toxicity.

Potential Role of Oxidative Stress and Antioxidant Intervention

G cluster_0 Cell cluster_1 Intervention A This compound B Metabolic Activation A->B C Reactive Oxygen Species (ROS) B->C D Cellular Damage (Lipids, Proteins, DNA) C->D E Apoptosis/Necrosis D->E F Antioxidants (e.g., NAC) F->C Neutralizes

Caption: Proposed mechanism of ROS-induced toxicity and antioxidant rescue.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Saleh, T. S., et al. (2020). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. Oxidative Medicine and Cellular Longevity. [Link]

  • Skolik, R. (2021). Making cell culture models more physiologically relevant. Drug Target Review. [Link]

  • Culture Collections. (n.d.). Making cell lines more physiologically relevant for toxicology testing. Retrieved from [Link]

  • Singh, P., et al. (2018). Drug-Induced Oxidative Stress and Toxicity. Journal of Toxicology. [Link]

  • Frontiers in Bioengineering and Biotechnology. (2023). Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation. Frontiers in Bioengineering and Biotechnology. [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Cree, I. A. (2015). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Anticancer Research. [Link]

  • Singh, A., et al. (2021). Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. Antioxidants. [Link]

  • Yousaf, A., et al. (2021). An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities. Oxidative Medicine and Cellular Longevity. [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2015). What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture?. Retrieved from [Link]

  • Rahman, T., & Hosen, M. I. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Molecules. [Link]

  • Belikov, A. V., et al. (2022). Drug toxicity assessment: cell proliferation versus cell death. Cell Death Discovery. [Link]

  • Caraci, F., et al. (2021). Antioxidant Potential of Psychotropic Drugs: From Clinical Evidence to In Vitro and In Vivo Assessment and toward a New Challenge for in Silico Molecular Design. Antioxidants. [Link]

  • ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. Retrieved from [Link]

  • ResearchGate. (2016). How concentration of drug directly related to cell viability?. Retrieved from [Link]

  • Shoko, T., et al. (2022). Evaluation of In Vitro Cytoprotective Activity, Antioxidant Activity and Proteomic Profiles of Novel Sorghum-Based Fermented Beverages. Antioxidants. [Link]

  • PubChem. (n.d.). 2-(2-Tert-butyl-4-methylphenoxy)ethanimidamide. Retrieved from [Link]

  • Fischer, S., et al. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. International Journal of Molecular Sciences. [Link]

  • Kramer, P. I., et al. (2021). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology. [Link]

  • Fischer, S., et al. (2020). Dual Target Ligands with 4- tert- Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. International Journal of Molecular Sciences, 21(10), 3411. [Link]

  • Ochi, T. (1993). Cytotoxicity of an Organic Hydroperoxide and Cellular Antioxidant Defense System Against Hydroperoxides in Cultured Mammalian Cells. Toxicology in Vitro. [Link]

  • Fischer, S., et al. (2018). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. Molecules. [Link]

  • Vernardis, S. I., et al. (2013). Metabolic profiling reveals that time related physiological changes in mammalian cell perfusion cultures are bioreactor scale independent. Metabolic Engineering. [Link]

  • Keenan, J., et al. (2021). Investigating the pre-lethal cytotoxic effects of bis(2,4-di-tert-butylphenyl)phosphate on Chinese hamster ovary cells using high content analysis. Journal of Biotechnology. [Link]

  • Tescione, L., et al. (2022). Metabolic Profiling of CHO Cells during the Production of Biotherapeutics. Metabolites. [Link]

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Technical Support Center: Synthesis of 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important amidine hydrochloride. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-(4-tert-butylphenoxy)acetonitrile, followed by its conversion to the target amidine hydrochloride via the Pinner reaction.[1][2][3]

Step 1: Synthesis of 2-(4-tert-butylphenoxy)acetonitrile

This intermediate is generally prepared by the Williamson ether synthesis, reacting 4-tert-butylphenol with chloroacetonitrile in the presence of a base.

Step 2: Synthesis of this compound via the Pinner Reaction

The Pinner reaction is a classic method for converting nitriles into imidates and subsequently into amidines.[1][2][4] The reaction proceeds in two stages:

  • Formation of the Imidate Hydrochloride (Pinner Salt): The nitrile, 2-(4-tert-butylphenoxy)acetonitrile, is reacted with an alcohol (commonly ethanol) in the presence of anhydrous hydrogen chloride (HCl) gas. This forms the corresponding ethyl imidate hydrochloride.

  • Ammonolysis of the Imidate: The isolated or in-situ generated imidate hydrochloride is then treated with ammonia to yield the final product, this compound.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Pinner Reaction & Ammonolysis A 4-tert-butylphenol C 2-(4-tert-butylphenoxy)acetonitrile A->C Base (e.g., NaOH, K2CO3) Solvent (e.g., Acetone, DMF) B Chloroacetonitrile B->C E Ethyl 2-(4-tert-butylphenoxy)ethanimidate hydrochloride (Pinner Salt) C->E D Ethanol, Anhydrous HCl D->E G This compound E->G F Ammonia (NH3) F->G

Caption: Overall synthetic route to this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of 2-(4-tert-butylphenoxy)acetonitrile in Step 1

Question: I am getting a low yield of the nitrile intermediate. What could be the reasons and how can I improve it?

Answer:

Low yields in the Williamson ether synthesis of 2-(4-tert-butylphenoxy)acetonitrile can stem from several factors. Here's a breakdown of potential causes and solutions:

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation of Phenol The phenoxide is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the reaction will be incomplete.Use a slight excess of a suitable base like potassium carbonate or sodium hydride. Ensure the base is fresh and anhydrous.
Reaction Temperature Too Low The reaction rate may be too slow at lower temperatures, leading to incomplete conversion within the given timeframe.Gently heat the reaction mixture (e.g., to 50-60 °C) to increase the reaction rate. Monitor the reaction progress by TLC.
Side Reactions Chloroacetonitrile can be susceptible to hydrolysis or polymerization under strongly basic conditions, especially in the presence of water.Ensure all reagents and solvents are anhydrous. Add the chloroacetonitrile dropwise to the phenoxide solution to maintain a low instantaneous concentration.
Inefficient Work-up The product may be lost during the extraction and purification steps.Ensure proper phase separation during aqueous work-up. Use an appropriate solvent for extraction (e.g., diethyl ether, ethyl acetate). For purification, column chromatography on silica gel is effective.[5]
Issue 2: Low or No Formation of the Target Amidine Hydrochloride in Step 2

Question: My Pinner reaction is not working. I am either recovering the starting nitrile or getting a complex mixture. What is going wrong?

Answer:

The Pinner reaction is highly sensitive to reaction conditions. Failure to form the desired amidine hydrochloride is a common issue. Let's troubleshoot this critical step.

Pinner_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions A Presence of Water Sol_A Use anhydrous solvents and reagents. Dry HCl gas is crucial. A->Sol_A B Insufficient HCl Sol_B Ensure saturation of the alcohol/nitrile mixture with HCl gas. B->Sol_B C Incorrect Temperature Sol_C Maintain low temperatures (0-5 °C) during HCl addition and imidate formation. C->Sol_C D Premature Ammonolysis Sol_D Ensure complete formation of the Pinner salt before adding ammonia. D->Sol_D

Caption: Troubleshooting workflow for the Pinner reaction.

Detailed Explanation:

  • Moisture is Detrimental: The Pinner reaction is strictly anhydrous.[2] Any water present will hydrolyze the highly reactive nitrilium ion intermediate or the resulting imidate hydrochloride, leading to the formation of the corresponding ester (ethyl 2-(4-tert-butylphenoxy)acetate) as a major byproduct.[1]

    • Solution: Use anhydrous ethanol and ensure the HCl gas is passed through a drying agent (e.g., concentrated sulfuric acid) before bubbling into the reaction mixture. All glassware should be oven-dried.

  • Insufficient Acid Catalyst: Hydrogen chloride is not just a catalyst; it is a reagent that protonates the nitrile, activating it for nucleophilic attack by the alcohol.[6][7][8]

    • Solution: The reaction mixture should be saturated with HCl gas. This is often indicated by the precipitation of the Pinner salt. It is crucial to maintain a continuous, gentle stream of HCl gas while keeping the temperature low.

  • Temperature Control is Critical: The imidate hydrochloride (Pinner salt) is thermodynamically unstable and can rearrange to the corresponding N-alkyl amide at higher temperatures.[2]

    • Solution: The reaction should be carried out at low temperatures, typically between 0 and 5 °C, using an ice bath.[2] This minimizes side reactions and decomposition of the intermediate.

Issue 3: Presence of Impurities in the Final Product

Question: My final product is contaminated with byproducts. How can I identify and avoid them?

Answer:

Common impurities in the synthesis of this compound include the starting nitrile, the corresponding ester, and the amide.

Impurity Formation Pathway Prevention and Removal
Starting Nitrile Incomplete reaction during the Pinner synthesis.Ensure saturation with HCl gas and allow sufficient reaction time for the formation of the Pinner salt.
Ethyl 2-(4-tert-butylphenoxy)acetate Hydrolysis of the imidate intermediate due to the presence of water.[1]Strictly maintain anhydrous conditions. This impurity can be difficult to remove from the final product due to similar polarities. Recrystallization may be effective.
N-ethyl-2-(4-tert-butylphenoxy)acetamide Thermal rearrangement of the imidate hydrochloride intermediate.Maintain low temperatures (0-5 °C) throughout the Pinner reaction.[2]
Ammonium Chloride A byproduct of the ammonolysis step.Wash the crude product with a solvent in which the desired product is sparingly soluble but ammonium chloride is soluble, such as cold isopropanol or a mixture of ethanol and ether.
Issue 4: Difficulty in Isolating the Amidine Hydrochloride Product

Question: I am having trouble crystallizing and isolating my final product. It seems to be an oil or a sticky solid.

Answer:

Amidine hydrochlorides can be hygroscopic and challenging to crystallize.[9]

  • Ensure Anhydrous Conditions During Work-up: After ammonolysis, the solvent (typically ethanol) should be removed under reduced pressure. Any residual moisture can prevent crystallization.

  • Trituration: Try triturating the crude oil or sticky solid with a non-polar solvent like diethyl ether or hexane. This can often induce crystallization and help remove non-polar impurities.

  • Recrystallization: If trituration is insufficient, recrystallization from a suitable solvent system is recommended. Common solvents for amidine hydrochlorides include ethanol, isopropanol, or mixtures like ethanol/diethyl ether. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly. Seeding with a small crystal of the pure product can be beneficial.

  • Drying: The final product should be dried thoroughly under high vacuum to remove any residual solvent and moisture.

Frequently Asked Questions (FAQs)

Q1: What is the best alcohol to use for the Pinner reaction?

A1: Ethanol is commonly used to form the ethyl imidate, which is then converted to the ethanimidamide. Methanol can also be used. The choice of alcohol can influence the reactivity of the intermediate imidate. For this specific synthesis, ethanol is a standard and effective choice.

Q2: Can I use a different acid catalyst instead of HCl gas?

A2: While HCl gas is the traditional and most effective reagent for the Pinner reaction, some Lewis acids have been reported to promote similar transformations.[6][7] However, for the synthesis of an amidine hydrochloride, direct use of anhydrous HCl is the most straightforward and common method. Using other acids would require a different work-up to obtain the hydrochloride salt.

Q3: How can I monitor the progress of the Pinner reaction?

A3: Monitoring the reaction can be challenging due to the reactive nature of the intermediates. A common approach is to monitor the disappearance of the starting nitrile by thin-layer chromatography (TLC) or gas chromatography (GC). The formation of the Pinner salt is often visually indicated by its precipitation from the reaction mixture.

Q4: What is the stability of this compound?

A4: Amidine hydrochlorides are salts and are generally more stable as solids. In solution, their stability is pH-dependent.[10] They are most stable in acidic to neutral conditions. In basic solutions, the free amidine base is liberated, which can be less stable. In aqueous solutions, they can be susceptible to hydrolysis, especially upon heating, to form the corresponding amide or carboxylic acid.[9][11] It is recommended to store the solid product in a desiccator to protect it from moisture.

Q5: Are there alternative methods to synthesize amidines from nitriles?

A5: Yes, several other methods exist for the synthesis of amidines from nitriles, although the Pinner reaction is a very common one.[3][12] Some alternatives include:

  • Reaction with metal amides: Reagents like lithium or aluminum amides can add to nitriles to form amidinates, which are then protonated.

  • Catalytic methods: Transition metal catalysts, such as copper or zinc salts, can facilitate the addition of amines to nitriles.[13][14]

  • Via amidoximes: Nitriles can be converted to amidoximes with hydroxylamine, which can then be reduced to amidines.[3]

However, for preparing the specific hydrochloride salt, the Pinner reaction remains a direct and efficient route.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-tert-butylphenoxy)acetonitrile
  • To a stirred solution of 4-tert-butylphenol (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous acetone, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting phenol is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1M NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-(4-tert-butylphenoxy)acetonitrile.

Protocol 2: Synthesis of this compound
  • Dissolve 2-(4-tert-butylphenoxy)acetonitrile (1 equivalent) in anhydrous ethanol in a three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Bubble dry HCl gas through the stirred solution while maintaining the temperature below 10 °C. Continue until the solution is saturated and a precipitate (the Pinner salt) forms.

  • Seal the flask and stir the mixture at 0-5 °C for 12-24 hours.

  • Remove the excess HCl by bubbling dry nitrogen through the mixture.

  • To the cold suspension of the Pinner salt, add a solution of anhydrous ammonia in ethanol.

  • Stir the mixture at room temperature until the Pinner salt has completely reacted (monitor by TLC).

  • Filter off the precipitated ammonium chloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/diethyl ether) to yield pure this compound.

References

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI.
  • Pinner reaction. Wikipedia. Available from: [Link]

  • Pinner Reaction. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of 2-(4-tert-butylphenylthio)acetonitrile. PrepChem.com. Available from: [Link]

  • Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical.
  • A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • 2-tert-Butoxycarbonyloxyimino-2-Phenylacetonitrile. Organic Syntheses. Available from: [Link]

  • Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. National Institutes of Health. Available from: [Link]

  • Amidines from cyclic amines and nitriles in the presence of zinc(ii): other nitriles in place of acetonitrile. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. Available from: [Link]

  • A Lewis acid-promoted Pinner reaction. Beilstein Journals.
  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. Available from: [Link]

  • Efficient method for the conversion of nitriles to amidines. Google Patents.
  • Ethanimidamide, hydrochloride (1:1). CAS Common Chemistry. Available from: [Link]

  • Stability of alkoxycarbonylamidine prodrugs. PubMed. Available from: [Link]

  • Synthesis of imidate hydrochloride salts. ResearchGate. Available from: [Link]

  • Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. Available from: [Link]

  • Preparation method of 2-(4-tert-butyl phenoxy) cyclohexanol. Google Patents.
  • Acetamidine hydrochloride. Wikipedia. Available from: [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s). Google Patents.
  • Hydrochloride imidate synthesis based on the Pinner reaction. ResearchGate. Available from: [Link]

  • An Overview of Some Imidates Derivatives with Anti-microbial Activity. Open Access Journals - Research and Reviews. Available from: [Link]

  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Available from: [Link]

  • Acetamidine hydrochloride. Sciencemadness Wiki. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available from: [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available from: [Link]

  • The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. ResearchGate. Available from: [Link]

  • Synthesis of 4-(p-tert-butylphenoxy)-butyl acetate. PrepChem.com. Available from: [Link]

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Validation & Comparative

A Comparative Guide to 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride and Established MAO-B Inhibitors for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the novel compound 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride with well-established monoamine oxidase B (MAO-B) inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases. This document offers a framework for evaluating this novel compound, including detailed experimental protocols and comparative data analysis.

Introduction: The Significance of MAO-B Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine, a neurotransmitter crucial for motor control and other central nervous system functions.[1][2] In neurodegenerative disorders such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a dopamine deficit.[3][4] Inhibition of MAO-B activity is a clinically validated therapeutic strategy to increase synaptic dopamine levels, thereby alleviating motor symptoms.[5][6]

Currently, several MAO-B inhibitors are used in clinical practice, including selegiline, rasagiline, and safinamide.[7] These drugs, while effective, have distinct pharmacological profiles. The exploration of novel MAO-B inhibitors is driven by the quest for improved efficacy, selectivity, and safety profiles.

The compound this compound possesses a 4-tert-butylphenoxy scaffold, which has been identified in other compounds with MAO-B inhibitory activity.[8][9] This structural feature suggests its potential as a novel MAO-B inhibitor, making a thorough comparative analysis with established drugs a critical step in its preclinical evaluation. This guide will outline the necessary experimental procedures to characterize this compound and benchmark its performance against current standards.

Profiles of Established MAO-B Inhibitors

A meaningful comparison requires a solid understanding of the benchmark compounds. The following table summarizes the key characteristics of selegiline, rasagiline, and safinamide.

FeatureSelegilineRasagilineSafinamide
Mechanism of Inhibition Irreversible[5][10]Irreversible[11][12][13]Reversible[5][14][15]
MAO-B IC50 ~51 nM[16]~4.43 nM[11]~98 nM[11][14][15]
Selectivity for MAO-B over MAO-A ~450-fold[16]>93-fold (Ki MAO-A/Ki MAO-B)[11]>1000-fold[17]
Clinical Use Parkinson's disease, Major depressive disorder[6][10]Parkinson's disease[12]Add-on therapy for Parkinson's disease[5][17]

Causality Behind Experimental Choices: The choice of these three inhibitors as comparators is based on their distinct mechanisms of action (irreversible vs. reversible) and their established clinical relevance. This provides a broad spectrum for evaluating the potential advantages of a novel compound.

A Framework for a Comparative Study of this compound

To objectively assess the potential of this compound as a MAO-B inhibitor, a systematic experimental approach is necessary. This involves in vitro characterization of its inhibitory potency and selectivity, determination of its mechanism of inhibition, and in vivo evaluation of its efficacy in a relevant disease model.

In Vitro Characterization: Potency and Selectivity

The initial step is to determine the half-maximal inhibitory concentration (IC50) of the compound against both MAO-B and MAO-A to establish its potency and selectivity.

Experimental Protocol: Fluorometric MAO Inhibition Assay

This protocol is adapted from commercially available MAO inhibitor screening kits and is suitable for determining the IC50 values for this compound.[18][19]

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer

  • MAO Substrate (e.g., kynuramine or tyramine)[1][20]

  • Developer/Probe (e.g., horseradish peroxidase and a fluorogenic substrate like Amplex Red)

  • This compound (test compound)

  • Selegiline and Rasagiline (positive controls for MAO-B inhibition)[18][19]

  • Clorgyline (positive control for MAO-A inhibition)[1]

  • 96-well black microplate

  • Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)[21]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound and the control inhibitors in MAO Assay Buffer. The final concentrations should span a range sufficient to generate a dose-response curve (e.g., from 1 nM to 100 µM).

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the appropriate MAO enzyme (MAO-A or MAO-B).

  • Inhibitor Addition: Add the serially diluted test compound, control inhibitors, or vehicle (buffer) to the respective wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate and developer/probe solution to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization: In Vitro MAO Inhibition Assay Workflow

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound_Prep Serial Dilution of Test Compound & Controls Add_Inhibitor Add Inhibitor/Vehicle Compound_Prep->Add_Inhibitor Enzyme_Prep Prepare MAO-A/MAO-B Enzyme Solutions Add_Enzyme Add Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate & Developer/Probe Mix Add_Substrate Initiate Reaction (Add Substrate Mix) Substrate_Prep->Add_Substrate Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate (37°C, 15 min) Add_Inhibitor->Pre_Incubate Pre_Incubate->Add_Substrate Kinetic_Read Kinetic Fluorescence Measurement Add_Substrate->Kinetic_Read Calc_Rate Calculate Reaction Rates Kinetic_Read->Calc_Rate Normalize Normalize to Control Calc_Rate->Normalize Plot Plot Dose-Response Curve Normalize->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for determining IC50 values in a fluorometric MAO inhibition assay.

Comparative Data Summary (with Hypothetical Data)

For the purpose of this guide, we will assume hypothetical but plausible results for this compound.

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A/MAO-B)
This compound 25 >10,000 >400
Selegiline51[16]23,000[16]~450[16]
Rasagiline4.43[11]412[11]~93[11]
Safinamide98[11][14][15]>80,000[17]>1000[17]

Mechanism of Inhibition: Reversible vs. Irreversible

Determining whether the inhibition is reversible or irreversible is crucial for understanding the compound's duration of action and potential for drug-drug interactions.

Experimental Protocol: Enzyme Activity Recovery Assay
  • Enzyme-Inhibitor Incubation: Incubate a concentrated solution of MAO-B with a high concentration (e.g., 10x IC50) of this compound for a set period (e.g., 30 minutes). As controls, incubate the enzyme with a known irreversible inhibitor (selegiline), a known reversible inhibitor (safinamide), and vehicle.

  • Removal of Unbound Inhibitor: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay buffer. This reduces the concentration of the unbound inhibitor to a level that should not cause significant inhibition if the binding is reversible.

  • Activity Measurement: Immediately measure the MAO-B activity over time.

  • Data Interpretation:

    • If the inhibition is reversible , enzyme activity will recover over time as the inhibitor dissociates from the enzyme.

    • If the inhibition is irreversible , enzyme activity will not recover, as the inhibitor is covalently bound to the enzyme.

Visualization: Reversible vs. Irreversible Inhibition

Inhibition_Mechanism cluster_reversible Reversible Inhibition cluster_irreversible Irreversible Inhibition E1 Enzyme EI1 Enzyme-Inhibitor Complex E1->EI1 k_on / k_off I1 Inhibitor E2 Enzyme EI2 Enzyme-Inhibitor Covalent Adduct E2->EI2 k_inact I2 Inhibitor

Caption: Conceptual difference between reversible and irreversible enzyme inhibition.

In Vivo Preclinical Evaluation

In vivo studies are essential to confirm the efficacy of the compound in a living organism and to assess its potential therapeutic effects. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease is a widely used and well-characterized model.[3][22]

Experimental Protocol: MPTP-Induced Mouse Model

Animals: Male C57BL/6 mice are commonly used for this model.

Step-by-Step Methodology:

  • Acclimatization and Baseline Testing: Acclimatize the mice to the housing conditions and perform baseline behavioral tests (e.g., rotarod, open field test) to establish normal motor function.

  • Grouping and Treatment: Randomly assign mice to the following groups:

    • Vehicle control

    • MPTP + Vehicle

    • MPTP + this compound (at various doses)

    • MPTP + Selegiline (positive control) Begin oral or intraperitoneal administration of the test compound or vehicle.

  • MPTP Administration: Induce parkinsonism by administering MPTP hydrochloride (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals).

  • Behavioral Testing: At a set time point after MPTP administration (e.g., 7 days), repeat the behavioral tests to assess motor deficits and the therapeutic effect of the compound.

  • Neurochemical Analysis: Following the final behavioral tests, euthanize the animals and dissect the striata. Analyze the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Immunohistochemistry: Analyze brain sections for the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta to assess neuroprotection.

Visualization: In Vivo Study Workflow

InVivo_Workflow cluster_analysis_invivo Post-mortem Analysis Acclimatization Animal Acclimatization & Baseline Behavior Grouping Random Grouping (Vehicle, MPTP, Treatment) Acclimatization->Grouping Treatment_Start Initiate Compound/Vehicle Administration Grouping->Treatment_Start MPTP_Induction MPTP Administration (Induce Parkinsonism) Treatment_Start->MPTP_Induction Behavioral_Tests Post-lesion Behavioral Testing (e.g., Rotarod) MPTP_Induction->Behavioral_Tests Euthanasia Euthanasia & Tissue Collection Behavioral_Tests->Euthanasia HPLC Striatal Dopamine Analysis (HPLC) Euthanasia->HPLC IHC TH Immunohistochemistry (Substantia Nigra) Euthanasia->IHC

Caption: Workflow for an in vivo efficacy study in the MPTP mouse model.

Comparative Summary and Future Directions

Based on our hypothetical data, this compound presents a promising profile as a potent and selective MAO-B inhibitor. Its hypothetical IC50 of 25 nM is comparable to that of selegiline and more potent than safinamide. Its high selectivity index (>400) is also on par with established inhibitors, suggesting a low potential for side effects associated with MAO-A inhibition.

The next critical step would be to determine its mechanism of inhibition. If it is found to be a reversible inhibitor, it could share the safety advantages of safinamide. Successful in vivo studies demonstrating motor symptom improvement and neuroprotection in the MPTP model would provide strong evidence for its therapeutic potential.

Future research should also focus on its pharmacokinetic and pharmacodynamic properties, including blood-brain barrier permeability and off-target effects. A comprehensive preclinical safety and toxicology evaluation will also be necessary before it can be considered for clinical development.

References

  • MedchemExpress.com. Selegiline (Deprenyl) | MAO-B Inhibitor.
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A Comparative Guide to Validating the Efficacy of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride in a Neuropathic Pain Model

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride. Given the limited direct literature on this specific molecule, we propose a validation strategy grounded in the known bioactivity of structurally related compounds and established preclinical models. Our approach is to present a prospective, in-depth technical guide for its evaluation in a well-characterized neuropathic pain model.

Introduction and Hypothesized Mechanism of Action

While dedicated studies on this compound are not extensively published, the core chemical scaffold, 4-tert-butylphenoxy, has been identified in compounds designed as dual-target ligands for the histamine H3 receptor (H3R) and monoamine oxidase B (MAO-B).[1][2] Both H3R and MAO-B are implicated in the modulation of neurotransmitter levels, such as dopamine, which play a role in pain signaling pathways.[1][2]

MAO-B is a key enzyme in the degradation of dopamine, and its inhibition can increase dopaminergic neurotransmission.[2] H3R antagonists can also enhance the release of various neurotransmitters. Therefore, we hypothesize that this compound may act as a modulator of these targets, potentially offering a novel therapeutic avenue for neuropathic pain.

To validate this hypothesis, a robust preclinical disease model is essential. The Chronic Constriction Injury (CCI) model of sciatic nerve ligation in rodents is a widely used and well-characterized model that mimics many of the symptoms of clinical neuropathic pain, such as mechanical allodynia and hyperalgesia.[3][4][5][6][7][8][9]

Proposed Preclinical Validation Workflow

A rigorous validation study requires a multi-faceted approach, from initial dose-ranging to direct comparison with standard-of-care compounds. The following workflow is designed to provide a comprehensive assessment of the compound's efficacy.

G cluster_0 Phase 1: In Vivo Model Induction cluster_1 Phase 2: Compound Administration & Dosing cluster_2 Phase 3: Efficacy Comparison A Acclimatization of Rodents B Chronic Constriction Injury (CCI) Surgery A->B C Post-Operative Recovery & Monitoring B->C D Baseline Behavioral Testing (von Frey) C->D Model validation E Dose-Response Study of Target Compound D->E F Chronic Dosing Regimen E->F G Comparative Behavioral Testing vs. Alternatives F->G Treatment period H Endpoint Analysis G->H

Caption: Proposed Experimental Workflow for Efficacy Validation.

Comparative Efficacy Analysis: Experimental Design

To objectively assess the efficacy of this compound, a head-to-head comparison with established neuropathic pain treatments is crucial.

Experimental Groups:

  • Group 1 (Sham): Animals undergo sham surgery without nerve ligation and receive a vehicle control.

  • Group 2 (Vehicle Control): Animals with CCI surgery receive the vehicle.

  • Group 3 (Test Compound): Animals with CCI surgery receive this compound at a predetermined optimal dose.

  • Group 4 (Positive Control 1): Animals with CCI surgery receive Gabapentin.

  • Group 5 (Positive Control 2): Animals with CCI surgery receive Tramadol.

Primary Endpoint:

  • Mechanical Allodynia: Assessed by measuring the paw withdrawal threshold using the von Frey test. A higher threshold indicates a reduction in pain sensitivity.

Data Presentation:

The following table illustrates how the comparative efficacy data could be presented. The values are hypothetical and for illustrative purposes only.

Treatment GroupMean Paw Withdrawal Threshold (grams) ± SEM% Reversal of Allodynia vs. Vehicle
Sham15.2 ± 0.8N/A
Vehicle Control (CCI)1.8 ± 0.30%
This compound (10 mg/kg)8.5 ± 0.750%
Gabapentin (50 mg/kg)9.2 ± 0.655%
Tramadol (20 mg/kg)7.9 ± 0.545%
Detailed Experimental Protocols

A. Chronic Constriction Injury (CCI) Model Protocol

This protocol is adapted from established methods for inducing neuropathic pain in rats.[4][5][7][9]

  • Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic agent. Shave the left hind leg and sterilize the surgical area with iodine and alcohol solutions.[9]

  • Sciatic Nerve Exposure: Make an incision in the skin of the mid-thigh level. Carefully separate the biceps femoris and gluteus superficialis muscles to expose the common sciatic nerve.[7][9]

  • Nerve Ligation: Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with approximately 1 mm spacing. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.[9]

  • Wound Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-Operative Care: Monitor the animals for recovery. Allow a post-operative period of at least 3-7 days for the neuropathic pain phenotype to develop before behavioral testing.[4][5]

B. Von Frey Test for Mechanical Allodynia

This protocol assesses the paw withdrawal threshold in response to a mechanical stimulus.[10][11][12][13][14]

  • Acclimatization: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30-60 minutes before testing.[10][12]

  • Filament Application: Apply calibrated von Frey filaments to the plantar surface of the hind paw. Begin with a filament in the middle of the range (e.g., 0.6g) and apply enough force to cause the filament to bend for 1-2 seconds.[10]

  • Response Assessment: A positive response is a sharp withdrawal or licking of the paw.

  • Up-Down Method: If there is no response, use the next stiffest filament. If there is a response, use the next less stiff filament. Continue this pattern until the 50% withdrawal threshold is determined using the up-down method.[12]

  • Blinding: The experimenter should be blind to the treatment groups to avoid bias.

Hypothesized Signaling Pathway

The proposed dual-target mechanism of this compound suggests a complex interplay of neurotransmitter modulation.

G compound 2-(4-tert-butylphenoxy) ethanimidamide hydrochloride maob MAO-B compound->maob Inhibits h3r Histamine H3 Receptor compound->h3r Antagonizes dopamine Dopamine Degradation maob->dopamine Catalyzes neuro_release Neurotransmitter Release (e.g., Dopamine, Norepinephrine) h3r->neuro_release Inhibits synaptic_levels Increased Synaptic Neurotransmitter Levels dopamine->synaptic_levels Decreases neuro_release->synaptic_levels Decreases pain_modulation Modulation of Pain Signaling synaptic_levels->pain_modulation

Caption: Hypothesized Dual-Target Mechanism of Action.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the efficacy of this compound in a preclinical model of neuropathic pain. By leveraging insights from structurally similar compounds, we have proposed a plausible mechanism of action and a detailed experimental plan for its verification. The successful completion of these studies would provide the necessary data to support further development of this compound as a potential novel analgesic. Future studies could explore its efficacy in other pain models (e.g., inflammatory or cancer-related pain) and delve deeper into its pharmacokinetic and pharmacodynamic properties.[15]

References

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A Comparative Guide to Histamine H3 Receptor Antagonists: Evaluating the Potential of the 4-tert-butylphenoxy Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the histamine H3 receptor (H3R) presents a compelling target for therapeutic intervention in a range of central nervous system (CNS) disorders.[1] As a presynaptic autoreceptor and heteroreceptor, the H3R tonically inhibits the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[2][3] Consequently, antagonists and inverse agonists of the H3R are being actively investigated for their potential to enhance cognitive function, promote wakefulness, and manage conditions such as Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and narcolepsy.[4][5][6] This guide provides a comparative analysis of various chemical classes of H3R antagonists, with a particular focus on the emerging potential of compounds built around a 4-tert-butylphenoxy scaffold, as exemplified by the structural motif of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride. While specific pharmacological data for this compound is not extensively available in public literature, we will explore the structure-activity relationships of closely related analogs to extrapolate and benchmark its potential against well-established H3R antagonists.

The Histamine H3 Receptor Signaling Pathway

The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[2] Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also modulate downstream effectors, such as N-type voltage-gated calcium channels, to reduce neurotransmitter release. H3R antagonists block the constitutive activity of the receptor and the effects of histamine, thereby disinhibiting neurotransmitter release.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Cleft Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Agonist Binding G_protein Gαi/oβγ H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Ca_ion Vesicle Neurotransmitter Vesicle Ca_ion->Vesicle Triggers Exocytosis Neurotransmitter Neurotransmitter (e.g., ACh, DA) Vesicle->Neurotransmitter Release Antagonist H3R Antagonist (e.g., 2-(4-tert-butylphenoxy) ethanimidamide) Antagonist->H3R Blockade Binding_Assay_Workflow start Start prep_membranes Prepare HEK293-hH3R Cell Membranes start->prep_membranes add_radioligand Add [³H]-Nα-methylhistamine (Fixed Concentration) prep_membranes->add_radioligand add_compound Add Test Compound (Increasing Concentrations) add_radioligand->add_compound incubate Incubate to Reach Equilibrium add_compound->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash measure Measure Radioactivity filter_wash->measure calculate Calculate Ki Value measure->calculate end End calculate->end

Figure 2: Workflow for a radioligand binding assay.

cAMP Functional Assay

This assay determines the functional activity of a compound, i.e., whether it acts as an antagonist or an inverse agonist.

Objective: To measure the effect of a test compound on forskolin-stimulated cAMP accumulation in cells expressing the H3R.

Materials:

  • CHO-K1 cells stably expressing the human H3R.

  • Forskolin (an adenylyl cyclase activator).

  • H3R agonist (e.g., R-α-methylhistamine).

  • Test compound.

  • cAMP assay kit (e.g., HTRF, ELISA).

Protocol:

  • Plate CHO-K1-hH3R cells in a 96-well plate and grow to confluency.

  • Pre-incubate the cells with the test compound at various concentrations.

  • Stimulate the cells with a fixed concentration of forskolin in the presence or absence of an H3R agonist.

  • Incubate for a specified time to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

  • Analyze the data to determine the IC50 value of the test compound in antagonizing the agonist-induced inhibition of cAMP production.

In Vivo Microdialysis

This technique is used to measure the effect of an H3R antagonist on neurotransmitter release in the brain of a freely moving animal.

Objective: To assess the in vivo efficacy of an H3R antagonist in increasing the extracellular levels of neurotransmitters like histamine or acetylcholine in specific brain regions.

Materials:

  • Laboratory animals (e.g., rats, mice).

  • Microdialysis probes.

  • Stereotaxic apparatus.

  • HPLC system with a sensitive detector.

  • Test compound.

Protocol:

  • Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, hippocampus).

  • Allow the animal to recover from surgery.

  • On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Collect baseline dialysate samples.

  • Administer the test compound (e.g., via intraperitoneal injection).

  • Continue to collect dialysate samples at regular intervals.

  • Analyze the concentration of the neurotransmitter of interest in the dialysate samples using HPLC.

  • Express the results as a percentage change from the baseline levels.

Conclusion

The development of potent and selective histamine H3 receptor antagonists holds significant promise for the treatment of various CNS disorders. While imidazole-based antagonists have paved the way, non-imidazole scaffolds now dominate the research landscape due to their improved pharmacokinetic and safety profiles. The 4-tert-butylphenoxy moiety represents a promising scaffold for the design of novel H3R antagonists, including those with dual-target activity. Although specific data for this compound is limited, the structure-activity relationships of related compounds suggest that it warrants further investigation. A comprehensive evaluation using the standardized experimental protocols outlined in this guide will be crucial in elucidating its full therapeutic potential and positioning it within the competitive landscape of H3R antagonists.

References

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A Guide to Cross-Validation of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of the anti-cancer activity of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride. In the absence of extensive published data on this specific compound, this document serves as a methodological blueprint, drawing parallels with structurally and functionally related molecules to propose a robust validation strategy. We will delve into the scientific rationale behind experimental choices, provide detailed protocols for key assays, and present a framework for data analysis and comparison with established anti-cancer agents.

Introduction: The Rationale for Cross-Validation

The initial promise of a novel therapeutic candidate, such as this compound, hinges on the reproducibility and broad applicability of its biological effects. Cross-validation across a panel of diverse cancer cell lines is a critical step in preclinical development. This process not only confirms the compound's activity beyond a single cell type but also helps to elucidate its spectrum of efficacy, potential resistance mechanisms, and ideal cancer subtypes for further investigation. A multi-cell line approach provides a more comprehensive understanding of a compound's therapeutic potential and is a cornerstone of rigorous drug discovery.

The Compound of Interest: this compound

This compound is a small molecule whose anti-cancer properties are yet to be fully characterized. However, its structural similarity to other phenolic compounds, such as 2,4-Di-tert-butylphenol (2,4-DTBP), suggests a potential mechanism of action involving the induction of apoptosis. Studies on 2,4-DTBP have indicated its ability to downregulate the expression of key anti-apoptotic proteins, Bcl-2 and Survivin, in colorectal cancer cells.[1][2] These proteins are frequently overexpressed in various malignancies and are validated targets for cancer therapy.[3][4] This guide will, therefore, focus on validating the hypothesis that this compound exerts its anti-cancer effects through the modulation of these or related apoptotic pathways.

Experimental Design for Cross-Validation

A robust cross-validation study requires a carefully selected panel of cell lines and appropriate comparator compounds.

Cell Line Panel Selection

The choice of cell lines should encompass a range of cancer types to assess the breadth of the compound's activity. We propose a panel of four commonly used and well-characterized human cancer cell lines:

  • HCT116 (Colon Carcinoma): A well-characterized colorectal cancer cell line, known to be sensitive to apoptosis-inducing agents.

  • MCF-7 (Breast Adenocarcinoma): A widely used breast cancer cell line that expresses estrogen receptors.

  • A549 (Lung Carcinoma): A common model for non-small cell lung cancer.

  • HepG2 (Hepatocellular Carcinoma): A human liver cancer cell line.

This diverse panel will allow for the assessment of tissue-specific responses to this compound.

Comparator Compounds

To benchmark the activity of our compound of interest, it is essential to include well-characterized inhibitors of the putative target pathways. We propose the use of:

  • Venetoclax (ABT-199): An FDA-approved Bcl-2 inhibitor, serving as a potent and specific positive control for Bcl-2-dependent apoptosis.[5]

  • YM155: A well-studied small molecule inhibitor of Survivin, which has been evaluated in numerous preclinical and clinical studies.[4]

The inclusion of these comparators will provide a valuable context for interpreting the potency and mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for the core assays required to assess the anti-cancer activity of this compound.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7][8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, Venetoclax, and YM155 for 24, 48, and 72 hours. Include a vehicle-only control.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[9][10]

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, acquiring at least 10,000 events per sample.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis

Cell cycle analysis using PI staining and flow cytometry reveals the effect of the compound on cell cycle progression.[11][12][13][14]

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the IC50 concentration of each compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation and Visualization

Clear and concise presentation of data is crucial for comparative analysis.

Comparative IC50 Values
CompoundHCT116 IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)HepG2 IC50 (µM)
2-(4-tert-butylphenoxy)ethanimidamide HCl [Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data]
Venetoclax (ABT-199) [Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data]
YM155 [Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data]
Apoptosis and Cell Cycle Data
Cell LineTreatment% Early Apoptosis% Late Apoptosis% G0/G1% S% G2/M
HCT116 Control[Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data]
Compound X[Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data]
Venetoclax[Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data]
YM155[Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data]
MCF-7 ..................
A549 ..................
HepG2 ..................
Visualizing the Workflow and Proposed Mechanism

CrossValidationWorkflow cluster_setup Experimental Setup cluster_assays Core Assays cluster_analysis Data Analysis & Interpretation Compound 2-(4-tert-butylphenoxy) ethanimidamide HCl MTT MTT Assay (Viability) Compound->MTT Comparators Venetoclax YM155 Comparators->MTT CellLines HCT116, MCF-7 A549, HepG2 CellLines->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Annexin V/PI (Apoptosis) FlowData Apoptosis & Cell Cycle Quantification Apoptosis->FlowData CellCycle PI Staining (Cell Cycle) CellCycle->FlowData IC50->Apoptosis IC50->CellCycle Comparison Comparative Analysis IC50->Comparison FlowData->Comparison ProposedMechanism Compound 2-(4-tert-butylphenoxy) ethanimidamide HCl Bcl2 Bcl-2 Compound->Bcl2 Inhibition Survivin Survivin Compound->Survivin Inhibition BaxBak Bax/Bak Activation Bcl2->BaxBak Caspases Caspase Activation Survivin->Caspases Mitochondria Mitochondrial Outer Membrane Permeabilization BaxBak->Mitochondria Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of action via Bcl-2 and Survivin inhibition.

Interpretation and Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the cross-validation of this compound. By following these detailed protocols and analytical frameworks, researchers can generate the robust and comparative data necessary to advance this, or any other novel compound, through the drug discovery pipeline.

References

Sources

A Comparative Analysis of Novel Histamine H3 Receptor Inverse Agonists: Benchmarking 2-(4-tert-butylphenoxy)ethanimidamide Hydrochloride against the Clinically Approved Pitolisant

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The histamine H3 receptor (H3R), a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS), has emerged as a critical target for therapeutic intervention in a range of neurological disorders.[1] As an inverse agonist at the H3R, a compound can block the receptor's constitutive activity, leading to an enhanced release of histamine and other key neurotransmitters like acetylcholine and dopamine.[2][3] This mechanism underpins the therapeutic effects of pitolisant (Wakix®), the first and only H3R inverse agonist approved by the FDA and EMA for the treatment of narcolepsy.[4]

This guide provides a detailed comparative analysis of a novel investigational compound, 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride, against the established clinical benchmark, pitolisant. Due to the limited publicly available data on this compound, this guide will utilize DL76 (1-(3-(4-tert-butylphenoxy)propyl)piperidine) as a structural and pharmacological proxy. DL76 shares the key 4-tert-butylphenoxy scaffold and has published preclinical data, allowing for a scientifically grounded comparison of a novel chemical entity against the current standard of care.[5][6]

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the comparative pharmacology, pharmacokinetics, and potential therapeutic utility of these two distinct chemical entities targeting the histamine H3 receptor.

Mechanism of Action: A Shared Target, Nuanced Interactions

Both pitolisant and the investigational compound class represented by DL76 exert their primary pharmacological effects by acting as inverse agonists at the histamine H3 receptor.[2][7] The H3R is a G protein-coupled receptor (GPCR) that exhibits high constitutive activity, meaning it tonically inhibits histamine synthesis and release even in the absence of its natural ligand, histamine.[8]

By binding to the H3R, these compounds not only block the binding of endogenous histamine (antagonism) but also stabilize the receptor in an inactive conformation, thereby reducing its basal inhibitory activity (inverse agonism).[8][9] The net effect is a disinhibition of histaminergic neurons, leading to increased synthesis and release of histamine in the brain.[9] This surge in histaminergic neurotransmission is believed to promote wakefulness and enhance cognitive functions.[10]

Furthermore, H3 receptors also function as heteroreceptors on non-histaminergic neurons, modulating the release of other crucial neurotransmitters.[11] Consequently, H3R inverse agonists can indirectly increase the synaptic levels of acetylcholine, dopamine, and norepinephrine, contributing to their therapeutic effects in disorders of arousal and cognition.[3]

H3_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_drug_action Pharmacological Intervention cluster_downstream Downstream Effects Histidine Histidine HDC Histidine Decarboxylase Histidine->HDC synthesis Histamine_Vesicle Histamine HDC->Histamine_Vesicle Synaptic_Cleft Histamine_Vesicle->Synaptic_Cleft Release H3_Receptor H3 Autoreceptor (Constitutively Active) Gi_o Gi/o H3_Receptor->Gi_o Increased_Histamine ↑ Histamine Release Gi_o->Histamine_Vesicle Inhibits Release AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP Synaptic_Cleft->H3_Receptor Negative Feedback Pitolisant_DL76 Pitolisant / DL76 (Inverse Agonist) Pitolisant_DL76->H3_Receptor Blocks & Inactivates Increased_Neurotransmitters ↑ ACh, DA, NE Release (via Heteroreceptors) Therapeutic_Effect Wakefulness Cognition Increased_Histamine->Therapeutic_Effect Increased_Neurotransmitters->Therapeutic_Effect

Figure 1: Simplified signaling pathway of H3 receptor inverse agonists.

Comparative Pharmacological Profile

While both compounds act on the same target, their affinity and potential for off-target effects can differ, influencing their overall pharmacological profile.

ParameterPitolisantDL76 (Proxy)Reference(s)
Target Histamine H3 ReceptorHistamine H3 Receptor[2],[7]
Mechanism Inverse Agonist / AntagonistInverse Agonist / Antagonist[2],[7]
Binding Affinity (Ki) ~0.16 nM (human H3R)22-38 nM (human H3R)[6],[5][7]
Selectivity High selectivity over H1, H2, H4Good selectivity over other histamine receptors,[7]
In Vivo Potency Reduces EDS and cataplexy in humansED50 of 2.8 mg/kg for anticonvulsant effect in mice[4],[7]

Pitolisant exhibits a significantly higher binding affinity for the human H3 receptor compared to the reported values for DL76. This higher affinity may translate to lower required clinical doses and a more targeted engagement of the H3 receptor at therapeutic concentrations. DL76, however, still demonstrates potent H3R antagonism in the nanomolar range, indicating a strong interaction with the target.

Experimental Protocols: In Vitro Characterization

The characterization of novel H3R ligands relies on a standardized set of in vitro assays to determine their binding affinity and functional activity.

Radioligand Binding Assay (Affinity Determination)

This assay quantifies the affinity of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).

  • Incubation: Cell membranes are incubated with a fixed concentration of a radioligand (e.g., [3H]Nα-methylhistamine) and varying concentrations of the test compound (pitolisant or DL76).

  • Separation: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound.

  • Quantification: The amount of radioactivity trapped on the filter is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start: H3R-expressing cell membranes Incubate Incubate with: 1. [3H]Radioligand 2. Test Compound (variable conc.) Start->Incubate Filter Rapid Filtration (Separate bound from free) Incubate->Filter Count Scintillation Counting (Measure bound radioactivity) Filter->Count Analyze Data Analysis: Generate competition curve Count->Analyze Result Determine IC50 and Ki Analyze->Result

Figure 2: Workflow for H3R radioligand binding assay.
cAMP Functional Assay (Inverse Agonism Determination)

This assay measures the functional activity of a compound by quantifying its effect on intracellular cyclic AMP (cAMP) levels, a key second messenger in the H3R signaling cascade.

Methodology:

  • Cell Culture: H3R-expressing cells are cultured and plated.

  • Forskolin Stimulation: Cells are stimulated with forskolin to increase basal adenylyl cyclase activity and cAMP production.

  • Compound Addition: Varying concentrations of the test compound are added. An H3R agonist would decrease cAMP levels, while an inverse agonist will increase cAMP levels back towards the forskolin-stimulated baseline by inhibiting the receptor's constitutive activity.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method (e.g., HTRF, ELISA).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy (Emax) of the compound.

Comparative Pharmacokinetic Profiles

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical to its clinical success.

ParameterPitolisantDL76 (Proxy)Reference(s)
Administration OralIntravenous (in rat study),[2]
Tmax (Time to Peak) ~3 hoursNot applicable (IV)[7]
Half-life (t1/2) 10-12 hours~1.41 hours (in rats)[7],[2]
Metabolism Primarily via CYP enzymesLikely hepatic, potential for extrahepatic metabolism,[2]
Excretion Primarily renal (as metabolites)Not fully characterized
Volume of Distribution High protein binding (>90%)16.1 L/kg (in rats), suggesting wide tissue distribution,[2]

Pitolisant has a favorable pharmacokinetic profile in humans, with a half-life that supports once-daily dosing.[7] The preclinical data for DL76 in rats shows a much shorter half-life and a very high volume of distribution, indicating rapid and extensive distribution into tissues.[2] Direct comparison is challenging due to species differences and routes of administration, but these initial data suggest that the pharmacokinetic properties of the two compounds may be quite different. Further studies on DL76, including oral bioavailability and metabolism in higher species, would be necessary for a more direct comparison.

Preclinical and Clinical Efficacy

Pitolisant has a robust body of clinical trial data supporting its efficacy in narcolepsy. Multiple randomized, placebo-controlled trials have demonstrated its superiority over placebo in reducing both excessive daytime sleepiness (EDS), as measured by the Epworth Sleepiness Scale (ESS), and the frequency of cataplexy attacks.[4] While non-inferiority to modafinil for EDS was not demonstrated, pitolisant has shown effectiveness in patients who are refractory to other treatments.[4]

DL76 , as a preclinical candidate, has been evaluated in various rodent models. It has demonstrated anticonvulsant activity in a maximal electroshock-induced seizure model in mice, with an ED50 of 2.8 mg/kg.[7] Additionally, it has shown antiparkinsonian activity in a haloperidol-induced catalepsy model in rats.[5] These findings suggest that, like other H3R antagonists, DL76 has CNS activity and may have therapeutic potential in neurological disorders beyond narcolepsy. However, it has not been evaluated in models of narcolepsy or excessive daytime sleepiness, which would be required for a direct efficacy comparison with pitolisant.

Safety and Tolerability

Pitolisant is generally well-tolerated. The most common adverse events reported in clinical trials are consistent with its mechanism of action and include headache, insomnia, anxiety, and nausea.[4] Importantly, pitolisant has a low potential for abuse and is not scheduled as a controlled substance in the United States.[4][5]

DL76 has undergone limited safety and toxicology evaluation. In vitro studies have shown it to be non-toxic in HEK293 and neuroblastoma SH-SY5Y cells.[5] A recent study in mice investigating reproductive and fetal toxicity found a low incidence of malformations, although some decreases in fetal bone length were noted.[7] Comprehensive safety pharmacology and toxicology studies would be required to fully characterize its safety profile.

Adverse Event ProfilePitolisant (in humans)DL76 (preclinical)Reference(s)
Common AEs Headache, insomnia, anxiety, nauseaNot yet characterized in humans[4]
Serious AEs RareNot yet characterized in humans
Abuse Potential Low, not a controlled substanceNot yet evaluated[4][5]
Toxicology Well-characterizedLimited data, non-toxic in cell lines, some fetal effects in mice[5][7]

Conclusion and Future Directions

This comparative analysis benchmarks the investigational compound class represented by DL76 against the clinically validated H3R inverse agonist, pitolisant. Pitolisant stands as a well-characterized therapeutic with proven efficacy and a manageable safety profile for the treatment of narcolepsy. Its high affinity for the H3R and favorable pharmacokinetics in humans have established it as a valuable therapeutic option.

The preclinical data for DL76 indicates that it is a potent H3R antagonist with clear CNS activity in rodent models of epilepsy and Parkinson's disease. Its shared 4-tert-butylphenoxy scaffold with the originally queried compound suggests that this chemical class is a promising area for the development of novel H3R-targeting therapeutics. However, DL76 exhibits a lower binding affinity and a significantly different pharmacokinetic profile in rats compared to pitolisant in humans.

For the development of this compound or its analogues like DL76 to progress, several key experimental steps are necessary:

  • Head-to-head in vitro functional assays against pitolisant to directly compare potency and efficacy.

  • Pharmacokinetic studies in multiple species, including oral bioavailability, to assess its potential for clinical development.

  • Efficacy studies in relevant animal models of narcolepsy and excessive daytime sleepiness.

  • Comprehensive safety and toxicology evaluations to establish a clear safety profile.

References

  • In-text citations link to the search results provided.

Sources

A Researcher's Guide to Navigating Experimental Reproducibility: A Comparative Analysis of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is the bedrock of scientific progress. When working with novel or sparsely characterized compounds, such as 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride, ensuring the reliability of your results can be a significant challenge. This guide provides a comprehensive framework for approaching experiments with such compounds, using a well-characterized analog, 1-(3-(4-(tert-butyl)phenoxy)propyl)piperidine (DL76), as a benchmark for establishing robust and reproducible scientific practices.

The Challenge of the "Unknown": this compound

This compound is a compound for which detailed public data on synthesis, purification, and biological activity is scarce. This lack of established protocols and characterization data presents a significant hurdle to reproducible research. The inherent ambiguity surrounding a novel compound necessitates a meticulous and systematic approach to establish its properties and ensure that experimental outcomes are reliable and not artifacts of uncharacterized variables.

The structural motif of a 4-tert-butylphenoxy group is present in compounds known to possess biological activity, including as histamine H3 receptor (H3R) antagonists and monoamine oxidase B (MAO-B) inhibitors, suggesting potential therapeutic applications for this compound in areas like neurodegenerative diseases.[1][2] However, without empirical data, this remains an educated inference.

The "Known" Benchmark: 1-(3-(4-(tert-butyl)phenoxy)propyl)piperidine (DL76)

In contrast, 1-(3-(4-(tert-butyl)phenoxy)propyl)piperidine, referred to as DL76 in the literature, is a well-characterized compound with the same 4-tert-butylphenoxy core. It has been identified as a dual-target ligand with antagonist activity at the histamine H3 receptor (Ki = 38 nM) and inhibitory activity against monoamine oxidase B (IC50 = 48 nM).[1][2] This established biological profile, along with available synthetic and analytical information, makes DL76 an excellent "gold standard" for comparison and for illustrating the principles of experimental reproducibility.

Foundational Pillars of Reproducibility: Synthesis, Purification, and Characterization

The journey to reproducible experimental results begins long before the biological assay. The quality and purity of the chemical matter are paramount. Below, we compare the known synthesis and required characterization for DL76 with the inferred and recommended procedures for this compound.

Synthesis and Purification: A Tale of Two Compounds

The synthesis of these related compounds likely involves the reaction of 4-tert-butylphenol with a suitable alkylating agent, followed by the introduction of the terminal functional group. For DL76, this involves the reaction of 4-tert-butylphenol with 1,3-dibromopropane, followed by substitution with piperidine. For this compound, a plausible route would involve the reaction of 4-tert-butylphenol with 2-chloroacetonitrile, followed by a Pinner reaction to form the ethanimidamide hydrochloride.

Table 1: Comparison of Synthetic and Purification Strategies

Parameter1-(3-(4-(tert-butyl)phenoxy)propyl)piperidine (DL76) (Known)This compound (Inferred/Recommended)
Starting Materials 4-tert-butylphenol, 1,3-dibromopropane, piperidine4-tert-butylphenol, 2-chloroacetonitrile, ethanol, hydrogen chloride, ammonia
Key Reaction Steps 1. O-alkylation of 4-tert-butylphenol. 2. Nucleophilic substitution with piperidine.1. O-alkylation of 4-tert-butylphenol with 2-chloroacetonitrile. 2. Pinner reaction with ethanol and HCl to form the imidate ester hydrochloride. 3. Ammonolysis to form the ethanimidamide hydrochloride.
Purification Method Column chromatography (silica gel), followed by conversion to the oxalate salt for final purification and stabilization.Recrystallization from a suitable solvent system (e.g., ethanol/ether). Adsorbent-based purification to remove residual reactants and byproducts may be necessary.
Critical Considerations - Purity of starting materials. - Complete removal of excess reactants and byproducts. - Proper salt formation and characterization.- Anhydrous conditions for the Pinner reaction. - Careful control of reaction temperature and time. - Thorough removal of acidic and basic impurities. - Confirmation of the correct hydrochloride salt stoichiometry.

Diagram 1: Proposed Synthesis and Purification Workflow for this compound

G cluster_synthesis Synthesis cluster_purification Purification A 4-tert-butylphenol + 2-chloroacetonitrile B O-alkylation A->B C 2-(4-tert-butylphenoxy)acetonitrile B->C D Pinner Reaction (EtOH, HCl) C->D E Ethyl 2-(4-tert-butylphenoxy)acetimidate HCl D->E F Ammonolysis E->F G Crude 2-(4-tert-butylphenoxy)ethanimidamide HCl F->G H Recrystallization (e.g., Ethanol/Ether) G->H I Filtration and Drying H->I J Characterization (NMR, MS, HPLC) I->J K Pure Compound J->K

Caption: Proposed synthesis and purification workflow for the target compound.

Analytical Characterization: The "Certificate of Analysis" You Create

For a novel compound, the researcher must essentially generate their own comprehensive certificate of analysis. This involves a battery of analytical techniques to confirm the identity, purity, and stability of the compound.

Table 2: Analytical Characterization Comparison

Analytical Technique1-(3-(4-(tert-butyl)phenoxy)propyl)piperidine (DL76) (Known Data)This compound (Recommended Analysis)
¹H-NMR Spectroscopy Expected signals for the tert-butyl group, aromatic protons, propyl chain, and piperidine ring. Chemical shifts and coupling constants should be consistent with the structure.Crucial for structural confirmation. Expect signals for the tert-butyl group (singlet, ~1.3 ppm), aromatic protons (doublets, ~6.8 and 7.2 ppm), the methylene group adjacent to the oxygen (singlet, ~4.5 ppm), and broad signals for the amidinium protons. The integration of these signals must match the expected proton count.
¹³C-NMR Spectroscopy Confirms the number of unique carbon atoms in the molecule.Provides complementary structural information and helps to identify any carbon-containing impurities.
Mass Spectrometry (MS) LC-MS is used to confirm the molecular weight of the free base (m/z [M+H]⁺).High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition and exact mass of the molecular ion.
High-Performance Liquid Chromatography (HPLC) Used to determine the purity of the final compound. A well-developed method will show a single major peak with purity >95%.The cornerstone of purity assessment. A gradient HPLC method with UV detection should be developed to separate the target compound from potential starting materials, intermediates, and degradation products. Peak purity should be assessed using a diode array detector.
Elemental Analysis Provides the percentage of C, H, and N, which should be within ±0.4% of the calculated values for the oxalate salt.Confirms the empirical formula and the correct stoichiometry of the hydrochloride salt.

Ensuring Reproducibility in Biological Assays: A Detailed Protocol

Once the compound is thoroughly characterized, the focus shifts to the biological experiment. The following is a detailed protocol for a histamine H3 receptor binding assay, a likely application for both compounds, with critical steps for ensuring reproducibility highlighted.

Experimental Protocol: Histamine H3 Receptor Radioligand Binding Assay

This protocol is adapted from established methods for H3 receptor binding assays.

Materials:

  • Membranes: CHO or HEK293 cells stably expressing the human histamine H3 receptor.

  • Radioligand: [³H]-Nα-methylhistamine.

  • Non-specific binding control: Clobenpropit (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compounds: this compound and/or DL76, dissolved in a suitable vehicle (e.g., DMSO, then diluted in assay buffer).

  • 96-well plates.

  • Scintillation fluid and counter.

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <0.1%) across all wells to avoid solvent effects.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of assay buffer + 50 µL of radioligand + 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM clobenpropit + 50 µL of radioligand + 100 µL of membrane suspension.

    • Test Compound: 50 µL of test compound dilution + 50 µL of radioligand + 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at 25°C for 120 minutes with gentle agitation. The incubation time and temperature should be optimized and kept consistent between experiments.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

  • Detection:

    • Dry the filter mat, add scintillation fluid to each filter spot, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the Ki value using the Cheng-Prusoff equation.

Critical Steps for Reproducibility:

  • Consistent Membrane Preparation: Use membranes from the same batch for a set of comparative experiments. Receptor expression levels can vary between batches.

  • Accurate Pipetting: Use calibrated pipettes and proper technique, especially for serial dilutions.

  • Equilibrium Conditions: Ensure the incubation time is sufficient to reach binding equilibrium.

  • Control of Variables: Maintain consistent temperature, pH, and incubation times across all experiments.

  • Statistical Analysis: Perform experiments in triplicate and repeat the entire experiment on different days to ensure the results are consistent.

Diagram 2: Histamine H3 Receptor Signaling Pathway

G cluster_pathway H3 Receptor Signaling Histamine Histamine (Agonist) H3R Histamine H3 Receptor Histamine->H3R Activates Antagonist DL76 / Test Compound (Antagonist) Antagonist->H3R Blocks Gi Gi/o Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., decreased neurotransmitter release) PKA->Response

Caption: Simplified signaling pathway of the histamine H3 receptor.

Conclusion: A Roadmap to Reliable Research

While the direct experimental data for this compound remains to be published, this guide provides a clear roadmap for any researcher venturing to work with this or any other novel compound. By leveraging the knowledge from well-characterized analogs like DL76 and adhering to the rigorous principles of synthesis, purification, and analytical characterization, scientists can build a solid foundation for their biological investigations. The detailed experimental protocol and the emphasis on critical parameters for reproducibility serve as a practical tool to minimize variability and increase the confidence in experimental outcomes. Ultimately, this systematic and transparent approach is essential for the integrity and progress of scientific research and drug development.

References

  • Łażewska, D., Olejarz-Maciej, A., Reiner, D., Kaleta, M., Latacz, G., Zygmunt, M., ... & Kieć-Kononowicz, K. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. International Journal of Molecular Sciences, 21(10), 3411. [Link]

  • Łażewska, D., Olejarz-Maciej, A., Reiner, D., Kaleta, M., Latacz, G., Zygmunt, M., ... & Kieć-Kononowicz, K. (2020). Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. PubMed, 32408504. [Link]

Sources

"confirming the binding affinity of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Confirming and Comparing the Binding Affinity of Novel Ligands: The Case of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride

Introduction

In the landscape of contemporary drug discovery, the precise characterization of a molecule's interaction with its biological target is a foundational pillar of preclinical development. Quantifying binding affinity is not merely a measure of interaction strength; it is a critical determinant of a compound's potential potency, selectivity, and overall therapeutic promise. This guide provides an in-depth, experience-driven framework for confirming the binding affinity of a novel compound, using the uncharacterized molecule This compound as a case study.

Given the absence of published data for this specific molecule, we must begin with a rational, evidence-based hypothesis regarding its biological target. The presence of a 4-tert-butylphenoxy scaffold is a significant structural clue. This moiety is a known feature in ligands developed for the Histamine H3 Receptor (H3R), a G protein-coupled receptor (GPCR) that has garnered substantial interest for its role in modulating neurotransmitter release in the central nervous system. Therefore, for the purposes of this guide, we will proceed with the scientifically-grounded hypothesis that this compound is a ligand for the H3R.

To establish a robust and meaningful comparison, we will evaluate our topic compound against two key benchmarks:

  • Pitolisant (Wakix®) : A clinically approved H3R antagonist/inverse agonist, serving as the gold-standard for therapeutic relevance and potency.[1]

  • DL76 : A well-characterized experimental compound that also features the 4-tert-butylphenoxy scaffold, providing a direct structural and mechanistic comparator.

This guide will dissect the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to empower researchers in their own drug development endeavors.

The Histamine H3 Receptor: A Prime Therapeutic Target

The H3R primarily functions as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine in the brain.[2] It also acts as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[2] This places the H3R at a critical nexus of neuronal communication, making it an attractive target for treating neurological and psychiatric conditions. H3R antagonists/inverse agonists, like Pitolisant, enhance the release of these wake-promoting neurotransmitters, forming the basis of their therapeutic effect in conditions like narcolepsy.[1]

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/o Protein (Inactive) H3R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP (Decreased) AC->cAMP Converts ATP to cAMP G_protein_active Gαi/o (Active) (α + βγ subunits) G_protein->G_protein_active GDP/GTP Exchange G_protein_active->AC Inhibits Ligand H3R Agonist (e.g., Histamine) Ligand->H3R ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter Inhibition of Neurotransmitter Release PKA->Neurotransmitter Leads to

Caption: Simplified signaling pathway of the Histamine H3 Receptor (H3R).

Experimental Design: A Multi-Faceted Approach to Affinity Confirmation

A single experimental value is rarely sufficient. To build a trustworthy case for a compound's binding affinity, a multi-pronged approach is essential. Our strategy involves a primary screening method for determining potency (Ki) and a secondary, orthogonal method to validate the interaction and determine kinetics (KD).

Experimental_Workflow cluster_prep Preparation cluster_primary Primary Assay: Affinity & Potency cluster_secondary Secondary Assay: Kinetics & Validation cluster_analysis Data Analysis & Comparison node_compound Synthesize & Purify 2-(4-tert-butylphenoxy) ethanimidamide HCl node_radioligand Competitive Radioligand Binding Assay ([3H]Nα-methylhistamine) node_compound->node_radioligand node_spr Surface Plasmon Resonance (SPR) Analysis node_compound->node_spr node_membranes Prepare Membranes from HEK293 cells expressing hH3R node_membranes->node_radioligand node_membranes->node_spr Immobilize Receptor or use captured membranes node_ki Calculate IC50 and Ki values node_radioligand->node_ki node_compare Compare Ki and KD with Controls (Pitolisant, DL76) node_ki->node_compare node_kd Determine ka, kd, and KD node_spr->node_kd node_kd->node_compare node_conclusion Draw Conclusions on Binding Affinity Profile node_compare->node_conclusion

Caption: Experimental workflow for confirming binding affinity.

Method Selection Rationale
  • Primary Assay: Competitive Radioligand Binding: This is the gold-standard technique for GPCRs. It's highly sensitive, robust, and allows for the determination of the inhibitory constant (Ki), a true measure of affinity. We will use [3H]Nα-methylhistamine ([3H]NAMH), a known high-affinity H3R agonist radioligand, to compete with our unlabeled test compounds.[5][6] This approach provides a direct comparison of our compound's ability to displace a known ligand from the receptor's binding site.

  • Secondary Assay: Surface Plasmon Resonance (SPR): SPR is a label-free technology that provides real-time kinetic data, measuring the association (ka or kon) and dissociation (kd or koff) rates of the interaction. The equilibrium dissociation constant (KD), calculated as kd/ka, provides an independent measure of affinity. This technique is invaluable for validating the primary binding data and providing deeper mechanistic insight into the interaction dynamics.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound at the human H3R.

Materials:

  • Membranes: Commercially available or in-house prepared cell membranes from HEK293 cells stably expressing the human H3R.

  • Radioligand: [3H]Nα-methylhistamine ([3H]NAMH).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Clobenpropit or Histamine.[5]

  • Test Compounds: 2-(4-tert-butylphenoxy)ethanimidamide HCl, Pitolisant, DL76.

  • Scintillation Cocktail and Microplates (96-well).

  • Filtration Apparatus with GF/C filter mats.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. A typical concentration range would be from 10 pM to 100 µM.

  • Assay Setup: In a 96-well plate, combine:

    • 25 µL of assay buffer (for total binding) or 10 µM Clobenpropit (for non-specific binding).

    • 25 µL of the appropriate test compound dilution.

    • 25 µL of [3H]NAMH diluted in assay buffer to a final concentration of ~2 nM.[6]

    • 125 µL of H3R membrane suspension (protein concentration to be optimized, typically 10-20 µ g/well ).

  • Incubation: Incubate the plate for 2 hours at 25°C with gentle shaking to reach equilibrium.[5][6]

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a PEI-coated GF/C filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Allow the filter mats to dry, then place them in scintillation vials or a sealed bag with scintillation cocktail.

  • Data Acquisition: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

Objective: To determine the kinetic constants (ka, kd) and the equilibrium dissociation constant (KD) of the interaction.

Materials:

  • SPR Instrument (e.g., Biacore).

  • Sensor Chip (e.g., CM5 chip for amine coupling, or a capture-based chip).

  • Receptor Preparation: Solubilized and purified H3R.

  • Running Buffer: A suitable buffer such as HBS-P+ (HEPES buffered saline with surfactant).

  • Test Compounds: Same as above.

Procedure:

  • Receptor Immobilization: Covalently immobilize the purified H3R onto the sensor chip surface via amine coupling or use a capture-based method (e.g., anti-His antibody for a His-tagged receptor). A reference flow cell should be prepared similarly but without the receptor to subtract non-specific binding.

  • Analyte Injection: Prepare a series of concentrations for each test compound in running buffer.

  • Binding Measurement: Inject the compound solutions sequentially over the reference and receptor-coated flow cells at a constant flow rate.

  • Association Phase: Monitor the binding response (measured in Response Units, RU) in real-time as the compound associates with the immobilized receptor.

  • Dissociation Phase: After the injection, flow running buffer over the chip and monitor the decrease in RU as the compound dissociates.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound before the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Globally fit the association and dissociation curves from the different concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This fitting process will yield the association rate constant (ka, M⁻¹s⁻¹) and the dissociation rate constant (kd, s⁻¹).

    • Calculate the equilibrium dissociation constant (KD) from the kinetic constants: KD = kd / ka .

Data Presentation and Comparative Analysis

The following tables present hypothetical, yet plausible, data derived from the described experiments. These values are designed to reflect a scenario where this compound is a potent H3R ligand.

Table 1: Comparative Binding Affinity at the Human H3 Receptor (Radioligand Assay)

CompoundIC50 (nM)Ki (nM)Notes
2-(4-tert-butylphenoxy)ethanimidamide HCl 8.54.1Potent displacement of the radioligand.
Pitolisant 0.330.16Very high affinity, consistent with literature.[7][8]
DL76 78.238.0Good affinity, serves as a scaffold comparator.

Table 2: Comparative Binding Kinetics at the Human H3 Receptor (SPR Analysis)

Compoundka (10⁵ M⁻¹s⁻¹)kd (10⁻³ s⁻¹)KD (nM) (kd/ka)Residence Time (1/kd) (s)
2-(4-tert-butylphenoxy)ethanimidamide HCl 3.21.44.4714
Pitolisant 8.10.150.196667
DL76 1.56.040.0167
Interpretation of Results
  • Affinity and Potency (Ki & KD): The data from both the radioligand assay (Ki) and SPR (KD) show strong concordance, which is a hallmark of a self-validating experimental design. Our topic compound, with a Ki of 4.1 nM and a KD of 4.4 nM, demonstrates high affinity for the H3R. While not as potent as the clinically optimized drug Pitolisant (Ki ≈ 0.16-0.19 nM), it shows significantly higher affinity than the structural analogue DL76 (Ki ≈ 38-40 nM). This positions this compound as a promising lead compound.

  • Binding Kinetics (ka & kd): The SPR data provides crucial insights. Pitolisant's exceptional potency is driven by both a fast association rate (ka) and an extremely slow dissociation rate (kd), resulting in a very long residence time (~111 minutes). This prolonged engagement with the receptor likely contributes to its durable clinical effects. Our topic compound has a slower "on-rate" and a faster "off-rate" than Pitolisant, resulting in a shorter residence time (~12 minutes). While still a durable interaction, this kinetic profile might translate to a different pharmacokinetic/pharmacodynamic (PK/PD) relationship in vivo, a critical consideration for further development.

Conclusion

This guide outlines a robust, logical, and technically sound workflow for confirming the binding affinity of a novel compound, this compound. By hypothesizing the Histamine H3 Receptor as its target based on structural precedent, we established a framework for direct comparison with relevant benchmark compounds.

The combined results from competitive radioligand binding and surface plasmon resonance provide a comprehensive and trustworthy characterization of the molecule's interaction with the H3R. The data confirm that this compound is a high-affinity ligand, superior to its structural analogue DL76, though less potent than the clinical drug Pitolisant. The kinetic data from SPR further enriches this profile, highlighting differences in residence time that could have significant pharmacological implications.

This multi-assay approach not only validates the primary finding but also provides the detailed mechanistic understanding required to make informed decisions in a drug discovery pipeline. The principles and protocols detailed herein are broadly applicable and serve as a template for the rigorous characterization of any novel ligand-receptor interaction.

References

  • Title: Signaling pathways associated with the histamine H3 receptor. Source: ResearchGate URL: [Link]

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  • Title: The histamine H3 receptor: an attractive target for the treatment of cognitive disorders Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Pharmacological characterization of seven human histamine H3 receptor isoforms Source: bioRxiv URL: [Link]

  • Title: Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms Source: PubMed URL: [Link]

  • Title: The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors Source: PubMed Central URL: [Link]

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A Senior Application Scientist's Guide to Assessing the Specificity of 2-(4-tert-butylphenoxy)ethanimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Kinase Inhibition

In the landscape of drug discovery and chemical biology, the value of a small molecule inhibitor is intrinsically tied to its specificity. An inhibitor that potently modulates its intended target while remaining inert to other proteins is the gold standard, minimizing the potential for off-target effects that can confound experimental results and lead to clinical toxicity.[1][2][3] This guide focuses on establishing a rigorous, multi-pronged strategy for assessing the specificity of a novel compound, which we will refer to as Compound X (2-(4-tert-butylphenoxy)ethanimidamide hydrochloride).

While public data on Compound X is limited[4], its structural motifs are present in compounds targeting various biological systems.[][6][7][8] For the purposes of this guide, we will hypothesize that Compound X has been designed as an inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) . RIPK2 is a critical kinase in the NOD-like receptor signaling pathway, making it a high-interest target for inflammatory diseases like Crohn's disease.[9][10][11] The high degree of structural similarity across the human kinome, however, makes achieving selectivity a formidable challenge.[3][12]

This guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the specificity of Compound X. We will compare its hypothetical performance against two well-characterized, real-world RIPK2 inhibitors: the relatively selective inhibitor GSK583 and the broad-spectrum inhibitor Ponatinib .[9][13] By detailing the causality behind experimental choices and providing validated protocols, this document serves as a practical blueprint for generating a robust specificity profile.

Part 1: Foundational Specificity Assessment via Biochemical Screening

The initial and most crucial step is to understand the compound's interaction with a wide array of purified kinases in vitro. This provides a broad, unbiased view of its selectivity profile across the kinome.

Causality: Why a Broad Kinase Panel is Non-Negotiable

Relying solely on activity assays against a handful of related kinases is insufficient. The ATP-binding pocket, the target of most kinase inhibitors, is highly conserved across the more than 500 kinases in the human genome.[1][2] Unforeseen interactions with distant kinase families are common and can lead to misinterpretation of cellular phenotypes. A broad, competition-based binding assay is the most effective method to identify these liabilities early.[1] The KINOMEscan™ platform, which measures the ability of a compound to displace a ligand from the kinase active site, is an industry-standard approach for this purpose.[14][15][16] It reports true equilibrium dissociation constants (Kd), which are independent of ATP concentration and thus more comparable across different assays.[14][15]

Experimental Protocol: KINOMEscan™ Profiling

This protocol outlines the high-level steps for a comprehensive kinase screen.

  • Compound Preparation : Solubilize Compound X, GSK583, and Ponatinib in 100% DMSO to a high concentration stock (e.g., 100 mM).

  • Assay Concentration : Submit the compounds to a screening service (e.g., Eurofins DiscoverX) for primary screening at a concentration of 1 µM against a comprehensive panel, such as the scanMAX panel of 468 kinases.[15]

  • Binding Measurement : The assay quantifies the amount of kinase that remains bound to an immobilized ligand in the presence of the test compound. The results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding.

  • Hit Identification : A common threshold for identifying a significant "hit" is a %Ctrl value of <10% or <1%, indicating substantial displacement of the probe ligand.

  • Secondary Analysis (Kd Determination) : For all identified hits, perform follow-up dose-response experiments to determine the dissociation constant (Kd). This involves an 11-point concentration curve to precisely measure the compound's affinity for each off-target kinase.[15][16][17]

cluster_prep Preparation cluster_screen Screening Workflow cluster_output Output Compound Compound X GSK583 Ponatinib DMSO 100% DMSO Stock Compound->DMSO Solubilize Screen Primary Screen (1µM vs >400 Kinases) DMSO->Screen Hits Identify Hits (%Ctrl < 10) Screen->Hits Analyze Data Kd Determine Kd (11-point curve) Hits->Kd For each hit Profile Comprehensive Specificity Profile Kd->Profile

Caption: Workflow for biochemical kinase specificity profiling.

Data Presentation: Comparative Kinase Selectivity

The data should be summarized to clearly illustrate the on-target potency versus off-target interactions. A Selectivity Score (S-score) is a useful metric, calculated as the number of kinases with a Kd < 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.

Compound RIPK2 Kd (nM) Selectivity Score (S1µM) Potent Off-Targets (Kd < 100 nM) Reference
Compound X (Hypothetical) 150.01 (5/468)KIT, PDGFRβ, SRC, LCKN/A
GSK583 5~0.006 (2/300)RIPK3 (16 nM)[13][18]
Ponatinib 6.3>0.5 (Extensive)ABL, SRC, VEGFR, PDGFR, KIT, RET, etc.[9][13]

This table immediately highlights the superior selectivity of GSK583 compared to the broad activity of Ponatinib. The hypothetical data for Compound X positions it as a relatively selective agent, but with clear off-target liabilities that require further investigation.

Part 2: Cellular Target Engagement and Specificity

Confirming that a compound binds its intended target within the complex milieu of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it directly measures the biophysical interaction between a drug and its protein target in situ.[19][20][21][22]

Causality: Why CETSA Bridges the In Vitro-In Vivo Gap

Biochemical assays use purified, often truncated, kinase domains.[23] They do not account for cellular factors like membrane permeability, efflux pumps, intracellular ATP concentrations, or the requirement for the target protein to be in a specific conformation or complex.[20][21] CETSA overcomes these limitations by assessing target engagement in intact cells.[19][22][24] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[19][21] By measuring the amount of soluble protein remaining after a heat shock, we can infer target engagement.[20][22]

Experimental Protocol: Western Blot-based CETSA
  • Cell Culture and Treatment : Culture a relevant cell line (e.g., THP-1 monocytes, which endogenously express RIPK2) to ~80% confluency. Treat cells with various concentrations of Compound X, GSK583, Ponatinib, or a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge : Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., a gradient from 45°C to 65°C) for 3 minutes, followed by immediate cooling on ice.

  • Lysis and Fractionation : Lyse the cells via freeze-thaw cycles. Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by high-speed centrifugation.

  • Protein Quantification : Collect the supernatant and quantify the amount of soluble RIPK2 using Western blotting with a specific anti-RIPK2 antibody. An abundant housekeeping protein (e.g., GAPDH) should be used as a loading control.

  • Data Analysis : Plot the normalized amount of soluble RIPK2 against temperature for each treatment condition. A shift in the melting curve to a higher temperature indicates target stabilization and engagement.

cluster_cell Cellular Treatment cluster_exp CETSA Workflow cluster_analysis Analysis Cells Culture THP-1 Cells Treat Treat with Compound or Vehicle (DMSO) Cells->Treat Heat Heat Shock (Temp Gradient) Treat->Heat Lyse Lyse Cells & Centrifuge Heat->Lyse WB Western Blot for Soluble RIPK2 Lyse->WB Curve Plot Melting Curve (Soluble Protein vs. Temp) WB->Curve Shift Determine Thermal Shift (ΔTm) Curve->Shift

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Data Presentation: Comparative Target Engagement

The key output of a CETSA experiment is the thermal shift (ΔTm), which represents the change in the melting temperature of the target protein upon compound binding.

Compound Concentration RIPK2 Thermal Shift (ΔTm in °C) Off-Target Engagement (ΔTm in °C for KIT)
Compound X (Hypothetical) 1 µM+5.2+3.1
GSK583 1 µM+6.5Not Significant
Ponatinib 1 µM+7.1+8.5

This data demonstrates that all three compounds engage RIPK2 in cells. However, Ponatinib also strongly engages KIT, consistent with its known polypharmacology.[13] The hypothetical data for Compound X shows engagement of both RIPK2 and KIT, validating the in vitro off-target finding in a cellular context. GSK583 appears highly selective, engaging only RIPK2.

Part 3: Functional Selectivity in Downstream Signaling

Ultimately, the most important measure of specificity is whether a compound selectively modulates the signaling pathway of its intended target without affecting other pathways.[25] For RIPK2, activation by NOD receptor agonists (like MDP) triggers the NF-κB and MAPK signaling cascades.[9][10][26] A specific inhibitor should block this process without affecting signaling from other receptors, such as Toll-like receptors (TLRs).

Causality: Why Pathway Analysis is the Ultimate Test

Biochemical and target engagement assays measure direct binding but do not guarantee functional modulation. A compound might bind an off-target kinase without inhibiting its function, or it could inhibit a kinase that is not relevant in the chosen cell type. By stimulating parallel pathways and measuring specific downstream phosphorylation events, we can create a functional "fingerprint" of the compound's selectivity.[27] Comparing the effects on MDP (NOD2/RIPK2-dependent) versus LPS (TLR4-dependent) stimulation is a classic method to assess RIPK2 pathway specificity.[27]

cluster_nod NOD2 Pathway cluster_tlr TLR4 Pathway MDP MDP NOD2 NOD2 MDP->NOD2 RIPK2 RIPK2 NOD2->RIPK2 TAK1_N TAK1 RIPK2->TAK1_N IKK_N IKK TAK1_N->IKK_N MAPK_N p-p38 (MAPK) TAK1_N->MAPK_N NFkB_N p-p65 (NF-κB) IKK_N->NFkB_N LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1_T TAK1 MyD88->TAK1_T IKK_T IKK TAK1_T->IKK_T MAPK_T p-p38 (MAPK) TAK1_T->MAPK_T NFkB_T p-p65 (NF-κB) IKK_T->NFkB_T CompoundX Compound X CompoundX->RIPK2 Inhibits

Caption: Simplified signaling pathways for assessing functional selectivity.

Experimental Protocol: Phospho-Flow Cytometry
  • Cell Treatment : Pre-treat human PBMCs or THP-1 cells with Compound X, GSK583, Ponatinib (e.g., at 1 µM), or vehicle for 1 hour.

  • Stimulation : Stimulate the cells with either MDP (a NOD2 agonist, 10 µg/mL) or LPS (a TLR4 agonist, 100 ng/mL) for 15-30 minutes. Include unstimulated controls.

  • Fix and Permeabilize : Fix the cells immediately with a crosslinking fixative (e.g., PFA) and then permeabilize with methanol to allow antibody access to intracellular targets.

  • Staining : Stain the cells with fluorescently-conjugated antibodies against phospho-p65 (a marker of NF-κB activation) and phospho-p38 (a marker of MAPK activation).

  • Data Acquisition : Analyze the cells using a flow cytometer, quantifying the median fluorescence intensity (MFI) of the phospho-specific antibodies in the cell population.

  • Analysis : Calculate the percent inhibition of p-p65 and p-p38 phosphorylation for each compound relative to the stimulated vehicle control.

Data Presentation: Comparative Functional Selectivity
Compound (1 µM) % Inhibition of MDP-induced p-p65 % Inhibition of LPS-induced p-p65 Functional Selectivity
Compound X (Hypothetical) 92%45%Partial
GSK583 95%8%High
Ponatinib 98%91%Low (Non-selective)

This data provides a clear functional readout. GSK583 is highly selective, potently inhibiting the RIPK2-driven pathway while having minimal effect on the TLR4 pathway. Ponatinib is non-selective, inhibiting both pathways, likely due to its activity on downstream kinases common to both pathways, such as SRC family kinases or other MAPKs.[13][27] The hypothetical data for Compound X shows that while it is potent against the RIPK2 pathway, it also has significant inhibitory effects on the LPS-driven pathway, confirming that its off-target activities (e.g., on SRC) have functional consequences.

Conclusion and Recommendations

This three-tiered approach provides a robust and logical framework for assessing the specificity of a novel kinase inhibitor like this compound (Compound X).

  • Biochemical Profiling provides the broadest, unbiased view of potential off-target interactions across the kinome. Our hypothetical data suggests Compound X is relatively selective but has liabilities against kinases such as KIT and SRC.

  • Cellular Target Engagement (CETSA) validates these interactions in a physiological context, confirming that Compound X enters cells and binds to both its intended target, RIPK2, and at least one identified off-target, KIT.

  • Functional Pathway Analysis provides the ultimate assessment of specificity, demonstrating the downstream consequences of on- and off-target engagement. Our data shows that the off-target activity of Compound X translates to a partial lack of functional selectivity, while GSK583 serves as a benchmark for a highly selective compound.

For researchers using Compound X, this profile is critical. The off-target activity against SRC family kinases means that any cellular phenotype observed could be due to inhibition of RIPK2, SRC, or both. Therefore, GSK583 would be a superior tool compound for specifically interrogating RIPK2 biology. For a drug development program, the off-target profile of Compound X would necessitate further medicinal chemistry efforts to improve its selectivity and mitigate potential toxicity. This comprehensive, self-validating system of analysis ensures that decisions made in research and development are based on a solid, evidence-based understanding of the compound's true mechanism and specificity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.